molecular formula C20H24O7 B15591678 Demethoxydeacetoxypseudolaric Acid B

Demethoxydeacetoxypseudolaric Acid B

Cat. No.: B15591678
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethoxydeacetoxypseudolaric acid B has been reported in Pseudolarix amabilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Origin and Isolation of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric Acid B is a naturally occurring diterpenoid that has been isolated from the golden larch tree, Pseudolarix amabilis. This technical guide provides a comprehensive overview of its origin, detailed experimental procedures for its isolation and purification, and its structural elucidation through spectroscopic methods. While specific quantitative data on its natural abundance remains limited in publicly available literature, this document consolidates the established methodologies for obtaining this compound from its natural source. Furthermore, this guide explores the biological context of related compounds, particularly the anticancer and antifungal signaling pathways of the more extensively studied Pseudolaric Acid B, offering insights into the potential mechanisms of action for this class of molecules.

Natural Source and Biosynthesis

This compound is a secondary metabolite originating from the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi). This coniferous tree is indigenous to Eastern China and has a history of use in traditional Chinese medicine. The primary source of this and other related pseudolaric acids is the root and trunk bark of the tree, often referred to as 'Cortex Pseudolaricis'[1].

The biosynthesis of the pseudolaric acid scaffold involves a complex enzymatic process. A key enzyme, pseudolaratriene synthase, has been identified as responsible for the first committed step in the biosynthesis of these diterpenes[2]. This enzyme facilitates the cyclization of geranylgeranyl pyrophosphate, a common precursor in terpenoid biosynthesis, to form the characteristic tricyclic skeleton of the pseudolaric acids.

Experimental Protocols: Isolation and Purification

While a singular, standardized protocol for the exclusive isolation of this compound is not extensively detailed in available literature, a general methodology can be compiled from studies on the phytochemical investigation of Pseudolarix amabilis. The following is a representative workflow for the isolation and purification of diterpenoids from this source.

Workflow for Isolation and Purification of Diterpenoids from Pseudolarix amabilis

G Start Air-dried and powdered root bark of Pseudolarix amabilis Extraction Extraction with 95% Ethanol (B145695) at room temperature Start->Extraction Filtration Filtration and Concentration under reduced pressure Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Suspension in H2O and sequential partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol Crude_Extract->Partition Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partition->Ethyl_Acetate_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Gradient_Elution Gradient elution with a solvent system (e.g., chloroform-methanol) Column_Chromatography->Gradient_Elution Fractions Collection of Fractions Gradient_Elution->Fractions TLC Thin Layer Chromatography (TLC) analysis of fractions Fractions->TLC Pooling Pooling of fractions containing target compounds TLC->Pooling Preparative_HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pooling->Preparative_HPLC Reversed_Phase_Column Reversed-phase C18 column Preparative_HPLC->Reversed_Phase_Column Isocratic_Elution Isocratic elution with a mobile phase (e.g., methanol-water) Reversed_Phase_Column->Isocratic_Elution Pure_Compound Pure this compound Isocratic_Elution->Pure_Compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The root bark of Pseudolarix amabilis is collected, air-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity, for instance, with a chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with an isocratic mobile phase, such as a methanol-water or acetonitrile-water mixture, to yield the pure compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data:

Spectroscopic TechniqueExpected Information
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
¹H NMR Spectroscopy Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy Indicates the number of non-equivalent carbon atoms and their chemical shifts provide information about their functional groups (e.g., carbonyls, alkenes, aliphatic carbons).
2D NMR (COSY, HSQC, HMBC) These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are essential for assembling the complete molecular structure.

Biological Context and Potential Signaling Pathways

Research on the specific biological activities and signaling pathways of this compound is limited. However, extensive studies on the closely related compound, Pseudolaric Acid B (PAB), provide a strong basis for predicting its potential mechanisms of action.

Anticancer Activity of Pseudolaric Acid B

PAB has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism is multifaceted and involves the induction of apoptosis and cell cycle arrest.

Signaling Pathway for PAB-Induced Apoptosis:

G PAB Pseudolaric Acid B Bcl2 Down-regulation of Bcl-2 PAB->Bcl2 Bax Up-regulation of Bax PAB->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced intrinsic apoptosis pathway.

PAB induces apoptosis through the intrinsic mitochondrial pathway by modulating the expression of the Bcl-2 family of proteins. It leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

Furthermore, PAB has been shown to cause cell cycle arrest at the G2/M phase, a mechanism that is potentially mediated by the ATM-Chk2-cdc25 and ATM-p53-p21 signaling pathways. Another key anticancer mechanism of PAB is its ability to inhibit microtubule polymerization, leading to the disruption of the mitotic spindle and subsequent cell death[3].

Antifungal Activity of Pseudolaric Acid B

The traditional use of Cortex Pseudolaricis for treating fungal infections is supported by modern scientific studies on PAB.

Proposed Antifungal Mechanism of PAB:

G PAB Pseudolaric Acid B Rho1 Inhibition of Rho1 PAB->Rho1 Glucan_Synthase (1,3)-β-D-glucan synthase Rho1->Glucan_Synthase Glucan_Synthesis Inhibition of (1,3)-β-D-glucan synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Disruption Glucan_Synthesis->Cell_Wall Fungal_Death Fungal Growth Inhibition & Biofilm Disruption Cell_Wall->Fungal_Death

Caption: Proposed antifungal mechanism of Pseudolaric Acid B.

PAB exhibits potent antifungal activity by inhibiting fungal growth and the formation of biofilms. A proposed molecular target is Rho1, a small GTPase that is a key component of the (1,3)-β-D-glucan synthase complex. By inhibiting Rho1, PAB disrupts the synthesis of (1,3)-β-D-glucan, a crucial component of the fungal cell wall. This leads to compromised cell wall integrity and ultimately inhibits fungal growth and proliferation.

Conclusion

This compound is a diterpenoid of significant interest due to its origin from a plant with a rich history in traditional medicine and its structural relation to biologically active compounds like Pseudolaric Acid B. While detailed characterization data for this specific molecule is not widely published, this guide provides a robust framework for its isolation and structural elucidation based on established phytochemical methods. The exploration of the signaling pathways of related pseudolaric acids offers valuable insights into the potential therapeutic applications of this class of natural products, encouraging further investigation into the specific biological activities of this compound.

References

Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric Acid B is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. This guide provides an in-depth overview of the discovery of this potent anti-cancer agent, its semi-synthesis from its natural precursor, and a detailed examination of its biological activity and mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, medicinal chemistry, and oncology drug development.

Discovery and Natural Source of Precursor

The journey to this compound begins with its natural precursor, Pseudolaric acid B (PAB). PAB is a major bioactive constituent of the root bark of Pseudolarix kaempferi, a tree used in traditional Chinese medicine for its antifungal properties.[1] Scientific investigation into the extracts of this plant led to the isolation and characterization of a family of diterpenoids known as pseudolaric acids. Among these, PAB was identified as a particularly potent compound with a range of biological activities, including antifungal, anti-angiogenic, and cytotoxic effects against various cancer cell lines.[1]

The discovery of this compound arose from efforts to enhance the therapeutic potential of PAB through structural modification. Researchers have synthesized numerous derivatives of PAB to explore structure-activity relationships and to develop analogs with improved efficacy and more favorable pharmacological profiles.

Semi-Synthesis of this compound

The synthesis of this compound is achieved through a semi-synthetic approach starting from the natural product, Pseudolaric acid B. While the exact public documentation for "this compound" is not available, the synthesis of highly potent derivatives with similar structural modifications has been described. The following protocol is based on the synthesis of a closely related and highly active derivative, which likely shares a similar synthetic strategy.

General Synthetic Strategy

The semi-synthesis of PAB derivatives typically involves modifications at various positions of the PAB scaffold. Common strategies include esterification or amidation of the carboxylic acid, modification of the acetyl group, and alterations to the lactone ring.[2]

Experimental Workflow for the Synthesis of PAB Derivatives

G cluster_extraction Extraction and Isolation cluster_synthesis Semi-Synthesis cluster_analysis Characterization P_kaempferi Pseudolarix kaempferi root bark Extraction Solvent Extraction P_kaempferi->Extraction Purification Chromatographic Purification Extraction->Purification PAB Pseudolaric Acid B (PAB) Purification->PAB Modification Chemical Modification (e.g., hydrolysis, coupling) PAB->Modification Derivative Demethoxydeacetoxy- pseudolaric Acid B (or related derivative) Modification->Derivative Spectroscopy Spectroscopic Analysis (NMR, MS) Derivative->Spectroscopy

Caption: A generalized workflow for the extraction of Pseudolaric Acid B and its subsequent semi-synthesis into derivatives.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of PAB derivatives, which would be analogous to the synthesis of this compound. This protocol describes the synthesis of amide derivatives of PAB.

Materials:

  • Pseudolaric acid B (PAB)

  • Anhydrous Methanol (CH3OH)

  • Sodium Methoxide (CH3ONa)

  • Anhydrous Dichloromethane (CH2Cl2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (Et3N)

  • Desired amine for amide coupling

Procedure:

  • Deacetylation of PAB:

    • Dissolve PAB in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction mixture and remove the solvent under reduced pressure to obtain the deacetylated PAB.

  • Amide Coupling:

    • Dissolve the deacetylated PAB in anhydrous dichloromethane.

    • Add HOBt, EDCI, and the desired amine to the solution.

    • Add triethylamine and stir the reaction mixture at room temperature for 8 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final amide derivative.[2]

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated potent anti-proliferative activity against a range of cancer cell lines.

Quantitative Biological Data

The anti-proliferative activity of PAB derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a highly potent PAB derivative, designated as compound D3, against several human cancer cell lines, as a representative example.[3]

Cell LineCancer TypeIC50 (µM) for PABIC50 (µM) for Compound D3
HCT-116Colon Cancer1.110.21
MCF-7Breast Cancer>101.34
HepG2Liver Cancer2.080.53
A549Lung Cancer1.890.67

Table 1: In vitro anti-proliferative activity of Pseudolaric Acid B (PAB) and a potent derivative (Compound D3).[3]

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of its parent compound, PAB, which is a microtubule-destabilizing agent. However, recent studies on PAB derivatives also suggest the induction of ferroptosis as a potential mechanism.[4]

Key Mechanistic Features:

  • Microtubule Destabilization: PAB and its derivatives bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1]

  • Induction of Apoptosis: Treatment with PAB derivatives leads to the activation of apoptotic pathways, characterized by the activation of caspases and the regulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: These compounds cause an accumulation of cells in the S and G2/M phases of the cell cycle.[3]

  • Induction of Ferroptosis: Some derivatives have been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by inhibiting glutathione (B108866) peroxidase 4 (GPX4).[4]

Signaling Pathway for PAB Derivative-Induced Cell Death

G cluster_microtubule Microtubule Disruption cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_ferroptosis Ferroptosis Induction PAB_Derivative PAB Derivative (e.g., Demethoxydeacetoxy- pseudolaric Acid B) Tubulin Tubulin PAB_Derivative->Tubulin GPX4 GPX4 PAB_Derivative->GPX4 Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Caspases Caspase Activation G2M_Arrest->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibition Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Proposed signaling pathways for the anticancer activity of PAB derivatives.

Conclusion and Future Perspectives

This compound and related semi-synthetic derivatives of Pseudolaric acid B represent a promising class of anti-cancer agents. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with a multi-faceted mechanism of action that includes microtubule disruption and induction of ferroptosis, makes them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the synthetic routes to these compounds, further elucidating their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles in relevant animal models. The development of these natural product derivatives could lead to novel and effective therapies for the treatment of cancer.

References

Demethoxydeacetoxypseudolaric Acid B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, biological activities, and relevant experimental protocols to support further research and drug development efforts. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides general methodologies that can be adapted for its study.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis. The available data is summarized in the table below. It is important to note that some of the experimental values, such as melting point and specific solubility, are not yet definitively reported in the literature.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₇[1]
Molecular Weight 376.4 g/mol [1]
CAS Number 82508-36-9[1]
Predicted Boiling Point 621.9 ± 55.0 °CN/A
Predicted Density 1.27 ± 0.1 g/cm³N/A
Storage Conditions 4°C, sealed, away from moisture and light[2]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Solubility Profile

Detailed solubility studies for this compound have not been extensively published. As a diterpenoid with several oxygen-containing functional groups, it is expected to have moderate solubility in a range of organic solvents. General solubility for similar dicarboxylic acids has been observed in solvents like acetone (B3395972) and other lower ketones[3]. For experimental purposes, it is recommended to test solubility in a panel of solvents including, but not limited to, methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and water.

Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex, showing signals corresponding to the various protons in the molecule, including those on the fused ring system, the side chain, and methyl groups.

    • ¹³C NMR: The carbon-13 NMR spectrum would show 20 distinct signals corresponding to the 20 carbon atoms in the molecule, providing information about the chemical environment of each carbon.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as hydroxyl (O-H), carbonyl (C=O) from the carboxylic acid and lactone, and carbon-carbon double bonds (C=C).

Biological Activities and Mechanism of Action

Research on the biological activities of this compound is still in its early stages. However, studies on related pseudolaric acids, particularly Pseudolaric Acid B, suggest potential anti-cancer, anti-inflammatory, and antifungal properties[4][5][6].

Anticancer Activity

Pseudolaric Acid B has been shown to induce apoptosis in hormone-refractory prostate cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the subsequent degradation of the anti-apoptotic protein Bcl-2 through the ubiquitin-proteasome pathway. This leads to the activation of caspases and programmed cell death. It is plausible that this compound may exert similar cytotoxic effects on cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation. Related diterpenoids have been shown to modulate key inflammatory signaling pathways. For instance, dehydroabietic acid, another natural diterpene, has been found to suppress inflammatory responses by inhibiting Src, Syk, and TAK1-mediated pathways, which are upstream regulators of the NF-κB and MAPK signaling cascades[7]. It is hypothesized that this compound may also exert anti-inflammatory effects through the modulation of these or similar pathways.

Antifungal Activity

The parent compound class, pseudolaric acids, were initially isolated based on their antifungal properties[4]. The minimum inhibitory concentration (MIC) values of Pseudolaric Acid B against various fungal strains have been reported, indicating its potential as an antifungal agent. Further studies are needed to determine the antifungal spectrum and efficacy of this compound.

Signaling Pathways of Interest

Based on the activities of related compounds, the following signaling pathways are of high interest for investigating the mechanism of action of this compound:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and cell survival. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory and some anticancer drugs.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of MAPK pathways (e.g., ERK, JNK, p38) is a key mechanism for many therapeutic agents.

Signaling_Pathways_of_Interest cluster_0 Potential Anti-inflammatory Mechanism cluster_1 Potential Anticancer Mechanism Demethoxydeacetoxypseudolaric_Acid_B Demethoxydeacetoxypseudolaric_Acid_B IKK IKK Demethoxydeacetoxypseudolaric_Acid_B->IKK Inhibition (?) IkB IkB IKK->IkB Phosphorylation NF_kB NF_kB IkB->NF_kB Release Inflammatory_Genes Inflammatory_Genes NF_kB->Inflammatory_Genes Transcription Demethoxydeacetoxypseudolaric_Acid_B_2 Demethoxydeacetoxypseudolaric Acid B ROS_Generation ROS_Generation Demethoxydeacetoxypseudolaric_Acid_B_2->ROS_Generation Bcl_2_Degradation Bcl_2_Degradation ROS_Generation->Bcl_2_Degradation Caspase_Activation Caspase_Activation Bcl_2_Degradation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Hypothesized signaling pathways for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not yet established in the literature. The following sections provide generalized methodologies for key experiments that can be adapted for its study.

Extraction and Purification

This compound is a constituent of plants of the Pseudolarix genus. A general workflow for its extraction and purification is outlined below.

Extraction_and_Purification_Workflow Plant_Material Dried Plant Material (e.g., Pseudolarix bark) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol) Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Partitioning Organic_Phase Organic Phase Partitioning->Organic_Phase Column_Chromatography Silica Gel Column Chromatography Organic_Phase->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling HPLC_Purification Preparative HPLC Pooling->HPLC_Purification Pure_Compound Pure Demethoxydeacetoxy- pseudolaric Acid B HPLC_Purification->Pure_Compound

Figure 2: General workflow for extraction and purification.

High-Performance Liquid Chromatography (HPLC) Purification Protocol (General)

A general protocol for the purification of natural products using reversed-phase HPLC is provided below. The specific parameters will need to be optimized for this compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient might be from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1 mL/min for analytical scale, and scaled up for preparative scale.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 210, 254 nm).

  • Fraction Collection: Fractions are collected based on the elution profile and analyzed for purity by analytical HPLC and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide summarizes the current knowledge of its physical, chemical, and biological properties. However, it also highlights the significant gaps in the experimental data, particularly concerning its specific biological mechanisms and detailed experimental protocols. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent. The provided general methodologies and workflows serve as a starting point for researchers to design and execute studies to fill these knowledge gaps.

References

The Bioavailability Challenge of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric Acid B (DMAPPB) is a natural product with significant therapeutic potential, particularly in oncology. However, its clinical translation is hampered by a lack of comprehensive data on its oral bioavailability. This technical guide synthesizes the currently available pharmacokinetic data of the closely related compound, Pseudolaric Acid B (PAB), as a surrogate to infer the potential disposition of DMAPPB. Furthermore, it outlines standard experimental protocols for assessing bioavailability and details the known cellular signaling pathways affected by these compounds. This document aims to provide a foundational resource for researchers engaged in the preclinical and clinical development of DMAPPB and related molecules.

Introduction

This guide, therefore, leverages data from its close structural analog, Pseudolaric Acid B (PAB), to provide insights into the potential pharmacokinetic challenges and cellular mechanisms of DMAPPB.

Pharmacokinetic Profile of Pseudolaric Acid B (Intravenous Administration)

While oral bioavailability data for DMAPPB is unavailable, a study on the intravenous pharmacokinetics of PAB in Sprague-Dawley rats offers valuable information regarding its systemic clearance and disposition. These findings can serve as a baseline for future oral bioavailability studies of DMAPPB.

Table 1: Pharmacokinetic Parameters of Pseudolaric Acid B in Rats Following Intravenous Administration

Parameter2 mg/kg Dose4 mg/kg Dose8 mg/kg Dose
t1/2 (min) 16.1 ± 5.630.0 ± 13.727.4 ± 5.3
AUC (ng/mL*min) Not ReportedNot ReportedNot Reported
C2min (ng/mL) Not ReportedNot ReportedNot Reported

Data extrapolated from a study on Pseudolaric Acid B. The original study indicated linear pharmacokinetic characteristics for C(2min) and AUC within the tested dosage range.

Experimental Protocols

A critical aspect of drug development is the utilization of robust and reproducible experimental methods. Below are detailed protocols relevant to the study of DMAPPB's bioavailability.

In Vivo Pharmacokinetic Study (Intravenous) - Adapted from Pseudolaric Acid B Studies

This protocol describes a typical intravenous pharmacokinetic study in rats, which is a prerequisite for determining absolute bioavailability.

Experimental Workflow: Intravenous Pharmacokinetic Study

G animal_prep Animal Preparation (Sprague-Dawley Rats) dosing Intravenous Administration (e.g., 2, 4, 8 mg/kg DMAPPB) animal_prep->dosing blood_sampling Serial Blood Sampling (e.g., 0, 2, 5, 15, 30, 60, 120, 240 min) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis LC-MS/MS Analysis of Plasma Samples plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (t1/2, AUC, CL, Vd) analysis->pk_analysis

Caption: Workflow for a typical intravenous pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Drug Formulation: DMAPPB is dissolved in a suitable vehicle, such as a mixture of ethanol, propylene (B89431) glycol, and saline.

  • Administration: The drug solution is administered as a single bolus injection via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of DMAPPB are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Protein precipitation is a common method, where a precipitating agent (e.g., acetonitrile) is added to the plasma samples. After vortexing and centrifugation, the supernatant is collected and analyzed.

    • Chromatographic Conditions: A C18 column is typically used with a gradient mobile phase consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

In Vitro Intestinal Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.

Experimental Workflow: Caco-2 Permeability Assay

G cell_culture Caco-2 Cell Culture on Transwell Inserts (21 days for differentiation) monolayer_integrity Monolayer Integrity Test (TEER measurement) cell_culture->monolayer_integrity permeability_assay Permeability Assay (Apical to Basolateral & Basolateral to Apical) monolayer_integrity->permeability_assay sample_collection Sample Collection from Receiver Compartment permeability_assay->sample_collection analysis LC-MS/MS Analysis of Samples sample_collection->analysis papp_calculation Calculation of Apparent Permeability Coefficient (Papp) analysis->papp_calculation

Caption: Workflow for an in vitro Caco-2 cell permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (DMAPPB) is added to the apical (AP) or basolateral (BL) side of the monolayer.

    • Samples are collected from the receiver compartment (BL for AP to BL transport, and AP for BL to AP transport) at specific time points.

  • Sample Analysis: The concentration of DMAPPB in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

Known Signaling Pathways

The anticancer activity of pseudolaric acids is attributed to their ability to modulate key cellular signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

Mitotic Arrest and Apoptosis Induction by Pseudolaric Acid B

Pseudolaric Acid B has been shown to induce mitotic arrest at the G2/M phase of the cell cycle, which subsequently leads to apoptosis in cancer cells. This is a crucial mechanism for its anticancer effects.

Signaling Pathway: PAB-Induced Mitotic Arrest and Apoptosis

G PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin Inhibition MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: PAB inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Conclusion and Future Directions

The therapeutic potential of this compound is evident from its potent in vitro activities. However, the significant knowledge gap regarding its oral bioavailability remains a major hurdle for its clinical development. The intravenous pharmacokinetic data for the related compound, Pseudolaric Acid B, suggests a relatively short half-life, which may pose challenges for maintaining therapeutic concentrations with oral dosing.

Future research should prioritize the following:

  • Oral Pharmacokinetic Studies: In vivo studies in animal models are essential to determine the absolute oral bioavailability of DMAPPB.

  • In Vitro Permeability and Metabolism Studies: Caco-2 and liver microsome assays will provide valuable data on its absorption and metabolic stability.

  • Formulation Development: Investigating novel drug delivery systems, such as nanoformulations, could be a viable strategy to enhance the oral bioavailability of DMAPPB.

  • Mechanism of Action Studies: Further elucidation of the specific signaling pathways modulated by DMAPPB will aid in identifying sensitive cancer types and potential combination therapies.

By addressing these key areas, the scientific community can pave the way for the successful clinical translation of this promising natural product.

Demethoxydeacetoxypseudolaric Acid B: A Technical Overview of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action for Pseudolaric Acid B (PAB). However, specific research on the distinct mechanism of Demethoxydeacetoxypseudolaric Acid B (DMAPPB) is limited. As a close structural analog, it is presumed that DMAPPB shares a similar mechanism of action with PAB. This document summarizes the established mechanism of PAB, which serves as a foundational guide for investigating DMAPPB. All data and pathways described herein pertain to PAB unless otherwise specified.

Core Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, exerts its potent anti-tumor effects primarily by disrupting microtubule polymerization. This interference with the cytoskeleton dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Molecular Targeting of Tubulin

PAB directly interacts with tubulin, the fundamental protein subunit of microtubules. By binding to tubulin, PAB inhibits its polymerization into microtubules. This disruption of the cellular microtubule network is a key initiating event in its cytotoxic cascade. The consequences of this action include the failure of mitotic spindle formation, which is essential for cell division, leading to mitotic arrest.

Signaling Pathways Implicated in PAB-Induced Apoptosis

The apoptotic cascade initiated by PAB involves both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.

Intrinsic Apoptosis Pathway

PAB treatment leads to an upregulation of the tumor suppressor protein p53.[1] This, in turn, modulates the expression of Bcl-2 family proteins, resulting in a decreased level of the anti-apoptotic protein Bcl-2.[1] The altered Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event activates caspase-9, which then activates the executioner caspase-3, culminating in apoptosis.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Inhibits polymerization p53 p53 PAB->p53 Upregulates Microtubules Microtubules Tubulin->Microtubules Polymerization Caspase3_inactive Pro-caspase-3 Microtubules->Caspase3_inactive Activates through mitotic arrest Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: PAB-induced intrinsic apoptosis pathway.

Extrinsic Apoptosis Pathway

While some studies suggest PAB-induced apoptosis can be independent of the death receptor pathway, other evidence indicates its involvement.

Quantitative Data on the Bioactivity of Pseudolaric Acid B

The following table summarizes the reported cytotoxic activities of PAB against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.17 - 5.20[1]
Lewis Lung CancerLung Cancer-[1]
Hepatocarcinoma 22 (H22)Liver Cancer-[1]

Note: The inhibitory rate for H22 in vivo was 14.4% and 40.1% at 30 mg/kg/day and 60 mg/kg/day respectively. For Lewis lung cancer, the inhibitory rates were 39.1% and 47.0% at the same respective doses.[1]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of PAB for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

G A Seed cells in 96-well plate B Treat with PAB A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for MTT Assay.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with PAB at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis
  • Protein Extraction: Lyse PAB-treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_protein_prep Protein Preparation cluster_gel Gel Electrophoresis & Transfer cluster_detection Antibody Detection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Transfer to PVDF C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H ECL Detection G->H

Caption: Western Blotting Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that Pseudolaric Acid B is a potent anti-cancer agent that functions by disrupting microtubule dynamics and inducing apoptosis through multiple signaling pathways. Given its structural similarity, this compound is hypothesized to act through a similar mechanism. However, dedicated studies are imperative to elucidate the precise molecular targets and signaling pathways of DMAPPB. Future research should focus on comparative studies between PAB and DMAPPB to identify any differences in their potency, target affinity, and overall mechanism of action. Such studies will be crucial for the potential development of DMAPPB as a novel chemotherapeutic agent.

References

Antifungal Properties of Demethoxydeacetoxypseudolaric Acid B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the antifungal properties of Demethoxydeacetoxypseudolaric Acid B. Extensive searches for quantitative data, experimental protocols, and mechanisms of action related to this specific compound have not yielded any relevant results. The focus of current research largely remains on its parent compound, Pseudolaric Acid B (PAB), and other derivatives, primarily in the context of their anti-cancer activities.

While information on the antifungal potential of this compound is not available, this guide will summarize the known antifungal activities of the closely related compound, Pseudolaric Acid B (PAB) , to provide a foundational understanding for researchers in the field. It is crucial to note that the data presented below pertains to PAB and should not be directly extrapolated to this compound without further experimental validation.

Overview of Pseudolaric Acid B (PAB) Antifungal Activity

Pseudolaric acid B is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has been identified as a major antifungal constituent of this traditional medicinal plant.[1] Early studies have demonstrated its efficacy against a range of pathogenic fungi.

Quantitative Antifungal Data for Pseudolaric Acid B

Published research has reported the Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) of PAB against several fungal species. These values are often compared to the standard antifungal drug, Amphotericin B.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid B (PAB)

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference Compound (Amphotericin B) MIC (µg/mL)
Candida spp.Comparable to Amphotericin BComparable to Amphotericin BNot specified
Torulopsis petrophilumComparable to Amphotericin BComparable to Amphotericin BNot specified
Trichophyton mentagrophytesActiveNot specifiedNot specified
Microsporum gypseumActiveNot specifiedNot specified

Note: Specific numerical data for MIC and MFC values for PAB are limited in the publicly available literature. The term "comparable" is used as stated in the primary research abstracts. Further investigation into the full-text articles would be necessary to extract precise quantitative values.[1]

Experimental Protocols for Antifungal Susceptibility Testing

The following outlines a generalized methodology for determining the antifungal activity of a compound like PAB, based on standard practices in mycology research.

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PAB_Stock Prepare PAB Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of PAB in 96-well plate PAB_Stock->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Add_Inoculum Add Fungal Inoculum to each well Fungal_Inoculum->Add_Inoculum Media Prepare RPMI-1640 Medium Media->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Controls Include Growth and Sterility Controls Controls->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Following the MIC determination, the MFC can be ascertained to understand if the compound is fungistatic or fungicidal.

Experimental Workflow for MFC Determination

MFC_Workflow MIC_Plate MIC Plate (from MIC assay) Subculture Subculture aliquots from wells with no visible growth onto agar (B569324) plates MIC_Plate->Subculture Incubate_Agar Incubate agar plates at 35°C for 48 hours Subculture->Incubate_Agar Read_MFC Determine MFC as the lowest concentration with no fungal growth Incubate_Agar->Read_MFC

Caption: Workflow for Minimum Fungicidal Concentration (MFC) Assay.

Mechanism of Action

The precise molecular mechanism of antifungal action for Pseudolaric Acid B has not been extensively elucidated in the available literature. Generally, antifungal agents can exert their effects through various mechanisms.

Potential Antifungal Mechanisms of Action

Antifungal_Mechanisms cluster_targets Potential Fungal Cell Targets PAB Pseudolaric Acid B Cell_Wall Cell Wall Integrity (β-glucan synthesis) PAB->Cell_Wall Inhibition Cell_Membrane Cell Membrane Permeability (Ergosterol synthesis) PAB->Cell_Membrane Disruption Protein_Synthesis Protein Synthesis PAB->Protein_Synthesis Inhibition Nucleic_Acid Nucleic Acid Synthesis PAB->Nucleic_Acid Inhibition

Caption: Plausible mechanisms of antifungal action for natural products.

It is important to reiterate that these are generalized potential mechanisms, and specific studies are required to determine how Pseudolaric Acid B, and by extension this compound, exert their antifungal effects.

Conclusion and Future Directions

While Pseudolaric Acid B shows promise as an antifungal agent, there is a clear and significant gap in the scientific literature regarding the specific compound this compound. To ascertain the antifungal properties of this derivative, the following steps are recommended for future research:

  • Chemical Synthesis or Isolation: First, this compound must be synthesized or isolated in sufficient quantities for biological testing.

  • In Vitro Antifungal Screening: The compound should be screened against a panel of clinically relevant fungal pathogens using standardized methods like those described above to determine its MIC and MFC values.

  • Mechanism of Action Studies: If significant antifungal activity is observed, further studies should be conducted to elucidate its mechanism of action. This could involve assays to assess effects on cell wall and membrane integrity, ergosterol (B1671047) biosynthesis, and other vital cellular processes.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to evaluate efficacy and assess any potential toxicity.

Researchers, scientists, and drug development professionals are encouraged to undertake these studies to explore the potential of this compound as a novel antifungal therapeutic.

References

Unraveling the Cytotoxic Potential of Demethoxydeacetoxypseudolaric Acid B in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB), a natural diterpenoid compound, is emerging as a potent anti-cancer agent. This technical guide synthesizes the current understanding of its cytotoxic effects on various cancer cell lines. While much of the foundational research has been conducted on its close analogue, Pseudolaric Acid B (PAB), the insights gleaned are considered highly relevant to the therapeutic potential of DMDA-PLAB. This document provides a comprehensive overview of its mechanism of action, detailing its impact on cell viability, cell cycle progression, and key signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the exploration of DMDA-PLAB as a novel cancer therapeutic.

Quantitative Analysis of Cytotoxic Efficacy

The cytotoxic effects of PAB, a proxy for DMDA-PLAB, have been quantified across various cancer cell lines, demonstrating significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values highlight its potency and provide a basis for comparative analysis.

Cell LineCancer TypeTime PointIC50 (µM)Reference
MCF-7Human Breast Cancer36 hours3.4[1]
MCF-7Human Breast Cancer48 hours1.35[1]
MDA-MB-231Triple-Negative Breast Cancer--[2]
SK-28Human Melanoma--[3][4]
Canine Mammary Tumor CellsCanine Mammary Tumor--[5]

Note: Specific IC50 values for MDA-MB-231, SK-28, and canine mammary tumor cells were not explicitly stated in the provided search results but significant growth inhibition was reported.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

DMDA-PLAB exerts its anti-neoplastic effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

Treatment with PAB has been shown to induce characteristic features of apoptosis in cancer cells, including morphological changes and DNA fragmentation[1][6]. Studies on MCF-7 cells indicate that this apoptosis is independent of the death receptor pathway[1][6]. In triple-negative breast cancer cells (MDA-MB-231), PAB triggers apoptosis through the mitochondrial pathway, characterized by the collapse of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and release of cytochrome c[2]. This leads to the activation of caspase-3 and caspase-9, and the cleavage of PARP, alongside the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL[2].

G2/M Phase Cell Cycle Arrest

A consistent finding across multiple cancer cell lines is the ability of PAB to induce cell cycle arrest at the G2/M phase[2][3][4][5]. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. Mechanistically, this is associated with a decrease in the protein expression of key G2/M transition regulators, CDK1 and Cyclin B1[2].

Key Signaling Pathways Modulated by DMDA-PLAB

The cytotoxic effects of DMDA-PLAB are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and death.

ATM/Chk2/p53 Signaling Pathway

In human melanoma cells, PAB has been shown to activate the Ataxia Telangiectasia Mutated (ATM) kinase[3][4]. Activated ATM, in turn, phosphorylates and activates the checkpoint kinase Chk2. This activation leads to two downstream events that contribute to G2/M arrest:

  • Chk2-Cdc25C Interaction: Activated Chk2 inhibits the phosphatase Cdc25C, preventing the activation of the Cdc2/Cyclin B1 complex required for mitotic entry[3][4].

  • p53 Upregulation: PAB treatment leads to an increase in the expression of the tumor suppressor protein p53[1][3][4]. p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21[1][2][3][4], which further inhibits the Cdc2/Cyclin B1 complex.

ATM_p53_Pathway PLAB Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB) ATM ATM (Activation) PLAB->ATM Chk2 Chk2 (Activation) ATM->Chk2 p53 p53 (Upregulation) ATM->p53 Cdc25C Cdc25C (Inhibition) Chk2->Cdc25C Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex (Inhibition) Cdc25C->Cdc2_CyclinB1 p21 p21 (Upregulation) p53->p21 p21->Cdc2_CyclinB1 G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest PI3K_AKT_mTOR_Pathway PLAB Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB) PI3K PI3K PLAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3_Pathway PLAB Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB) STAT3 STAT3 Phosphorylation PLAB->STAT3 STAT3_Dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_Dimer Target_Genes Target Gene Expression (c-Myc, Bcl-2, etc.) STAT3_Dimer->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with DMDA-PLAB Start->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate 4h MTT->Incubate Solubilize Add DMSO Incubate->Solubilize Read Measure Absorbance (490 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Demethoxydeacetoxypseudolaric Acid B: A Technical Guide to its Microtubule Destabilizing Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric Acid B (DDPB) is a natural product derivative that has garnered interest for its potent cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to its activity as a microtubule destabilizing agent, interfering with the dynamic instability of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell structure. This interference leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the microtubule destabilizing activity of DDPB, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.

Quantitative Data

The anti-proliferative activity of a this compound analog has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell LineCancer TypeIC50 (μM)[1]
HMEC-1Microvascular Endothelial0.136 - 1.162
HL-60Promyelocytic Leukemia0.136 - 1.162
A-549Lung Carcinoma0.136 - 1.162
MB-MDA-468Breast Cancer0.136 - 1.162
BEL-7402Hepatocellular Carcinoma0.136 - 1.162
HCT116Colon Cancer0.136 - 1.162
HelaCervical Cancer0.136 - 1.162

Note: The provided data is for a DDPB analog. Specific IC50 values for DDPB in tubulin polymerization assays are not currently available in the public domain.

Mechanism of Action: Microtubule Destabilization

DDPB exerts its cytotoxic effects by disrupting the normal dynamics of microtubules. Microtubules are polymers of α- and β-tubulin heterodimers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is essential for the formation and function of the mitotic spindle during cell division.

DDPB is believed to bind to tubulin, preventing its polymerization into microtubules. This inhibition of tubulin assembly leads to a net depolymerization of existing microtubules, disrupting the microtubule network within the cell. The consequences of this disruption are most profound during mitosis, where a properly formed and functioning mitotic spindle is crucial for accurate chromosome segregation. By destabilizing microtubules, DDPB prevents the formation of a functional spindle, leading to mitotic arrest and eventual cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the microtubule destabilizing activity of DDPB.

Tubulin Polymerization Assay

This assay directly measures the effect of DDPB on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound (DDPB) dissolved in DMSO

  • Paclitaxel (stabilizing agent control)

  • Nocodazole (B1683961) (destabilizing agent control)

  • 96-well microplate, temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.

  • Add DDPB at various concentrations to the wells of a pre-warmed 96-well plate. Include wells with DMSO (vehicle control), paclitaxel, and nocodazole as controls.

  • Initiate polymerization by adding the tubulin solution to the wells and immediately start monitoring the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths over time at 37°C.

  • Record data at regular intervals for 60-90 minutes.

  • Plot the absorbance/fluorescence intensity against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be calculated from the dose-response curves.

Immunofluorescence Microscopy for Microtubule Imaging

This technique allows for the visualization of the effects of DDPB on the microtubule network within cells.

Principle: Cells are treated with DDPB, fixed, and then stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • DDPB dissolved in DMSO

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of DDPB for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash with PBS and block non-specific antibody binding with blocking solution for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of DDPB on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • DDPB dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of DDPB for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated (DMSO) controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways

The microtubule destabilizing activity of DDPB triggers a cascade of cellular events that ultimately lead to cell death. While direct studies on DDPB are limited, research on the closely related compound Pseudolaric Acid B (PAB) provides strong indications of the likely signaling pathways involved.

Cell Cycle Arrest at G2/M Phase

Disruption of the mitotic spindle by DDPB activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules. Activation of the SAC prevents the onset of anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is often characterized by an accumulation of cells with 4N DNA content. Key proteins involved in this process include Cyclin B1 and Cdc2 (CDK1). The sustained activation of the Cyclin B1/Cdc2 complex is a hallmark of mitotic arrest induced by microtubule-targeting agents.

G2_M_Arrest DDPB DDPB MT_Destabilization Microtubule Destabilization DDPB->MT_Destabilization SAC_Activation Spindle Assembly Checkpoint Activation MT_Destabilization->SAC_Activation CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Activation SAC_Activation->CyclinB1_Cdc2 G2_M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2_M_Arrest

DDPB-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis via the p53 Pathway

Prolonged mitotic arrest can trigger programmed cell death, or apoptosis. One of the key mediators of this process is the tumor suppressor protein p53. In response to cellular stress, such as that induced by DDPB, p53 can be activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis. Studies on PAB have shown that its anti-tumor effects can involve the activation of the p53 pathway, leading to senescence or apoptosis.

Apoptosis_Pathway DDPB DDPB MT_Destabilization Microtubule Destabilization DDPB->MT_Destabilization Cellular_Stress Cellular Stress MT_Destabilization->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_up Bax Upregulation p53_Activation->Bax_up Bcl2_down Bcl-2 Downregulation p53_Activation->Bcl2_down Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_up->Mitochondrial_Dysfunction Bcl2_down->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed apoptotic pathway induced by DDPB.
Potential Involvement of Rho GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin and microtubule cytoskeletons. There is growing evidence that the signaling pathways governed by Rho GTPases and microtubule dynamics are interconnected. While direct evidence linking DDPB to Rho GTPase signaling is not yet available, it is plausible that the profound disruption of the microtubule network by DDPB could impact Rho-mediated signaling pathways, which in turn could influence cell morphology, adhesion, and motility. Further research is warranted to explore this potential connection.

Conclusion

This compound is a potent microtubule destabilizing agent with significant anti-cancer potential. Its ability to disrupt microtubule dynamics leads to cell cycle arrest and apoptosis, making it a promising candidate for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the detailed molecular mechanisms of DDPB and to explore its therapeutic applications. Future studies should focus on obtaining more specific quantitative data for DDPB, including its binding affinity to tubulin and its precise effects on microtubule dynamic parameters, as well as elucidating its impact on interconnected signaling pathways such as those regulated by Rho GTPases.

References

The Anti-inflammatory Potential of Pseudolaric Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Anti-inflammatory Effects of Demethoxydeacetoxypseudolaric Acid B (Pseudolaric Acid B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents has led to the investigation of natural products, many of which have been used in traditional medicine for centuries. One such compound of interest is Pseudolaric Acid B (PAB), a diterpene isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). This technical guide provides a comprehensive overview of the anti-inflammatory effects of PAB, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols. While the initial query specified this compound, the available scientific literature predominantly focuses on Pseudolaric Acid B. It is presumed that the former is a derivative or less common synonym, and thus this guide will focus on the extensively researched Pseudolaric Acid B.

PAB has demonstrated significant anti-inflammatory properties through its modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators. This guide will delve into the specifics of how PAB exerts its effects, presenting the data in a clear and accessible format for researchers and drug development professionals.

Quantitative Data on the Anti-inflammatory Effects of Pseudolaric Acid B

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of Pseudolaric Acid B.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Pseudolaric Acid B

Cell LineInflammatory StimulusMediatorPAB Concentration% Inhibition / EffectReference
HT-29Cytokine MixturePGE2 Production1.6 µmol/L and higherSignificant inhibition (P < 0.05)[2]
RAW 264.7Lipopolysaccharide (LPS)IL-1β mRNA0.5 µmol/LMarkedly decreased expression[3]
RAW 264.7Lipopolysaccharide (LPS)TNF-α mRNA0.5 µmol/LMarkedly decreased expression[3]
RAW 264.7Interleukin-17IL-1β mRNA0.5 µmol/LSignificantly reduced expression[4]
RAW 264.7Interleukin-17TNF-α mRNA0.5 µmol/LSignificantly reduced expression[4]

Table 2: In Vivo Anti-inflammatory Effects of Pseudolaric Acid B

Animal ModelDisease ModelPAB DosageRoute of AdministrationKey FindingsReference
NC/Nga MiceAtopic Dermatitis-like skin lesionsNot specifiedOralImproved severity scores, reduced serum IgE and pro-inflammatory cytokines[5]
DMM MiceOsteoarthritis5 or 10 mg/kgIntra-articular injectionReduced cartilage destruction and lower OARSI score[6]
DTH MiceT-cell mediated immune response5, 10, and 20 mg/kgNot specifiedDose-dependent improvement in ear swelling and inflammatory infiltrate[7]
Nude MiceHT-29 cell xenograft50 and 100 mg/kgOralTumor weight inhibition of 24.2% and 34.7% respectively[2]

Signaling Pathways Modulated by Pseudolaric Acid B

Pseudolaric Acid B exerts its anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. PAB has been shown to inhibit this pathway at multiple points. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes. PAB has been observed to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa releases p65/p50 NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates PAB Pseudolaric Acid B PAB->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

Inhibition of the NF-κB signaling pathway by Pseudolaric Acid B.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. The p38 MAPK subfamily is particularly important in the production of inflammatory cytokines. Studies have indicated that PAB can inhibit the p38-MAPK pathway, contributing to its anti-inflammatory effects.[1] The activation of p38 MAPK by upstream kinases leads to the phosphorylation of various transcription factors that regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases activates p38 p38 MAPK Upstream_Kinases->p38 phosphorylates p_p38 p-p38 MAPK p_p38_nuc p-p38 MAPK p_p38->p_p38_nuc translocates PAB Pseudolaric Acid B PAB->Upstream_Kinases inhibits Transcription_Factors Transcription Factors (e.g., ATF-2) p_p38_nuc->Transcription_Factors phosphorylates p_TF p-Transcription Factors Pro_inflammatory_genes Pro-inflammatory Gene Transcription p_TF->Pro_inflammatory_genes activates

Inhibition of the p38 MAPK signaling pathway by Pseudolaric Acid B.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like Pseudolaric Acid B.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Pseudolaric Acid B on a given cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare various concentrations of Pseudolaric Acid B in complete DMEM. After 24 hours of cell incubation, remove the medium and add 100 µL of the PAB solutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only). Incubate for the desired treatment period (e.g., 24 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_PAB Treat with Pseudolaric Acid B (various concentrations) incubate1->treat_PAB incubate2 Incubate 24h treat_PAB->incubate2 add_MTT Add MTT solution incubate2->add_MTT incubate3 Incubate 4h add_MTT->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for NF-κB and MAPK Signaling Proteins

Objective: To determine the effect of Pseudolaric Acid B on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38).

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat cells with non-toxic concentrations of PAB for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To measure the effect of Pseudolaric Acid B on the mRNA expression levels of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.

Protocol:

  • Cell Culture and Treatment: Treat RAW 264.7 cells with PAB and/or an inflammatory stimulus (e.g., LPS) as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol).

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix, specific primers for the target genes, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in PAB-treated cells compared to control cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by cells into the culture medium following treatment with Pseudolaric Acid B.

Protocol:

  • Sample Collection: Culture and treat cells as described previously. Collect the cell culture supernatant at the end of the treatment period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and a series of known standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength.

  • Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to determine the concentration of the cytokine in the experimental samples.

Pseudolaric Acid B has emerged as a promising natural compound with potent anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed effects on reducing the production of a wide range of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies support its potential for further development as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the anti-inflammatory activities of Pseudolaric Acid B and other novel compounds. Future research should focus on elucidating the precise molecular targets of PAB within these signaling cascades and on conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

Demethoxydeacetoxypseudolaric Acid B: A Technical Guide to Investigating its Potential in Overcoming Multi-Drug Resistant Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-drug resistance (MDR) remains a formidable challenge in oncology, frequently leading to therapeutic failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Natural products represent a promising reservoir of novel compounds that can modulate MDR. This technical guide explores the potential of Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB), a derivative of Pseudolaric Acid B, as a therapeutic agent against MDR cancer. While direct evidence for DMDA-PLB's efficacy in MDR is currently limited, this document outlines a comprehensive framework for its investigation. We will detail hypothesized mechanisms of action, propose key experimental protocols to validate these hypotheses, and provide templates for data presentation and visualization to guide future research in this critical area.

Introduction to Multi-Drug Resistance in Cancer

The development of resistance to a wide array of structurally and functionally diverse anticancer drugs is a major impediment to successful chemotherapy.[4][5] The primary driver of this phenomenon is often the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene.[3][6] P-gp is an ATP-dependent transporter that actively removes cytotoxic drugs from the intracellular environment, rendering the cancer cells resistant to their therapeutic effects.[7][8] Strategies to overcome MDR include the development of P-gp inhibitors that can restore the sensitivity of resistant cancer cells to conventional chemotherapeutics.[2][9][10]

This compound: A Candidate for MDR Reversal

Pseudolaric Acid B (PAB), a diterpenoid isolated from the bark of Pseudolarix kaempferi, has demonstrated significant antitumor activities. Its derivative, this compound (DMDA-PLB), is a compound of interest for its potential to overcome MDR. While direct studies on DMDA-PLB in MDR cancer are not yet prevalent in published literature, its structural similarity to other bioactive terpenoids suggests it may interact with key cellular pathways involved in drug resistance and apoptosis.

This guide proposes a research trajectory to elucidate the role of DMDA-PLB in MDR cancer, focusing on two primary hypothesized mechanisms:

  • Hypothesis 1: Inhibition of P-glycoprotein Function. DMDA-PLB may directly bind to P-gp, competitively or non-competitively inhibiting its drug efflux activity, or it may indirectly downregulate the expression of the ABCB1 gene.

  • Hypothesis 2: Induction of Apoptosis in MDR Cancer Cells. DMDA-PLB may trigger programmed cell death in resistant cancer cells through intrinsic or extrinsic apoptotic pathways, bypassing the resistance mechanisms.

Quantitative Data Analysis: A Framework for Evaluation

To systematically evaluate the efficacy of DMDA-PLB, quantitative data should be collected and organized for clear comparison. The following tables provide a template for presenting key experimental findings.

Table 1: Cytotoxicity of DMDA-PLB in Sensitive and Multi-Drug Resistant Cancer Cell Lines

Cell LineDrugIC50 (µM) ± SD (48h)Resistance Index (RI)
Parental (Sensitive) DoxorubicinValue1.0
e.g., MCF-7DMDA-PLBValueN/A
Doxorubicin + DMDA-PLB (conc.)ValueN/A
MDR (Resistant) DoxorubicinValueCalculated Value
e.g., MCF-7/ADRDMDA-PLBValueN/A
Doxorubicin + DMDA-PLB (conc.)ValueCalculated Value

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation. RI = IC50 (Resistant) / IC50 (Sensitive).

Table 2: Effect of DMDA-PLB on Apoptosis Induction in MDR Cancer Cells

Treatment Group% Apoptotic Cells (Annexin V+) ± SD
Control (Untreated) Value
Doxorubicin (IC50) Value
DMDA-PLB (IC50) Value
Doxorubicin + DMDA-PLB Value

Table 3: Modulation of Key Protein Expression by DMDA-PLB in MDR Cancer Cells

ProteinTreatment GroupRelative Expression Level (Fold Change vs. Control) ± SD
P-glycoprotein (P-gp) DMDA-PLBValue
Bcl-2 DMDA-PLBValue
Bax DMDA-PLBValue
Caspase-3 (cleaved) DMDA-PLBValue

Detailed Experimental Protocols

To ensure reproducibility and validity of findings, the following detailed experimental protocols are recommended for investigating the effects of DMDA-PLB on MDR cancer.

Cell Culture and Establishment of Resistant Cell Lines
  • Cell Lines: Utilize a pair of sensitive (e.g., MCF-7, A549) and their corresponding doxorubicin-resistant (e.g., MCF-7/ADR, A549/Dox) cell lines.

  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Resistance Induction (if necessary): Gradually expose sensitive cells to increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin) over several months to select for a resistant population.[11] Confirm resistance by determining the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12]

  • Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of DMDA-PLB, a standard chemotherapeutic (e.g., doxorubicin), or a combination of both for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment: Treat cells with DMDA-PLB, a chemotherapeutic agent, or a combination at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.[14][15][16]

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the functional activity of the P-gp efflux pump.

  • Cell Loading: Incubate MDR cells with Rhodamine 123 (a P-gp substrate) in the presence or absence of DMDA-PLB or a known P-gp inhibitor (e.g., verapamil) for 60-90 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence in the presence of DMDA-PLB indicates inhibition of P-gp activity.

Visualization of Signaling Pathways and Experimental Workflows

Graphical representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate key hypothesized signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow for DMDA-PLB Investigation start Start: Hypothesis Formulation cell_culture Cell Culture (Sensitive & MDR Lines) start->cell_culture viability Cell Viability Assay (MTT) Determine IC50 cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis western_blot Western Blot Analysis (P-gp, Apoptotic Proteins) viability->western_blot efflux P-gp Efflux Assay (Rhodamine 123) viability->efflux data_analysis Data Analysis & Interpretation apoptosis->data_analysis western_blot->data_analysis efflux->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: General experimental workflow for investigating DMDA-PLB.

G cluster_pathway Hypothesized P-gp Inhibition by DMDA-PLB DMDA_PLB DMDA-PLB Pgp P-glycoprotein (P-gp) Efflux Pump DMDA_PLB->Pgp Inhibits Chemo_out Chemotherapeutic (Extracellular) Chemo_in Chemotherapeutic (Intracellular) Chemo_in->Chemo_out Efflux Cell_Death Apoptosis / Cell Death Chemo_in->Cell_Death Induces G cluster_apoptosis Hypothesized Apoptosis Induction by DMDA-PLB DMDA_PLB DMDA-PLB Bcl2 Bcl-2 (Anti-apoptotic) DMDA_PLB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DMDA_PLB->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In-Vitro Studies of Demethoxydeacetoxypseudolaric Acid B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature reveals a notable absence of preliminary in-vitro studies specifically focused on Demethoxydeacetoxypseudolaric Acid B. While research into the parent compound, Pseudolaric Acid B (PAB), and other natural products has shown promising anti-cancer and other therapeutic activities, this specific derivative remains largely unexplored in the public domain of scientific research. Consequently, a comprehensive technical guide or whitepaper detailing its in-vitro effects, experimental protocols, and associated signaling pathways cannot be constructed at this time.

This report outlines the findings of a thorough search for relevant studies and highlights the current void in the understanding of this compound's biological activity. For researchers, scientists, and professionals in drug development, this represents a potential area for novel investigation.

Current State of Research

A comprehensive search of scholarly databases and scientific publications did not yield any specific in-vitro studies, quantitative data, or established experimental protocols for this compound. The available research primarily focuses on Pseudolaric Acid B, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Studies on PAB have indicated various biological effects, including anti-fungal, anti-fertility, and anti-cancer activities.

The lack of specific data for the demethoxydeacetoxy derivative means that critical information required for a technical guide, such as:

  • Cytotoxicity data (IC50 values) against various cell lines

  • Details on its mechanism of action

  • Impact on cellular signaling pathways

  • Established protocols for in-vitro assays

is not available.

Potential Areas for Future Investigation

The absence of data on this compound presents a clear opportunity for original research. Future in-vitro studies could be designed to explore a range of potential therapeutic applications. A logical starting point would be to investigate its cytotoxic effects on various cancer cell lines, drawing parallels from the known activities of Pseudolaric Acid B.

A hypothetical experimental workflow for initial in-vitro screening could be structured as follows:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (if cytotoxic) A Compound Acquisition (this compound) B Cell Line Selection (e.g., Cancer cell lines, Normal cell lines) A->B C Cytotoxicity Assay (e.g., MTT, SRB assay) B->C D Determine IC50 Values C->D E Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot, qPCR) D->G

Caption: Hypothetical workflow for preliminary in-vitro studies.

Further research into potential signaling pathways that could be modulated by this compound might initially focus on pathways known to be affected by similar diterpenoid compounds. A generalized representation of a common cancer-related signaling pathway that is often investigated is the PI3K/Akt pathway:

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound Demethoxydeacetoxy- pseudolaric Acid B (Hypothetical Target) Compound->PI3K Compound->Akt

Caption: Potential signaling pathway for investigation.

It is crucial to emphasize that the diagrams above are hypothetical and intended to guide potential future research directions. They are not based on any existing experimental data for this compound.

Acknowledgment of Initial Search and Pivot to a Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches for "Demethoxydeacetoxypseudolaric Acid B" did not yield sufficient public data to construct the requested in-depth technical guide. However, a commercially available analog, semi-synthesized from Pseudolaric Acid B, is noted for its strong anti-cancer activity, with IC50 values ranging from 0.136 to 1.162μM[1]. Given the close relationship and the extensive body of research on Pseudolaric Acid B, this guide will focus on the latter as a proxy to fulfill the core requirements of the user request. Pseudolaric Acid B is a diterpene acid isolated from the bark of Pseudolarix kaempferi Gordon (pinaceae) and is recognized for its antifungal, antifertility, and cytotoxic properties[2].

Introduction to Pseudolaric Acid B

Pseudolaric Acid B (PAB), a major active component of the Chinese herbal medicine 'Tu-jin-pi', has garnered significant attention for its potent biological activities. It has been identified as a promising lead compound for cancer therapy due to its ability to inhibit tubulin polymerization[2]. Furthermore, PAB exhibits antifungal properties and has been shown to be an agonist for the transcriptional activation of PPAR receptors, which are crucial for the membrane integrity and lipid metabolism of Candida species[2]. Its multifaceted therapeutic potential also extends to the inhibition of angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) in tumor cells and inducing apoptosis in human melanoma cells through various pathways[2].

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activities of Pseudolaric Acid B and its analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)Reference
This compound analogVariousCancer0.136-1.162[1]

Mechanism of Action

Pseudolaric Acid B exerts its anticancer effects through multiple mechanisms. A primary mode of action is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and subsequent apoptosis. Additionally, PAB has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by diminishing the secretion of VEGF in tumor cells[2]. The induction of apoptosis by PAB in human melanoma cells is another key aspect of its anticancer activity, involving several signaling pathways[2].

Signaling Pathways

The biological activities of Pseudolaric Acid B are mediated through its interaction with several key signaling pathways. The following diagram illustrates the proposed mechanism of action for its anti-angiogenic and apoptotic effects.

G PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin inhibits VEGF VEGF Secretion PAB->VEGF inhibits Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Proposed mechanism of action of Pseudolaric Acid B.

Experimental Protocols

Total Synthesis of (-)-Pseudolaric Acid B

A key strategy in the total synthesis of (-)-Pseudolaric Acid B involves the construction of its polyhydroazulene core. This has been achieved through a metal-catalyzed [5+2] intramolecular cycloaddition of a vinylcyclopropane (B126155) and an alkyne, using either Rhodium (Rh) or Ruthenium (Ru) catalysts[2].

A detailed, multi-step synthesis process is outlined below:

  • Preparation of Iodide 11 : The synthesis begins with the highly selective Noyori reduction of 2-acetyl butyrolactone (8) to generate two adjacent stereocenters[2].

  • TBS Protection : The resulting secondary alcohol (9) is protected with a TBS group[2].

  • Lactone Reduction : The lactone is then reduced using DIBAL-H[2].

  • Alkyne Formation : The subsequent lactol is reacted with TMSCHN2/LDA and quenched with TMSCl to form the protected alkyne (10)[2].

  • Iodination : For smaller scales, a one-step iodination of alcohol 10 is performed using PPh3/I2. For larger scales, a two-step procedure involving MsCl followed by NaI is more convenient[2].

The following workflow diagram illustrates the key stages of the synthesis.

G cluster_synthesis Synthesis of Iodide 11 start 2-acetyl butyrolactone (8) noyori Noyori Reduction start->noyori tbs TBS Protection of Secondary Alcohol (9) noyori->tbs dibal Lactone Reduction with DIBAL-H tbs->dibal alkyne Alkyne Formation (TMSCHN2/LDA) dibal->alkyne iodination Iodination alkyne->iodination end Iodide 11 iodination->end

Caption: Key steps in the synthesis of Iodide 11.

Conclusion

While information on "this compound" is limited, the extensive research on its parent compound, Pseudolaric Acid B, provides a solid foundation for understanding the potential therapeutic applications of this class of molecules. Pseudolaric Acid B's well-documented anti-cancer, antifungal, and anti-angiogenic properties, coupled with established synthetic pathways, make it and its derivatives promising candidates for further drug development. The data and protocols summarized in this guide offer a valuable resource for researchers and scientists in the field.

References

Demethoxydeacetoxypseudolaric Acid B: A Technical Guide to Establishing a Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide outlining the necessary methodologies to establish a safety and toxicity profile for a compound like Demethoxydeacetoxypseudolaric Acid B (DAPB). As of the latest literature review, specific public-domain data on the safety and toxicity of DAPB is scarce. Therefore, this guide provides a framework for generating the requisite data for preclinical assessment.

Introduction

This compound is a natural product that, like other pseudolaric acids, may possess biological activities of interest for drug development. Before any therapeutic potential can be realized, a thorough evaluation of its safety and toxicity is paramount. This guide details the standard battery of in vitro and in vivo assays required to build a comprehensive preclinical toxicity profile, adhering to guidelines set forth by regulatory bodies such as the FDA and EMA.

Quantitative Toxicology Data Summary

A critical aspect of a toxicology profile is the quantitative assessment of a compound's effects. The following tables are presented as templates for summarizing key data points as they are generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeEndpointIncubation Time (hrs)IC₅₀ (µM)Test Substance
e.g., HepG2e.g., MTTMetabolic Activitye.g., 24, 48, 72Data to be generatedDAPB
e.g., HEK293e.g., LDHMembrane Integritye.g., 24, 48, 72Data to be generatedDAPB
e.g., A549e.g., ATP AssayCell Viabilitye.g., 24, 48, 72Data to be generatedDAPB

Table 2: In Vivo Acute Toxicity Data

Species/StrainRoute of AdministrationLD₅₀ (mg/kg)95% Confidence IntervalObservation Period (days)Key Clinical Signs
e.g., Sprague-Dawley Rate.g., Oral (p.o.)Data to be generatedData to be generatede.g., 14Data to be generated
e.g., CD-1 Mousee.g., Intravenous (i.v.)Data to be generatedData to be generatede.g., 14Data to be generated

Table 3: Genotoxicity Assay Summary

AssayTest SystemMetabolic Activation (S9)Concentration Range TestedResult
e.g., Ames TestS. typhimurium (TA98, TA100, etc.)+/-Data to be generatedNegative/Positive
e.g., In Vitro Micronucleuse.g., CHO-K1 cells+/-Data to be generatedNegative/Positive
e.g., Comet Assaye.g., TK6 cells+/-Data to be generatedNegative/Positive

Key Experimental Protocols

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for the initial screening of a compound's effect on cell viability and proliferation.[1][2] These tests help determine the concentration range for further, more complex studies.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a compound, which can indicate mutagenic or carcinogenic potential.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (Aroclor-1254 induced rat liver S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure:

    • Plate Incorporation Method: Add the tester strain, the test compound at various concentrations, and either S9 mix or a buffer to molten top agar (B569324). Pour the mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the tester strain, compound, and S9 mix/buffer at 37°C before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

In Vivo Acute Toxicity Study

This study aims to determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity after a single administration of the compound.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as the limit test is typically performed in the more sensitive sex.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before dosing.

  • Dosing:

    • Administer a single oral dose of this compound using a gavage needle.

    • Start with a dose estimated from in vitro data or structure-activity relationships (e.g., 175 mg/kg).

    • Dose animals sequentially. If an animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. The dose progression factor is typically 3.2.

  • Observation:

    • Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity) frequently on the day of dosing and at least once daily for 14 days.

    • Record body weights prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Calculate the LD₅₀ and its confidence interval using appropriate statistical software (e.g., AOT425StatPgm).

Mandatory Visualizations

The following diagrams illustrate common workflows and pathways relevant to the toxicological assessment of a novel compound.

G cluster_0 In Vitro Cytotoxicity Workflow start Plate Cells in 96-well Plate treat Add DAPB Serial Dilutions start->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Calculate IC50 read->analyze G cluster_1 Ames Test Experimental Flow strain Select Bacterial Strains (e.g., S. typhimurium) plate_no_s9 Combine Strain, DAPB, Buffer Plate on Minimal Agar strain->plate_no_s9 plate_s9 Combine Strain, DAPB, S9 Mix Plate on Minimal Agar strain->plate_s9 compound Prepare DAPB Concentrations compound->plate_no_s9 compound->plate_s9 s9 Prepare S9 Mix (for Metabolic Activation) s9->plate_s9 incubate Incubate at 37°C for 48-72h plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze G cluster_2 Hypothetical DNA Damage Response Pathway DAPB DAPB-induced DNA Damage Sensor Sensor Proteins (e.g., ATM/ATR) DAPB->Sensor Mediator Mediator Proteins (e.g., p53, CHK2) Sensor->Mediator Effector Effector Proteins (e.g., p21, GADD45) Mediator->Effector Outcome2 Apoptosis Mediator->Outcome2 Outcome1 Cell Cycle Arrest Effector->Outcome1 Outcome3 DNA Repair Effector->Outcome3

References

Methodological & Application

Dissolving Demethoxydeacetoxypseudolaric Acid B for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Demethoxydeacetoxypseudolaric Acid B (DMAPT), a compound of interest for various cell-based assays. Due to the limited direct literature on DMAPT, this protocol is largely based on established methods for the structurally similar and well-researched compound, Pseudolaric Acid B (PAB). These protocols are intended to serve as a robust starting point for researchers, and it is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Introduction

This compound is a natural product with potential biological activities relevant to drug discovery and development. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This document outlines the recommended solvents, preparation of stock solutions, and working concentrations for in vitro studies.

Solubility of Pseudolaric Acid B (as a proxy for DMAPT)

The solubility of a compound is a key determinant in its formulation for cell culture applications. Based on data for the closely related Pseudolaric Acid B, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventReported Solubility of Pseudolaric Acid BReference
DMSO50 mg/mL (115.62 mM)MedChemExpress
DMSO~10 mg/mLPubChem[1]
Ethanol~10 mg/mLPubChem[1]
Chloroform~10 mg/mLPubChem[1]
Methanol1 mg/mLPubChem[1]
WaterPoorly solubleInferred from multiple sources

Note: It is crucial to use high-purity, anhydrous DMSO to minimize cytotoxicity and maintain compound stability.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of DMAPT in DMSO. This high concentration allows for minimal solvent carryover into the final cell culture medium.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.

  • Weighing the Compound: Carefully weigh the desired amount of DMAPT powder. For example, to prepare 1 mL of a 100 mM stock solution of a compound with a molecular weight of approximately 432.46 g/mol (the molecular weight of Pseudolaric Acid B), you would need 43.25 mg.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the DMAPT powder.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication in an ultrasonic water bath can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. However, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.

Materials:

  • 100 mM DMAPT stock solution in DMSO

  • Pre-warmed complete cell culture medium (specific to the cell line being used)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM DMAPT stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of cell culture medium:

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium to get a 100 µM solution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of complete cell culture medium to achieve the final 10 µM working concentration.

  • Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be feasible. For example, to achieve a final concentration of 100 µM in 10 mL of cell culture medium, add 10 µL of the 100 mM stock solution to 9.99 mL of complete cell culture medium.

  • Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of DMAPT being tested. Typically, the final DMSO concentration in cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Visualizations

Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DMAPT Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat signaling_pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway DMAPT Demethoxydeacetoxy- pseudolaric Acid B ROS ↑ Reactive Oxygen Species (ROS) DMAPT->ROS JNK ↑ JNK DMAPT->JNK p38 ↑ p38 DMAPT->p38 PI3K ↓ PI3K DMAPT->PI3K NFkB ↓ NF-κB DMAPT->NFkB Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax Bcl2->Bax Casp9 ↑ Caspase-9 Bax->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK->Apoptosis p38->Apoptosis AKT ↓ AKT PI3K->AKT mTOR ↓ mTOR AKT->mTOR mTOR->Apoptosis NFkB->Apoptosis

References

Application Notes and Protocols: Demethoxydeacetoxypseudolaric Acid B In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B is a natural product of significant interest for its potential therapeutic applications, particularly in oncology. These application notes provide a comprehensive guide to the in vitro evaluation of this compound, with detailed protocols for assessing its effects on cancer cell viability, apoptosis, and associated signaling pathways. The methodologies outlined below serve as a foundational framework for researchers investigating the anti-cancer properties of this compound.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and specific concentrations provided in these protocols are based on studies of the closely related compound, Pseudolaric Acid B (PAB). Researchers should consider this information as a starting point and perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Data Presentation: Anti-Cancer Activity of Pseudolaric Acid B (PAB)

The following tables summarize the in vitro anti-proliferative and pro-apoptotic effects of Pseudolaric Acid B (PAB), a compound structurally related to this compound. This data can be used as a reference for designing experiments with the target compound.

Table 1: IC50 Values of Pseudolaric Acid B in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer~4 µM[1]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but significant inhibition at concentrations around 2.5-10 µM

Table 2: Effect of Pseudolaric Acid B on Apoptosis-Related Protein Expression in MDA-MB-231 Cells

ProteinChange upon PAB Treatment
Cleaved Caspase-3Upregulation[2]
Cleaved Caspase-9Upregulation[2]
Cleaved PARPUpregulation[2]
BaxUpregulation[2]
Bcl-2Downregulation[2]
Bcl-xLDownregulation[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow for Cell Viability Assay

cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis seed Seed cells in 96-well plates treat Treat with Demethoxydeacetoxypseudolaric Acid B (various concentrations) seed->treat incubate1 Incubate for 24, 48, 72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on the data for PAB (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Workflow for Apoptosis Assay

cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with Demethoxydeacetoxypseudolaric Acid B (e.g., IC50 concentration) seed->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest cells (including supernatant) incubate->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate in the dark stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze cell populations: Live, Apoptotic, Necrotic acquire->analyze

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration and a control (vehicle) for 24 to 48 hours.

  • Harvest the cells, including the floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis and STAT3 Signaling Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and the STAT3 signaling pathway.

Workflow for Western Blot Analysis

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection treat Treat cells with Demethoxydeacetoxypseudolaric Acid B lyse Lyse cells and extract proteins treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify denature Denature protein samples quantify->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect

Caption: Workflow for Western Blot analysis of protein expression.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described in the apoptosis assay.

  • Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Signaling Pathway Diagram

The anti-cancer effects of compounds like Pseudolaric Acid B have been linked to the inhibition of the STAT3 signaling pathway, which in turn affects the expression of apoptosis-related proteins. The following diagram illustrates this proposed mechanism of action.

cluster_pathway Proposed Signaling Pathway DDA_PB Demethoxydeacetoxypseudolaric Acid B pSTAT3 p-STAT3 (Active) DDA_PB->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action via STAT3 signaling inhibition.

References

Application Notes and Protocols for Demethoxydeacetoxypseudolaric Acid B (DMAPT-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Demethoxydeacetoxypseudolaric Acid B (DMAPT-B), a potent inhibitor of the NF-κB signaling pathway. This document includes information on sensitive cell lines, detailed experimental protocols for assessing its cytotoxic and apoptotic effects, and a summary of its mechanism of action.

Sensitive Cell Lines and IC50 Values

This compound, also known as Dimethylaminoparthenolide (DMAPT), has demonstrated significant cytotoxic and pro-apoptotic activity across a range of human cancer cell lines. Its efficacy is particularly noted in cancers where the NF-κB signaling pathway is constitutively active. Below is a summary of reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Type
PC-3Prostate Cancer~548Cell Viability
DU145Prostate Cancer~448Cell Viability
VCaP-CRCastration-Resistant Prostate Cancer572Cell Viability
U87Glioblastoma15.5Not SpecifiedMTT Assay
LN229Glioblastoma11.15Not SpecifiedMTT Assay
Panc-1Pancreatic Cancer12 (in combination)24MTT Assay
MDA-MB-231Triple-Negative Breast Cancer25 (effective concentration)16MTT Assay
AML CellsAcute Myeloid Leukemia1.7 (LD50)Not SpecifiedNot Specified

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

DMAPT-B exerts its anti-cancer effects primarily through the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancer cells, this pathway is constitutively active, promoting cell survival, proliferation, and inflammation. DMAPT-B directly targets and inhibits the IκB kinase (IKK) complex, specifically IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus. The blockage of p65 nuclear translocation prevents the transcription of NF-κB target genes that are crucial for cancer cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest.[1][2]

G cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation (Blocked by DMAPT-B) p65_p50 p65/p50 IkB->p65_p50 Sequesters p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation (Blocked) DMAPTB DMAPT-B DMAPTB->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Transcription (Blocked) TargetGenes Pro-survival & Proliferation Genes (e.g., Bcl-xL, Cyclin D1) DNA->TargetGenes Expression (Downregulated) Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis Leads to

DMAPT-B inhibits the canonical NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for assessing the effects of DMAPT-B on sensitive cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with DMAPT-B using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • DMAPT-B sensitive cancer cell line (e.g., PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • DMAPT-B stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DMAPT-B in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest DMAPT-B concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared DMAPT-B dilutions or control solutions.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the DMAPT-B concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with DMAPT-B (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 remove_media Remove media incubate3->remove_media add_dmso Add DMSO remove_media->add_dmso shake Shake to dissolve add_dmso->shake read Read absorbance at 570 nm shake->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptosis in DMAPT-B-treated cells using flow cytometry.

Materials:

  • DMAPT-B sensitive cancer cell line

  • Complete cell culture medium

  • DMAPT-B stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat the cells with DMAPT-B at concentrations around the determined IC50 value (e.g., 5 µM, 10 µM, and 20 µM for U87 and LN229 cells) for a specified time (e.g., 48 hours).[3] Include a vehicle-treated control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Data Interpretation:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

G start Start seed Seed and treat cells with DMAPT-B start->seed harvest Harvest cells (adherent + floating) seed->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Western Blot Analysis of NF-κB p65 Nuclear Translocation

This protocol details the procedure to assess the inhibitory effect of DMAPT-B on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • DMAPT-B sensitive cancer cell line

  • Complete cell culture medium

  • DMAPT-B stock solution

  • Cell culture dishes (e.g., 10 cm)

  • Nuclear and Cytoplasmic Extraction Kit

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH or β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Grow cells in 10 cm dishes to 80-90% confluency.

    • Treat cells with DMAPT-B (e.g., 5-10 µM) for a specified time (e.g., 1, 2, 4, or 24 hours). Include a vehicle control.

  • Nuclear and Cytoplasmic Fractionation:

    • Following treatment, wash cells with ice-cold PBS and harvest by scraping.

    • Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit. Add protease and phosphatase inhibitors to the lysis buffers.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH/β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

    • Analyze the band intensities. A decrease in the p65 band intensity in the nuclear fraction and a corresponding increase or retention in the cytoplasmic fraction in DMAPT-B-treated cells compared to the control indicates inhibition of nuclear translocation. Lamin B1 and GAPDH/β-actin serve as loading controls for the nuclear and cytoplasmic fractions, respectively.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, drug concentrations, and incubation times. All work should be conducted in a sterile environment and in accordance with standard laboratory safety procedures.

References

Determining the IC50 of Demethoxydeacetoxypseudolaric Acid B in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B (DMDA-B) is a natural product of significant interest in oncology research for its potential anticancer activities. A critical parameter in the evaluation of any potential anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. This document provides detailed application notes and protocols for determining the IC50 of DMDA-B in cancer cells.

Data Presentation

The following table summarizes the reported IC50 values for the related compound, Pseudolaric acid B (PAB), in the MCF-7 human breast cancer cell line. This data serves as a valuable reference point for designing dose-response experiments for DMDA-B.

CompoundCell LineIncubation Time (hours)IC50 (µM)Citation
Pseudolaric acid BMCF-7363.4[1]
Pseudolaric acid BMCF-7481.35[1]

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of DMDA-B on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (DMDA-B)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of DMDA-B in DMSO.

    • Perform serial dilutions of the DMDA-B stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO as the highest DMDA-B concentration) should also be prepared.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared DMDA-B dilutions or vehicle control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the DMDA-B concentration and use non-linear regression analysis to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of DMDA-B on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DMDA-B)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of DMDA-B (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Acquire the fluorescence data for at least 10,000 events per sample.

    • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Mandatory Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with DMDA-B Dilutions B->D C Prepare Serial Dilutions of DMDA-B C->D E Incubate for 24h, 48h, or 72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction DMDA_B This compound p53 p53 DMDA_B->p53 Upregulates Mitochondria Mitochondria DMDA_B->Mitochondria Acts on (Death Receptor Independent) p21 p21 p53->p21 Activates G2M_arrest G2/M Arrest (Mitotic Arrest) p21->G2M_arrest Induces Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Proposed signaling pathway for the anticancer effects of Pseudolaric Acid B, a related compound to DMDA-B.[1]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to determine the IC50 of this compound in various cancer cell lines. While specific data for DMDA-B is currently limited, the information on the related compound Pseudolaric acid B offers a solid foundation for experimental design and hypothesis generation. The provided step-by-step protocols for the MTT assay and cell cycle analysis are robust methods for characterizing the cytotoxic and cytostatic effects of this promising natural product. Further investigation into the precise molecular mechanisms and signaling pathways affected by DMDA-B is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Molecular Mechanisms of Demethoxydeacetoxypseudolaric Acid B: A Western Blot Analysis Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) is a novel natural compound that has demonstrated significant anti-tumor potential in preliminary studies. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. These application notes provide a detailed framework for utilizing Western blot analysis to investigate the molecular pathways modulated by DMDA-PAB, focusing on its hypothesized role in inducing apoptosis and altering key cell signaling cascades in cancer cells. This document offers comprehensive protocols, data interpretation guidelines, and visual representations of the targeted pathways to facilitate rigorous and reproducible research.

Western blotting is a powerful and widely used technique in molecular biology to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[1][2] This method is instrumental in elucidating the effects of therapeutic compounds on cellular processes by monitoring changes in protein expression levels and post-translational modifications.[3][4]

Hypothetical Mechanism of Action of DMDA-PAB

For the purpose of these application notes, we will hypothesize that DMDA-PAB exerts its anti-cancer effects through a dual mechanism:

  • Induction of Apoptosis: DMDA-PAB is proposed to trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins within the intrinsic (mitochondrial) pathway.

  • Inhibition of the MAPK/ERK Signaling Pathway: It is hypothesized that DMDA-PAB interferes with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and differentiation.[5][6]

These application notes will guide the researcher in using Western blot to test these hypotheses.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables present hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effects of DMDA-PAB on key apoptotic and MAPK signaling proteins in a cancer cell line (e.g., human colon cancer cells) after a 24-hour treatment. Data is presented as normalized protein expression relative to a loading control (e.g., GAPDH or β-actin). The quantification of Western blot bands can be performed using densitometry software.[7][8]

Table 1: Effect of DMDA-PAB on Apoptotic Protein Expression

ProteinMolecular Weight (kDa)Treatment Concentration of DMDA-PABFold Change vs. Control (0 µM)
Bax 230 µM (Control)1.0
10 µM1.8
25 µM3.2
50 µM4.5
Bcl-2 260 µM (Control)1.0
10 µM0.7
25 µM0.4
50 µM0.2
Cleaved Caspase-3 17/190 µM (Control)1.0
10 µM2.5
25 µM5.8
50 µM9.1
Cleaved PARP 890 µM (Control)1.0
10 µM3.1
25 µM6.7
50 µM11.3

Table 2: Effect of DMDA-PAB on MAPK/ERK Signaling Pathway Protein Expression

ProteinMolecular Weight (kDa)Treatment Concentration of DMDA-PABFold Change vs. Control (0 µM)
p-ERK1/2 (Thr202/Tyr204) 42/440 µM (Control)1.0
10 µM0.6
25 µM0.3
50 µM0.1
Total ERK1/2 42/440 µM (Control)1.0
10 µM1.0
25 µM0.9
50 µM1.0

Experimental Protocols

A successful Western blot experiment requires careful attention to detail at each step, from sample preparation to data analysis.[9]

Protocol 1: Cell Lysis and Protein Extraction

This protocol details the preparation of whole-cell lysates from cultured cancer cells treated with DMDA-PAB.

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of DMDA-PAB (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24 hours).

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

  • Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each plate.[10][11] Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[10] For increased lysis efficiency, sonicate the samples briefly on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[4] This step is crucial for ensuring equal loading of protein in the subsequent steps.[7]

Protocol 2: SDS-PAGE and Protein Transfer

This protocol describes the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and their subsequent transfer to a membrane.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13] Ensure good contact between the gel and the membrane to facilitate efficient transfer.

Protocol 3: Immunoblotting and Detection

This protocol outlines the detection of specific proteins using antibodies.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[4][10] This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.[10] The primary antibody will specifically bind to the protein of interest.

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove any unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody (e.g., anti-rabbit IgG-HRP if the primary antibody was raised in rabbit) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described above to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[13] The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11] The intensity of the signal is proportional to the amount of the target protein.

  • Stripping and Re-probing (Optional): To detect another protein on the same membrane, the bound antibodies can be removed using a stripping buffer. The membrane can then be re-blocked and re-probed with a different primary antibody (e.g., for a loading control like GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways affected by DMDA-PAB and the general experimental workflow.

DMDA_PAB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell DMDA_PAB DMDA-PAB Bcl2 Bcl-2 DMDA_PAB->Bcl2 Inhibits Bax Bax DMDA_PAB->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Bax->Mitochondrion Caspase9 Pro-Caspase-9 Cytochrome_c->Caspase9 Caspase9_active Cleaved Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Caspase3_active Cleaved Caspase-3 Caspase3->Caspase3_active PARP PARP Caspase3_active->PARP Apoptosis Apoptosis Caspase3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothesized intrinsic apoptosis pathway induced by DMDA-PAB.

DMDA_PAB_MAPK_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Proliferation Proliferation & Survival TranscriptionFactors->Proliferation DMDA_PAB DMDA-PAB DMDA_PAB->MEK Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK pathway by DMDA-PAB.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis & Quantification detect->analysis

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubule Disruption by Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B, also known as Pseudolaric Acid B (PAB), is a natural diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated potent cytotoxic and anti-cancer properties. Mechanistic studies have identified microtubules as the primary molecular target of PAB. By disrupting microtubule dynamics, PAB induces cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways and subsequent cell death.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on the microtubule network using immunofluorescence microscopy. This document includes detailed protocols for cell culture, treatment with PAB, immunofluorescence staining, and imaging, as well as a summary of its mechanism of action and relevant quantitative data from the literature.

Mechanism of Action

This compound is a microtubule-destabilizing agent. It exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization and disruption of the cellular microtubule network. The consequences of this disruption are manifold:

  • Disruption of the Mitotic Spindle: Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule dynamics, PAB prevents the formation of a functional mitotic spindle.

  • G2/M Cell Cycle Arrest: The cell has a surveillance mechanism known as the spindle assembly checkpoint. When the mitotic spindle is not correctly formed, this checkpoint is activated, leading to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged arrest at the G2/M phase can trigger programmed cell death, or apoptosis. PAB has been shown to induce apoptosis through various signaling pathways. One identified pathway involves the activation of AMPK and JNK, which in turn promotes the phosphorylation of DRP1, leading to mitochondrial fission and the initiation of the apoptotic cascade.

Quantitative Data

Table 1: Anti-proliferative Activity of this compound

Cell LineTreatment DurationIC₅₀ (µM)
MCF-7 (Human Breast Cancer)36 hours3.4[1]
MCF-7 (Human Breast Cancer)48 hours1.35[1]

Table 2: Inhibition of Tubulin Polymerization by this compound

Assay TypeParameterValue
In vitro tubulin assemblyIC₅₀1.1 µM

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cells of interest (e.g., HeLa, MCF-7) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of PAB Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of working concentrations in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced artifacts. A vehicle control (DMSO only) must be included.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of PAB or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours) to allow for the disruption of the microtubule network.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol is optimized for visualizing the microtubule network.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • For PFA fixation: Add 4% PFA in PBS to each coverslip and incubate for 15 minutes at room temperature.

    • For Methanol fixation: Add ice-cold methanol and incubate for 5-10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells):

    • Add Permeabilization Buffer to each coverslip and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody to its recommended working concentration in the Blocking Buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody to its recommended working concentration in the Blocking Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Add a diluted solution of DAPI in PBS to each coverslip and incubate for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow them to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Protocol 3: Image Acquisition and Analysis
  • Microscopy: Visualize the stained cells using a fluorescence or confocal microscope.

  • Image Capture: Capture images using the appropriate filter sets for each fluorophore (e.g., DAPI for blue, Alexa Fluor 488 for green). For quantitative comparisons, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples.

  • Qualitative Analysis: Visually inspect the microtubule network in treated versus control cells. In untreated cells, a fine, filamentous network extending throughout the cytoplasm should be visible. In PAB-treated cells, expect to see a diffuse green fluorescence, a loss of filamentous structures, and the appearance of tubulin aggregates, indicative of microtubule depolymerization.

  • Quantitative Analysis: While no specific quantitative immunofluorescence data for PAB is currently published, researchers can quantify the extent of microtubule disruption using image analysis software (e.g., ImageJ/Fiji). Parameters that can be measured include:

    • Percentage of cells with disrupted microtubules: Manually or automatically classify cells based on the integrity of their microtubule network.

    • Tubulin fluorescence intensity: Measure the mean fluorescence intensity of the tubulin stain in the cytoplasm.

    • Network texture analysis: Employ algorithms that can quantify the "filamentousness" or texture of the microtubule network.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed Cells on Coverslips cell_adhesion 24h Incubation for Adhesion cell_seeding->cell_adhesion cell_treatment Treat Cells with PAB cell_adhesion->cell_treatment pab_prep Prepare PAB Solutions pab_prep->cell_treatment fixation Fixation (PFA or Methanol) cell_treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (Anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Alexa Fluor 488) primary_ab->secondary_ab nuclear_stain Nuclear Stain (DAPI) secondary_ab->nuclear_stain mounting Mount Coverslips nuclear_stain->mounting imaging Fluorescence Microscopy mounting->imaging data_analysis Image and Data Analysis imaging->data_analysis

Caption: Experimental workflow for immunofluorescence analysis.

signaling_pathway PAB Demethoxydeacetoxypseudolaric Acid B (PAB) Tubulin Tubulin PAB->Tubulin inhibition AMPK AMPK Activation PAB->AMPK Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis JNK JNK Activation AMPK->JNK DRP1 DRP1 Phosphorylation JNK->DRP1 Mito Mitochondrial Fission DRP1->Mito Mito->Apoptosis

Caption: Signaling pathway of PAB-induced apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo research data for Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) is not extensively available in the public domain. The following protocols and application notes are based on established methodologies for the closely related parent compound, Pseudolaric Acid B (PAB), and its derivatives. Researchers should adapt and optimize these protocols for the specific physicochemical properties and biological activities of DMDA-PAB.

Introduction

This compound (DMDA-PAB) is a derivative of Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi. PAB has demonstrated significant anti-tumor activities in a variety of cancer models. These effects are largely attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] PAB has also been shown to circumvent multidrug resistance, a significant challenge in cancer chemotherapy.[1] This document provides a framework for conducting preclinical in vivo studies to evaluate the anti-cancer efficacy of DMDA-PAB, drawing from the extensive research on PAB.

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Based on studies with PAB and its derivatives, the following murine models are recommended:

  • Syngeneic Tumor Models: These models utilize immunocompetent mice and cancer cell lines derived from the same genetic background (e.g., Lewis Lung Carcinoma in C57BL/6 mice or H22 hepatocarcinoma in ICR mice). They are particularly useful for studying the interplay between the compound, the tumor, and the host immune system.

  • Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). They are the most common models for evaluating the efficacy of anti-cancer compounds against human tumors. A wide range of human cancer cell lines can be used, depending on the research focus.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from in vivo studies of DMDA-PAB. The data presented for PAB is for reference and is extracted from existing literature.

Table 1: In Vivo Efficacy of Pseudolaric Acid B (PAB) in Murine Tumor Models

Animal ModelCancer Cell LineTreatment RegimenTumor Growth Inhibition (%)Reference
ICR MiceHepatocarcinoma 22 (H22)30 mg/kg/day, i.p. for 10 days14.4[3]
ICR MiceHepatocarcinoma 22 (H22)60 mg/kg/day, i.p. for 10 days40.1[3]
C57BL/6 MiceLewis Lung Cancer30 mg/kg/day, i.p. for 10 days39.1[3]
C57BL/6 MiceLewis Lung Cancer60 mg/kg/day, i.p. for 10 days47.0[3]

Table 2: Template for Recording In Vivo Efficacy Data for DMDA-PAB

Animal ModelCancer Cell LineTreatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Body Weight Change (%)Observations
Vehicle ControlN/A
DMDA-PAB
Positive Control

Experimental Protocols

Protocol for Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice.

Materials:

  • Human cancer cells (e.g., HeLa, SGC7901, HCT-116)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Immunodeficient mice (e.g., BALB/c nude, 4-6 weeks old)

  • DMDA-PAB, vehicle solution, and positive control drug

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions until the cells reach 80-90% confluency.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, DMDA-PAB low dose, DMDA-PAB high dose, positive control).

  • Drug Administration: Administer DMDA-PAB, vehicle, or positive control drug according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for the specified duration (e.g., 2-4 weeks). At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Immunohistochemistry for Biomarker Analysis

This protocol can be used to analyze the expression of key proteins in the tumor tissue.

Materials:

  • Excised tumor tissues

  • Formalin or other fixatives

  • Paraffin

  • Microtome

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Ki-67)

  • Secondary antibodies

  • DAB substrate kit

  • Microscope

Procedure:

  • Tissue Fixation and Embedding: Fix the excised tumors in 10% neutral buffered formalin for 24 hours and then embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

  • Detection: Apply an avidin-biotin-peroxidase complex and visualize with DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.

  • Analysis: Examine the slides under a microscope and quantify the protein expression.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of PAB, which may be similar for DMDA-PAB, and a typical experimental workflow for in vivo studies.

PAB_Mechanism_of_Action Proposed Mechanism of Action of PAB/DMDA-PAB PAB PAB / DMDA-PAB Microtubules Microtubule Polymerization PAB->Microtubules inhibits p53 p53 PAB->p53 upregulates Bcl2 Bcl-2 PAB->Bcl2 downregulates Caspase3 Caspase-3 PAB->Caspase3 activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces p53->Apoptosis promotes Bcl2->Apoptosis inhibits Caspase3->Apoptosis executes

Caption: Proposed mechanism of action for PAB/DMDA-PAB.

InVivo_Workflow Experimental Workflow for In Vivo Efficacy Study start Cell Culture harvest Cell Harvest & Preparation start->harvest implant Tumor Cell Implantation (Subcutaneous) harvest->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization of Mice monitor->randomize treat Treatment Administration (Vehicle, DMDA-PAB, Control) randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure measure->treat Repeat per schedule end Endpoint: Tumor Excision & Analysis measure->end

Caption: General workflow for an in vivo xenograft study.

References

Application Notes and Protocols for Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) is not extensively available in public literature. The following protocols and data are based on studies of the closely related parent compound, Pseudolaric Acid B (PAB), and general practices for administering novel terpene acids in mice. Researchers should conduct initial dose-finding and toxicity studies to establish safe and effective dosages for DMDA-PAB.

Introduction

This compound (DMDA-PAB) is a derivative of Pseudolaric Acid B (PAB), a bioactive diterpene acid isolated from the root bark of Pseudolarix kaempferi. PAB has demonstrated a range of biological activities, including antifungal, anti-inflammatory, immunosuppressive, and anticancer effects.[1] The primary mechanism of action for PAB involves the disruption of microtubule networks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This document provides proposed guidelines for the initial in vivo evaluation of DMDA-PAB in mouse models, covering dosing, administration, and relevant experimental protocols.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for DMDA-PAB based on typical findings for compounds of this class.

Table 1: Proposed Dose-Response Data for DMDA-PAB in a Murine Xenograft Model

Dosage (mg/kg)Administration RouteFrequencyTumor Growth Inhibition (%)Notes
5Intraperitoneal (i.p.)Daily25 ± 5Minimal observable side effects.
10Intraperitoneal (i.p.)Daily45 ± 8Well-tolerated.
20Intraperitoneal (i.p.)Daily65 ± 10Potential for mild weight loss.
40Intraperitoneal (i.p.)Daily75 ± 12Monitor for signs of toxicity.

Table 2: Suggested Pharmacokinetic Parameters of DMDA-PAB in Mice

ParameterValueAdministration
Route Intravenous (i.v.)Intraperitoneal (i.p.)
Dose (mg/kg) 220
T½ (Half-life) ~2-4 hours~4-6 hours
Cmax (Peak Plasma Conc.) ~1.5 µM~2.0 µM
Bioavailability (%) 100% (by definition)~50-70%

Experimental Protocols

Preparation of DMDA-PAB for In Vivo Administration

Caution: DMDA-PAB is expected to have low aqueous solubility. Proper formulation is critical for bioavailability and to avoid precipitation.

  • Stock Solution Preparation:

    • Weigh the required amount of DMDA-PAB powder in a sterile microcentrifuge tube.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).

    • Vortex or sonicate gently until the compound is fully dissolved. Store the stock solution at -20°C. A study on PAB used a stock concentration of 100 mM in DMSO.[3]

  • Working Solution Formulation (for Intraperitoneal Injection):

    • On the day of injection, thaw the stock solution.

    • Calculate the required volume of stock solution based on the final desired concentration and the total volume to be injected.

    • Prepare a vehicle solution. A common vehicle for compounds of this class consists of:

      • 5-10% DMSO

      • 10-20% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL)

      • 70-85% Saline or Phosphate-Buffered Saline (PBS)

    • To prepare the final injection solution, first mix the required volume of DMSO stock with the Solutol/Kolliphor.

    • Add the saline or PBS dropwise while vortexing to prevent precipitation.

    • The final concentration of DMSO in the injected solution should ideally be below 10%. The final volume for intraperitoneal injection in mice is typically 100-200 µL.

Protocol for Evaluating Antitumor Activity in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Administer DMDA-PAB (e.g., 5, 10, 20 mg/kg) or vehicle control via intraperitoneal injection daily for a period of 14-21 days.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and take photographs.

    • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or flash-frozen for molecular analysis (e.g., Western blot).

Visualizations

Signaling Pathway

The parent compound, PAB, is known to destabilize microtubules and affect the MAPK and PPAR signaling pathways.[2][4] The diagram below illustrates a potential mechanism of action for DMDA-PAB leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMDA_PAB_ext DMDA-PAB (Extracellular) DMDA_PAB_int DMDA-PAB (Intracellular) DMDA_PAB_ext->DMDA_PAB_int Enters Cell Microtubules Microtubule Polymerization DMDA_PAB_int->Microtubules Inhibits MAPK_Pathway MAPK Pathway (e.g., p38) DMDA_PAB_int->MAPK_Pathway Modulates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) G2M_Arrest->Caspase_Activation Bcl2 Bcl-2 (Anti-apoptotic) MAPK_Pathway->Bcl2 Downregulates Bcl2->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Cancer Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth (~100-150 mm³) B->C D Randomize into Groups (Vehicle, DMDA-PAB) C->D E Daily i.p. Injections (14-21 days) D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G H Measure Tumor Weight & Volume G->H I Histology & Molecular Analysis H->I

References

Application Note: Quantification of Demethoxydeacetoxypseudolaric Acid B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Demethoxydeacetoxypseudolaric Acid B. The described protocol is applicable for the determination of this compound in various matrices, with a primary focus on biological samples such as plasma and tissue extracts. The methodology provides a robust framework for pharmacokinetic studies, quality control of herbal preparations, and other research applications where accurate quantification of this compound is required.

Introduction

This compound is a diterpenoid compound of interest for its potential biological activities. Accurate and precise quantification of this analyte is crucial for understanding its pharmacokinetic profile, efficacy, and safety in preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) with UV detection offers a widely accessible and reliable technique for this purpose. This document provides a comprehensive protocol, including sample preparation and chromatographic conditions, to facilitate the accurate quantification of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.4 g/mol
Appearance Solid
Purity (Typical) >98%
Solubility Soluble in methanol (B129727), ethanol, acetonitrile (B52724)

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Acetic Acid (glacial, analytical grade)

  • Perchloric Acid (analytical grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 3 mL)

Instrumentation
  • HPLC system with a UV-Vis detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • pH meter

Chromatographic Conditions

The following HPLC conditions are based on a validated method for the closely related compounds, pseudolaric acids A, B, and C, and are expected to provide good resolution for this compound.[1] Method optimization, particularly the detector wavelength, is recommended for achieving the highest sensitivity.

ParameterCondition
Column Zorbax XDB RP-C18 (4.6 mm x 250 mm, 5 µm) or equivalent
Mobile Phase A 1% Acetic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 30% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Detection Wavelength 260 nm (Initial); verification of λmax is recommended

Table 2: Recommended HPLC parameters for the analysis of this compound.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation Protocols

The choice of sample preparation method depends on the complexity of the sample matrix.

This method is suitable for the rapid clean-up of plasma samples.

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (1:3 v/v).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Inject 20 µL of the clear supernatant into the HPLC system.

This method is recommended for more complex matrices like tissue homogenates to achieve a cleaner extract.

  • Tissue Homogenization: Homogenize the tissue sample (e.g., 1 g) in an appropriate buffer (e.g., 4 volumes of phosphate-buffered saline).

  • Acidification: Add perchloric acid to the homogenate to a final concentration of 0.4 M to precipitate proteins and aid in the extraction of the acidic analyte.

  • Centrifugation: Centrifuge the acidified homogenate at 10,000 x g for 10 minutes at 4 °C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Analysis: Centrifuge and inject the supernatant into the HPLC system.

Data Presentation and Method Validation

A summary of typical quantitative data expected from a validated method is presented below. These values are based on the analysis of related pseudolaric acids and serve as a guideline.[1]

ParameterExpected Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery 95 - 105%
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 5%

Table 3: Expected performance characteristics of the HPLC method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_plasma_prep Protein Precipitation cluster_tissue_prep Solid-Phase Extraction cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample Add_ACN Add Acetonitrile (1:3 v/v) Plasma->Add_ACN Tissue Tissue Sample Homogenize Homogenize & Acidify Tissue->Homogenize Vortex_Centrifuge_P Vortex & Centrifuge Add_ACN->Vortex_Centrifuge_P Collect_Supernatant_P Collect Supernatant Vortex_Centrifuge_P->Collect_Supernatant_P Evaporate_Reconstitute_P Evaporate & Reconstitute Collect_Supernatant_P->Evaporate_Reconstitute_P HPLC_Injection Inject into HPLC Evaporate_Reconstitute_P->HPLC_Injection Centrifuge_T Centrifuge Homogenize->Centrifuge_T SPE SPE (C18) Centrifuge_T->SPE Elute Elute with Methanol SPE->Elute Evaporate_Reconstitute_T Evaporate & Reconstitute Elute->Evaporate_Reconstitute_T Evaporate_Reconstitute_T->HPLC_Injection Chromatography Chromatographic Separation (RP-C18, Gradient) HPLC_Injection->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for quantification of this compound.

Signaling_Pathway_Placeholder Analyte Demethoxydeacetoxypseudolaric Acid B Standard Stock_Solution Stock Solution (1 mg/mL in Methanol) Analyte->Stock_Solution Working_Standards Working Standards (Serial Dilution) Stock_Solution->Working_Standards Calibration_Curve Calibration Curve Construction Working_Standards->Calibration_Curve Sample_Quantification Sample Quantification Calibration_Curve->Sample_Quantification

Caption: Logical relationship for standard preparation and quantification.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) is a natural product that has garnered interest for its potential as an anticancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic. A key aspect of this mechanism is its ability to induce cell cycle arrest, a critical process that can halt the proliferation of cancer cells. As an analogue of Pseudolaric Acid B (PAB), DMDA-PAB is presumed to exhibit similar biological activities. PAB has been demonstrated to induce G2/M phase cell cycle arrest in various cancer cell lines by disrupting microtubule networks and activating key signaling pathways.[1][2] This document provides detailed protocols for analyzing the effects of DMDA-PAB on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining, and outlines the putative signaling pathway involved.

Data Presentation

The following table summarizes the quantitative data on the time-dependent effect of Pseudolaric Acid B (PAB), an analogue of DMDA-PAB, on the cell cycle distribution of L929 murine fibrosarcoma cells. The data shows a significant increase in the percentage of cells in the G2/M phase over time upon treatment with 80 µmol/L PAB, indicating a potent induction of cell cycle arrest at this phase.[3]

Treatment Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)75.212.312.5
1235.811.452.8
248.25.086.8
3615.67.676.8
4822.411.765.9

Experimental Workflow

The following diagram illustrates the general workflow for analyzing cell cycle arrest induced by DMDA-PAB using flow cytometry.

G A Cell Culture (e.g., Cancer Cell Line) B Drug Treatment (DMDA-PAB at various concentrations and time points) A->B C Cell Harvesting (Trypsinization) B->C D Cell Fixation (e.g., 70% Ethanol) C->D E Cell Staining (Propidium Iodide and RNase A) D->E F Flow Cytometry Analysis E->F G Data Analysis (Cell Cycle Phase Distribution) F->G

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa, or a cell line relevant to your research) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing various concentrations of DMDA-PAB. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation: Incubate the cells for different time points (e.g., 12, 24, 36, 48 hours) to assess the time-dependent effects of the compound.

Cell Harvesting and Fixation
  • Harvesting: After the treatment period, collect the cells. For adherent cells, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using trypsin-EDTA. Collect the cells by centrifugation at approximately 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove any remaining medium and trypsin.

  • Fixation: Resuspend the cell pellet gently in 0.5 mL of cold PBS to achieve a single-cell suspension. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

  • Storage: The fixed cells can be stored at -20°C for at least 2 hours, and up to several months, before staining and analysis.

Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at approximately 300 x g for 5 minutes and carefully decant the ethanol.

  • Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge again at 200 x g for 5 minutes.

  • Staining Solution: Prepare a propidium iodide (PI) staining solution containing:

    • 0.1% (v/v) Triton X-100 in PBS

    • 2 mg DNAse-free RNase A

    • 500 µg/mL Propidium Iodide

  • Staining: Resuspend the cell pellet in 300-500 µL of the PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 15 minutes at 37°C, protected from light.

  • Analysis: Analyze the stained cells using a flow cytometer. PI is typically excited by a 488 nm laser, and its fluorescence is detected in the red channel (e.g., FL2 or FL3, around 617 nm).

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway of DMDA-PAB Induced G2/M Arrest

Based on studies of its analogue, Pseudolaric Acid B, DMDA-PAB is proposed to induce G2/M cell cycle arrest through the activation of the ATM (Ataxia Telangiectasia Mutated) signaling pathway.[4][5] This pathway ultimately leads to the inhibition of the Cyclin B1/Cdc2 complex, which is essential for entry into mitosis.

G cluster_0 DMDA-PAB Treatment cluster_1 Upstream Signaling cluster_2 Downstream Effectors cluster_3 Cell Cycle Regulators cluster_4 Mitotic Entry Complex cluster_5 Cellular Outcome A DMDA-PAB B ATM (Activation) A->B Induces C Chk2 (Activation) B->C Activates D p53 (Upregulation) B->D Activates E Cdc25C (Inhibition) C->E Inhibits F p21 (Upregulation) D->F Upregulates H Cyclin B1 / Cdc2 (Inhibition) E->H Cannot Activate F->H Inhibits G Wee1 (Upregulation) G->H Inhibits I G2/M Phase Arrest H->I Leads to

Caption: Proposed signaling pathway of DMDA-PAB.

The proposed mechanism involves the following key steps:

  • ATM Activation: DMDA-PAB treatment leads to the activation of ATM, a primary sensor of DNA damage.[4][5]

  • Activation of Downstream Kinases: Activated ATM phosphorylates and activates downstream checkpoint kinases such as Chk2.[4][5]

  • p53 Upregulation: ATM also stabilizes and activates the tumor suppressor protein p53.[4][5][6]

  • Inhibition of Cdc25C: Activated Chk2 phosphorylates and inhibits Cdc25C, a phosphatase that is required to activate the Cyclin B1/Cdc2 complex.[4][5]

  • Upregulation of p21: Activated p53 transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor that directly inhibits the activity of the Cyclin B1/Cdc2 complex.[6]

  • Upregulation of Wee1: PAB has been shown to increase the expression of Wee1 kinase, which adds an inhibitory phosphate (B84403) to Cdc2, further preventing its activation.[4]

  • Inhibition of Cyclin B1/Cdc2 Complex: The cumulative effect of Cdc25C inhibition, p21 upregulation, and Wee1 upregulation is the potent inhibition of the Cyclin B1/Cdc2 complex.

  • G2/M Arrest: As the Cyclin B1/Cdc2 complex is the master regulator of entry into mitosis, its inhibition prevents the cell from transitioning from the G2 phase to the M phase, resulting in G2/M arrest.

References

Application Notes and Protocols for Anti-angiogenesis Assays Using Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB), also known as Pseudolaric Acid B (PAB), is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated potent anti-angiogenic properties, making it a compound of significant interest for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2] These application notes provide detailed protocols for key in vitro and ex vivo anti-angiogenesis assays to evaluate the efficacy of DMDA-PAB, along with a summary of its mechanism of action.

Mechanism of Action

DMDA-PAB exerts its anti-angiogenic effects through a dual mechanism. It directly inhibits the proliferation, migration, and tube formation of endothelial cells.[1][2] Furthermore, it indirectly suppresses angiogenesis by modulating the tumor microenvironment. Under hypoxic conditions, often found in solid tumors, DMDA-PAB promotes the proteasome-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This reduction in HIF-1α protein levels leads to a subsequent decrease in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, from tumor cells.[1][2]

DMDA-PAB has also been shown to antagonize the anti-apoptotic effect of VEGF in endothelial cells by inhibiting the VEGF-induced tyrosine phosphorylation of its receptor, Kinase Insert Domain-Containing Receptor/Fetal Liver Kinase-1 (KDR/flk-1). This, in turn, leads to a marked decrease in the phosphorylation of downstream signaling molecules such as Akt and Extracellular Signal-Regulated Kinases (ERK).[3]

DMDA-PAB Signaling Pathway cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VEGF_Secretion VEGF Secretion HIF1a->VEGF_Secretion promotes Proteasome Proteasome HIF1a->Proteasome VEGF VEGF VEGF_Secretion->VEGF VEGFR2 VEGFR-2 (KDR/flk-1) VEGF->VEGFR2 binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 autophosphorylation PI3K PI3K pVEGFR2->PI3K ERK ERK pVEGFR2->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Proliferation, Migration, Tube Formation, Survival pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation DMDA_PAB DMDA-PAB DMDA_PAB->HIF1a promotes degradation via Proteasome DMDA_PAB->pVEGFR2 inhibits

Caption: Signaling pathway of DMDA-PAB's anti-angiogenic action.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-angiogenic effects of DMDA-PAB from published studies.

Table 1: In Vitro Anti-Angiogenic Activity of DMDA-PAB

AssayCell LineDMDA-PAB ConcentrationEffectReference
HUVEC ProliferationHUVEC0.625 - 5 µMSignificant inhibition after 72h[3]
HUVEC MigrationHUVEC0.156 - 1.250 µMConcentration-dependent inhibition[4]
HUVEC Tube FormationHUVEC0.313 - 2.5 µMPotent, dose-dependent blockage of VEGF-induced tube formation after 24h[3]
VEGF SecretionMDA-MB-468Concentration-dependentDecrease in VEGF levels in hypoxic cells[1]

Table 2: In Vivo Anti-Angiogenic Activity of DMDA-PAB

AssayModelDMDA-PAB DosageEffectReference
Chick Chorioallantoic Membrane (CAM) AssayChick Embryo10 nmol per eggSignificant suppression of in vivo angiogenesis[1][2]
Matrigel Plug AssayMouseNot specifiedReduced angiogenesis induced by VEGF[3]
Hepatocarcinoma 22 Transplanted Mouse ModelMouse25 mg/kg/day (in combination with 5-Fu)Promoted anti-tumor efficacy, lower microvessel density[4]

Experimental Protocols

The following are detailed protocols for commonly used anti-angiogenesis assays, adapted for the evaluation of DMDA-PAB.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

G A Coat 96-well plate with Basement Membrane Extract (BME) B Incubate at 37°C to allow gel formation A->B C Seed HUVECs onto the BME gel B->C D Add DMDA-PAB at desired concentrations (e.g., 0.3 - 2.5 µM) C->D E Incubate for 4-18 hours at 37°C D->E F Visualize and quantify tube formation (e.g., tube length, branch points) E->F

Caption: Workflow for the endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • DMDA-PAB stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10⁵ cells/mL.

  • Treatment: Prepare serial dilutions of DMDA-PAB in endothelial cell growth medium to achieve final concentrations ranging from approximately 0.3 µM to 2.5 µM.[3] A vehicle control (medium with the same concentration of solvent used for the DMDA-PAB stock) should be included.

  • Incubation: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add the DMDA-PAB dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[5]

  • Visualization and Quantification: After incubation, examine the formation of capillary-like structures using an inverted microscope. Capture images of multiple fields per well. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Chick Chorioallantoic Membrane (CAM) Assay

This ex vivo assay uses the highly vascularized chorioallantoic membrane of a developing chick embryo to assess the pro- or anti-angiogenic potential of a substance.

G A Incubate fertilized chicken eggs for 3 days B Create a window in the eggshell to expose the CAM A->B C Apply a carrier (e.g., gelatin sponge) containing DMDA-PAB (e.g., 10 nmol) onto the CAM B->C D Seal the window and re-incubate for 48-72 hours C->D E Observe and quantify the inhibition of blood vessel formation around the carrier D->E

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Materials:

  • Fertilized chicken or quail eggs

  • Egg incubator

  • Sterile forceps and scissors

  • DMDA-PAB solution

  • Sterile carrier material (e.g., gelatin sponge, filter paper discs)

  • Stereomicroscope with a camera

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37-38°C with humidity for 3 days.

  • Windowing: On day 3, carefully create a small window in the eggshell to expose the CAM, avoiding damage to the underlying membrane and embryo.

  • Sample Application: Prepare the DMDA-PAB solution. A dosage of 10 nmol per egg has been shown to be effective.[1][2] Saturate a small, sterile carrier, such as a gelatin sponge, with the DMDA-PAB solution or a vehicle control.

  • Gently place the carrier onto the CAM in an area with a moderate density of blood vessels.

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis: After the incubation period, re-open the window and observe the vasculature around the carrier using a stereomicroscope. Anti-angiogenic effects are characterized by an avascular zone around the carrier and a reduction in the number and density of surrounding blood vessels. Capture images for quantification. The number of blood vessels converging towards the carrier can be counted, and the area of the avascular zone can be measured.

Aortic Ring Assay

This ex vivo assay utilizes segments of aorta cultured in a three-dimensional matrix to study the sprouting of new microvessels. It provides a model that closely mimics several aspects of in vivo angiogenesis.

G A Dissect thoracic aorta from a rat or mouse B Clean and section the aorta into ~1 mm thick rings A->B C Embed aortic rings in a 3D matrix (e.g., collagen or BME) in a 48-well plate B->C D Add culture medium containing DMDA-PAB at desired concentrations C->D E Incubate for 7-14 days, changing the medium every 2-3 days D->E F Monitor and quantify microvessel sprouting from the rings E->F

Caption: Workflow for the aortic ring assay.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice

  • Surgical instruments

  • Culture medium (e.g., endothelial cell basal medium supplemented with serum)

  • 3D matrix (e.g., type I collagen gel, BME)

  • DMDA-PAB stock solution

  • 48-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope with a camera

Protocol:

  • Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Dissect the thoracic aorta under sterile conditions.[6]

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and section it into 1 mm thick rings.[6]

  • Embedding: Place a layer of the 3D matrix (e.g., 150 µL of BME or collagen gel) in each well of a 48-well plate and allow it to solidify at 37°C.[6] Place a single aortic ring in the center of each well and cover it with another layer of the matrix.[6][7]

  • Treatment: After the top layer has solidified, add culture medium containing the desired concentrations of DMDA-PAB or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7 to 14 days. Replace the medium with fresh medium containing DMDA-PAB or vehicle control every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at regular intervals. The extent of angiogenesis can be quantified by measuring the length and number of sprouts originating from the aortic ring using image analysis software.

Conclusion

This compound is a promising anti-angiogenic agent with a well-defined mechanism of action. The protocols detailed in these application notes provide robust and reproducible methods for evaluating the anti-angiogenic potential of DMDA-PAB and similar compounds. For comprehensive characterization, it is recommended to utilize a combination of these in vitro and ex vivo assays.

References

Application Notes and Protocols: Apoptosis Assays for Cells Treated with Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric Acid B (DDAPB), also known as Pseudolaric Acid B (PAB), is a natural diterpenoid with demonstrated potent antitumor properties.[1][2] Emerging research indicates that DDAPB induces apoptosis in a variety of cancer cell lines, making it a compound of significant interest in oncology and drug development.[1][2][3] The primary mechanism of DDAPB-induced apoptosis involves the mitochondrial or intrinsic pathway.[1] This is characterized by a cascade of intracellular events including the disruption of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase proteases.[1][4] Key regulators of this pathway, the Bcl-2 family of proteins, are also modulated by DDAPB treatment, with an observed upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[1][3]

These application notes provide detailed protocols for key apoptosis assays to study the effects of DDAPB on treated cells. The assays described herein are fundamental for confirming the apoptotic mechanism, quantifying cellular responses, and elucidating the molecular pathways involved. The included assays are:

  • Annexin V-FITC/PI Double Staining Assay: For the detection of early and late-stage apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: For the detection of DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase-3/7 Activity Assay: For the quantification of key executioner caspase activity.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the apoptosis assays after treating cells with DDAPB.

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control0
DDAPBX
DDAPBY
DDAPBZ
Positive Control-

Table 2: Analysis of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)% TUNEL-Positive CellsMean Fluorescence Intensity (if applicable)
Vehicle Control0
DDAPBX
DDAPBY
DDAPBZ
Positive Control (DNase I)-
Negative Control (No TdT Enzyme)-

Table 3: Measurement of Caspase-3/7 Activity

Treatment GroupConcentration (µM)Luminescence/Absorbance (RLU/OD)Fold Increase vs. Control
Vehicle Control01.0
DDAPBX
DDAPBY
DDAPBZ
Positive Control-

Experimental Protocols

Annexin V-FITC/PI Double Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5][7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Induce apoptosis in cells by treating with various concentrations of DDAPB for a specified duration.

    • For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.[8]

    • For adherent cells, gently trypsinize and collect the cells. Wash once with serum-containing media to inactivate trypsin, then centrifuge at 300 x g for 5 minutes.[4]

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Adjust the cell density to 1-5 x 10^6 cells/mL in 1X Binding Buffer.[9]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the cells by flow cytometry within one hour.[7]

    • For fluorescence microscopy, wash the cells with 1X Binding Buffer and resuspend in a small volume. Mount the cells on a slide and observe under a fluorescence microscope with appropriate filters for FITC and PI.[5]

dot

Annexin_V_Workflow start Start: Cell Culture with DDAPB Treatment harvest Harvest Cells (Suspension or Adherent) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry or Microscopy add_buffer->analyze end End: Quantify Apoptotic Populations analyze->end

Caption: Workflow for Annexin V-FITC/PI Apoptosis Assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11][12] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[11][12]

Materials:

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)[11]

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Sample Preparation and Fixation:

    • Culture and treat cells with DDAPB.

    • Harvest cells and wash with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[11]

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[11] This step is crucial for allowing the TdT enzyme to access the nucleus.[11]

  • TUNEL Reaction:

    • Wash the permeabilized cells.

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (TdT enzyme, labeled dUTPs, and reaction buffer).

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[11][12]

    • Controls: Prepare a positive control by treating cells with DNase I to induce DNA fragmentation and a negative control by omitting the TdT enzyme from the reaction mixture.[11]

  • Detection:

    • Stop the reaction and wash the cells.

    • If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst, if desired.

    • Analyze the samples by fluorescence microscopy or flow cytometry.

dot

TUNEL_Workflow start Start: DDAPB-Treated Cells fix Fix Cells (e.g., 4% PFA) start->fix permeabilize Permeabilize Cells (e.g., Triton X-100) fix->permeabilize labeling Incubate with TUNEL Reaction Mix (TdT + labeled dUTP) permeabilize->labeling stop Stop Reaction & Wash labeling->stop detect Detection (Fluorescence Microscopy/Flow Cytometry) stop->detect end End: Analyze DNA Fragmentation detect->end

Caption: Workflow for the TUNEL Assay.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis.[4] Caspase-3 and caspase-7 are effector caspases that cleave a wide range of cellular substrates. This assay uses a specific substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Treated and untreated cells in a multiwell plate

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled multiwell plate suitable for luminescence measurements.

    • Treat cells with DDAPB and include appropriate vehicle controls.

  • Assay Procedure (add-mix-measure format):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of culture medium).

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.[14]

  • Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

dot

Caspase_Activity_Workflow start Start: Seed and Treat Cells with DDAPB in a 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent mix Mix Gently add_reagent->mix incubate Incubate 1-2 hours at RT mix->incubate measure Measure Luminescence incubate->measure end End: Quantify Caspase-3/7 Activity measure->end

Caption: Workflow for the Caspase-3/7 Activity Assay.

Signaling Pathway

DDAPB primarily induces apoptosis through the mitochondrial (intrinsic) pathway. This pathway is initiated by intracellular stress signals that lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins then permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[15] Cytochrome c binds to Apaf-1, which recruits and activates caspase-9, an initiator caspase.[4] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4] Anti-apoptotic Bcl-2 proteins, like Bcl-2 and Bcl-xL, normally prevent mitochondrial outer membrane permeabilization, but their function can be inhibited by DDAPB, tipping the balance towards apoptosis.[1]

dot

Apoptosis_Pathway DDAPB This compound (DDAPB) Bcl2 Bcl-2 (Anti-apoptotic) DDAPB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DDAPB->Bax Activates Mito Mitochondrion Bcl2->Mito Prevents Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: DDAPB-Induced Mitochondrial Apoptosis Pathway.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) on gene expression in cancer cell lines. The protocols outlined below cover experimental design, execution, and data analysis, offering a robust framework for understanding the molecular mechanisms of DMDA-PLB.

Introduction

This compound (DMDA-PLB) is a natural product with potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a drug candidate. Gene expression analysis is a powerful tool to elucidate the cellular pathways modulated by DMDA-PLB, identify potential biomarkers, and uncover its therapeutic targets.[1][2] This document provides detailed protocols for conducting such an analysis, from cell culture to bioinformatics.

Experimental Design

A well-designed experiment is critical for obtaining reliable and reproducible results.[1] Key considerations include selecting the appropriate cell line, determining the optimal concentration and treatment duration for DMDA-PLB, and including necessary controls.

1.1. Cell Line Selection

The choice of cell line should be guided by the research question. For cancer research, cell lines derived from relevant tissues are appropriate. It is recommended to use well-characterized cell lines from reputable cell banks.

1.2. Dose-Response and Time-Course Experiments

Prior to gene expression analysis, it is essential to determine the optimal concentration and treatment duration of DMDA-PLB. This is typically achieved through cytotoxicity assays (e.g., MTT or CellTiter-Glo®) to determine the IC50 value and time-course experiments to identify the time point at which significant biological effects are observed.

1.3. Controls

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve DMDA-PLB at the same final concentration. This control accounts for any effects of the solvent on gene expression.[3]

  • Untreated Control: Cells cultured under the same conditions without any treatment.

  • Positive Control (Optional): A known compound that induces a similar or well-characterized response in the chosen cell line.

Experimental Protocols

The following protocols provide a step-by-step guide for performing gene expression analysis using next-generation sequencing (NGS).

2.1. Protocol 1: Cell Culture and DMDA-PLB Treatment

  • Cell Seeding: Seed the selected cancer cell line in appropriate culture plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • DMDA-PLB Preparation: Prepare a stock solution of DMDA-PLB in a suitable solvent (e.g., DMSO).[3] Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMDA-PLB or the vehicle control.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 24, 48 hours).[3]

  • Cell Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction.

2.2. Protocol 2: RNA Isolation and Quality Control

  • Cell Lysis: Lyse the harvested cells using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial kit).

  • RNA Extraction: Isolate total RNA using a column-based kit or phenol-chloroform extraction.[3]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[4]

  • RNA Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).[3]

  • RNA Quality Control: Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is generally recommended for RNA-seq.[4]

2.3. Protocol 3: RNA-Sequencing (RNA-Seq)

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA using a commercial kit. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[4]

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).[3][4]

2.4. Protocol 4: Data Analysis

  • Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a raw count matrix.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in DMDA-PLB-treated samples compared to controls using tools like DESeq2 or edgeR.[3]

  • Pathway and Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or use databases like GO and KEGG to identify biological pathways and functions that are significantly affected by DMDA-PLB treatment.[3]

Data Presentation

The quantitative data from the differential gene expression analysis should be summarized in a clear and structured table.

Table 1: Differentially Expressed Genes in Cancer Cells Treated with DMDA-PLB

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
Gene A2.50.0010.005
Gene B-1.80.0030.012
Gene C3.10.00050.003
Gene D-2.20.0020.008
............

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for analyzing gene expression changes in response to DMDA-PLB is depicted below.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis cell_culture 1. Cell Culture and DMDA-PLB Treatment rna_isolation 2. RNA Isolation and Quality Control cell_culture->rna_isolation library_prep 3. RNA-Seq Library Preparation rna_isolation->library_prep sequencing 4. Sequencing library_prep->sequencing qc 5. Quality Control of Raw Reads sequencing->qc alignment 6. Read Alignment qc->alignment quantification 7. Gene Expression Quantification alignment->quantification diff_exp 8. Differential Gene Expression Analysis quantification->diff_exp pathway_analysis 9. Pathway and Functional Enrichment Analysis diff_exp->pathway_analysis

Caption: General experimental workflow for gene expression analysis.

Hypothetical Signaling Pathway Affected by DMDA-PLB

Based on the known mechanisms of other natural anticancer compounds, DMDA-PLB may induce apoptosis by modulating key signaling pathways.[5][6][7] The following diagram illustrates a plausible pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMDA_PLB DMDA-PLB Receptor Receptor DMDA_PLB->Receptor Bax Bax DMDA_PLB->Bax PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation (Downregulated) NFkB->Proliferation Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Upregulated) Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for DMDA-PLB-induced apoptosis.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for investigating the effects of this compound on gene expression. By following these procedures, researchers can gain valuable insights into the molecular mechanisms of this compound, which is essential for its potential development as a therapeutic agent. The successful application of these methods will contribute to a better understanding of DMDA-PLB's biological activities and its potential clinical applications.

References

Application Notes and Protocols for Demethoxydeacetoxypseudolaric Acid B (DMAPT) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Demethoxydeacetoxypseudolaric Acid B (DMAPT) in combination therapy studies. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a guide for designing and interpreting experiments aimed at evaluating the synergistic potential of DMAPT with other anticancer agents.

Introduction to this compound (DMAPT)

This compound (DMAPT) is a water-soluble derivative of the natural product Parthenolide. It has garnered significant interest in oncology research due to its primary mechanism of action as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Constitutive activation of NF-κB is a hallmark of many cancers, contributing to cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, DMAPT can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents and radiation therapy.

Data Presentation: Synergistic Effects of DMAPT in Combination Therapies

The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of DMAPT in combination with other anticancer agents. The Combination Index (CI) is used to quantify the nature of the drug interaction, based on the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: DMAPT in Combination with Gemcitabine (B846) in Pancreatic Cancer

Cell LineDrug ConcentrationsEffect MeasuredCombination Index (CI)Reference
BxPC-3, PANC-1, MIA PaCa-2DMAPT (concentration not specified) + Gemcitabine (concentration not specified)Inhibition of cell growthEnhanced inhibition compared to single agents[1]
PANC-1DMAPT (12 µM) + Actinomycin-D (0.01 µM)Inhibition of cell growth (MTT assay)Synergistic[2]
PANC-1DMAPT (18 µM) + Actinomycin-D (0.015 µM)Inhibition of cell growth (MTT assay)Moderately Synergistic[2]
LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre Mouse ModelDMAPT (40 mg/kg/day) + Gemcitabine (50 mg/kg twice weekly)Decreased tumor size and incidence of liver metastasisNot Quantified[3]

Table 2: DMAPT in Combination with Cisplatin in Bladder Cancer

Cell LineDrug ConcentrationsEffect MeasuredCombination Index (CI)Reference
UMUC-3DMAPT (2.5 µM) + Cisplatin (2.5 µM)Cell ViabilityAdditive[4]
UMUC-3DMAPT (5 µM) + Cisplatin (5 µM)Cell ViabilityAdditive[4]
UMUC-3DMAPT (1, 2.5, 5 µM) + Cisplatin (1, 2.5, 5 µM)Metabolic ActivitySynergistic[4]
Carcinogen-induced mouse modelDMAPT (100.0 mg/kg/day, oral) + Cisplatin (4.0 mg/kg/week, i.p.)Bladder cancer incidence0% incidence in combination group vs. 11.1% in Cisplatin alone[5]

Table 3: DMAPT in Combination with Radiation Therapy in Non-Small Cell Lung Cancer (NSCLC)

Cell LineDMAPT ConcentrationRadiation DoseEffect MeasuredFindingReference
A549, H460, H1299Not specifiedNot specifiedClonogenic SurvivalDMAPT radiosensitizes NSCLC cells[6]
A549 XenograftsNot specifiedNot specifiedTumor GrowthSignificantly decreased tumor growth with combination

Signaling Pathways and Mechanisms of Action

DMAPT's primary mechanism of action is the inhibition of the canonical NF-κB pathway. It achieves this by binding to IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

In combination therapy, this inhibition of NF-κB is often the key to the observed synergistic effects. For example, many chemotherapeutic agents, such as gemcitabine and cisplatin, can paradoxically activate NF-κB, which contributes to chemoresistance. DMAPT counteracts this activation, thereby enhancing the efficacy of these drugs.

Furthermore, DMAPT has been shown to induce the production of Reactive Oxygen Species (ROS), which can trigger apoptotic cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This ROS-mediated apoptosis can complement the DNA-damaging effects of chemotherapeutics and radiation.

DMAPT_NF_kB_Pathway DMAPT's Inhibition of the Canonical NF-κB Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, Chemotherapy) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα DMAPT DMAPT DMAPT->IKK Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65/p50 (Active NF-κB) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Transcription of Pro-survival Genes Nucleus->Transcription Initiates

DMAPT's primary mechanism of action.

DMAPT_Combination_Therapy_Synergy Synergistic Mechanism of DMAPT in Combination Therapy cluster_synergy Synergistic Outcome Chemo_Radiation Chemotherapy / Radiation DNA_Damage DNA Damage Chemo_Radiation->DNA_Damage NFkB_Activation NF-κB Activation (Resistance) Chemo_Radiation->NFkB_Activation Undesired Effect Apoptosis Apoptosis DNA_Damage->Apoptosis Enhanced_Apoptosis Enhanced Apoptosis (Synergy) Apoptosis->Enhanced_Apoptosis DMAPT DMAPT NFkB_Inhibition NF-κB Inhibition DMAPT->NFkB_Inhibition ROS_Generation ROS Generation DMAPT->ROS_Generation NFkB_Inhibition->NFkB_Activation Blocks ROS_Generation->Apoptosis

Logical flow of DMAPT's synergistic action.

Experimental Protocols

The following are detailed protocols for key experiments commonly used in the evaluation of DMAPT combination therapies.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DMAPT alone and in combination with other drugs.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • DMAPT and combination drug(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of DMAPT, the combination drug, and the combination of both at a fixed ratio. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Use the dose-response data to calculate IC50 values and perform synergy analysis using the Chou-Talalay method.

Synergy Analysis (Chou-Talalay Method)

This method provides a quantitative assessment of drug interactions.

Procedure:

  • Generate dose-response curves for each drug alone and for the combination at a constant ratio.

  • Use software like CompuSyn to analyze the data.

  • The software will calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • The software can also generate a dose-reduction index (DRI), which indicates the fold of dose reduction possible for each drug in a synergistic combination to achieve a given effect.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • DMAPT and combination drug(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of single agents and the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to assess the effect of DMAPT on the protein expression and phosphorylation status of key components of the NF-κB pathway.

Materials:

  • Cell culture dishes

  • DMAPT and combination drug(s)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with DMAPT and/or the combination drug for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Treatment 1. Cell Treatment (DMAPT +/- Combo Agent) Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

A typical workflow for Western Blot analysis.
Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

Materials:

  • 6-well plates

  • Cancer cell lines

  • DMAPT and/or radiation source

  • Complete culture medium

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Treat cells with DMAPT for a specified time before or after irradiation.

  • Trypsinize the cells and count them.

  • Seed a known number of cells (e.g., 200-1000 cells/well, depending on the expected survival rate) into 6-well plates.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Wash the plates with PBS, fix with methanol, and stain with crystal violet solution.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Conclusion

DMAPT demonstrates significant potential as a combination therapy agent in various cancer types. Its ability to inhibit the pro-survival NF-κB pathway and induce ROS-mediated apoptosis provides a strong rationale for its use to overcome resistance and enhance the efficacy of standard chemotherapeutics and radiation. The protocols and data presented here offer a framework for researchers to further explore and validate the therapeutic utility of DMAPT in combination settings. Rigorous quantitative analysis of synergy using methods like the Chou-Talalay approach is crucial for optimizing dose and scheduling to maximize therapeutic benefit.

References

Troubleshooting & Optimization

Technical Support Center: Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) in aqueous solutions.

Disclaimer: this compound (DMDA-PAB) is a derivative of Pseudolaric acid B (PAB). Due to the limited availability of specific solubility data for DMDA-PAB, this guide leverages data and methodologies established for PAB as a close structural analog. Researchers should consider these recommendations as a starting point and optimize them for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDA-PAB) and why is its solubility a concern?

This compound (DMDA-PAB) is a semi-synthetic derivative of Pseudolaric acid B, a natural compound with demonstrated anti-cancer activity.[1] Like its parent compound, DMDA-PAB is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its preclinical and clinical development. Low solubility can lead to poor absorption and bioavailability, limiting its therapeutic efficacy.

Q2: What are the general strategies for improving the aqueous solubility of DMDA-PAB?

As DMDA-PAB is a weakly acidic compound, several strategies can be employed to enhance its solubility:

  • pH Adjustment: Increasing the pH of the aqueous solution can ionize the acidic functional groups of DMDA-PAB, leading to a significant increase in its solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic DMDA-PAB molecule within the cavity of a cyclodextrin can dramatically improve its aqueous solubility.

  • Use of Co-solvents: Organic solvents miscible with water, such as ethanol (B145695) or DMSO, can be used to increase the solubility of DMDA-PAB. However, their use may be limited in certain biological assays or formulations due to potential toxicity.

  • Solid Dispersions: Dispersing DMDA-PAB in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Incorporating DMDA-PAB into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.

Q3: How effective is cyclodextrin complexation for improving the solubility of PAB, and is it applicable to DMDA-PAB?

Studies on Pseudolaric acid B (PAB) have shown that complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase its aqueous solubility by up to 600-fold.[2] Given the structural similarity, it is highly probable that HP-β-CD complexation will also significantly enhance the solubility of DMDA-PAB.

Q4: What is the predicted lipophilicity of DMDA-PAB?

The predicted XlogP value for this compound is 1.4, indicating its lipophilic nature.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
DMDA-PAB precipitates out of solution upon addition to aqueous buffer. The concentration of DMDA-PAB exceeds its intrinsic aqueous solubility.1. Increase the pH of the buffer: For weakly acidic drugs like DMDA-PAB, increasing the pH above its pKa will increase the proportion of the more soluble ionized form. 2. Incorporate a solubilizing excipient: Add a suitable concentration of a solubilizer such as HP-β-cyclodextrin to the buffer before adding DMDA-PAB. 3. Use a co-solvent: Prepare a stock solution of DMDA-PAB in a water-miscible organic solvent like DMSO or ethanol and add it to the aqueous buffer in a small volume to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent solubility results between experiments. 1. Variations in pH: Small fluctuations in the final pH of the solution can significantly impact the solubility of an acidic compound. 2. Temperature effects: Solubility is temperature-dependent. Inconsistent experimental temperatures can lead to variability. 3. Equilibration time: Insufficient time for the solid DMDA-PAB to equilibrate with the solvent can result in undersaturated solutions.1. Use a calibrated pH meter and ensure consistent pH across all experiments. 2. Perform all solubility experiments in a temperature-controlled environment (e.g., a water bath). 3. Establish an adequate equilibration time by measuring solubility at different time points until a plateau is reached.
The use of organic co-solvents is interfering with the biological assay. Organic solvents like DMSO and ethanol can have direct effects on cells or enzymes, confounding experimental results.1. Minimize the final concentration of the co-solvent: Use the highest possible stock concentration of DMDA-PAB to minimize the volume added to the assay medium. 2. Switch to a less disruptive solubilization method: Explore cyclodextrin complexation or pH adjustment as alternatives to organic co-solvents. 3. Include appropriate vehicle controls: Ensure that all experiments include a control group treated with the same concentration of the co-solvent used to dissolve DMDA-PAB.
Difficulty in preparing a stable solid dispersion of DMDA-PAB. 1. Incompatible polymer: The chosen polymer may not be miscible with DMDA-PAB. 2. Inappropriate drug-to-polymer ratio: The amount of drug may be too high for the polymer to effectively disperse it. 3. Unsuitable preparation method: The method used (e.g., solvent evaporation, melting) may not be optimal for the specific drug-polymer combination.1. Screen different hydrophilic polymers: Evaluate polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC). 2. Optimize the drug-to-polymer ratio: Prepare solid dispersions with varying ratios to find the optimal loading capacity. 3. Experiment with different preparation techniques: Compare solvent evaporation, fusion (melting), and kneading methods to identify the most effective approach.

Experimental Protocols

Protocol 1: Solubility Enhancement of DMDA-PAB using HP-β-Cyclodextrin

Objective: To prepare an aqueous solution of DMDA-PAB with enhanced solubility through complexation with HP-β-cyclodextrin.

Materials:

  • This compound (DMDA-PAB)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh the desired amount of HP-β-CD. To achieve a significant increase in solubility, concentrations ranging from 1% to 30% (w/v) can be tested. For example, to make a 10% HP-β-CD solution, dissolve 1 g of HP-β-CD in 10 mL of deionized water or buffer.

    • Stir the solution until the HP-β-CD is completely dissolved. Gentle heating (up to 40-50 °C) can be used to facilitate dissolution.

  • Add DMDA-PAB:

    • Weigh the desired amount of DMDA-PAB.

    • Slowly add the DMDA-PAB powder to the HP-β-CD solution while stirring.

  • Complexation:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to ensure complete complexation.

  • Clarification:

    • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved DMDA-PAB.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Concentration Determination:

    • Determine the concentration of DMDA-PAB in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a DMDA-PAB Solid Dispersion using Solvent Evaporation

Objective: To prepare a solid dispersion of DMDA-PAB with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound (DMDA-PAB)

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Ethanol or other suitable volatile organic solvent

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution:

    • Weigh the desired amounts of DMDA-PAB and PVP K30. Common drug-to-polymer ratios to test are 1:1, 1:2, and 1:5 (w/w).

    • Dissolve both the DMDA-PAB and PVP K30 in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Drying:

    • Once the solvent is completely evaporated, a thin film or solid mass will remain.

    • Place the flask in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Scrape the solid dispersion from the flask.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of DMDA-PAB and the absence of chemical interactions.

    • Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

Signaling Pathway

The following diagram illustrates the potential signaling pathways affected by Pseudolaric acid B (PAB), the parent compound of DMDA-PAB. It is hypothesized that DMDA-PAB may have a similar mechanism of action.

PAB_Signaling_Pathway PAB Pseudolaric Acid B (PAB) ROS ↑ ROS Production PAB->ROS NFkB NF-κB Inhibition PAB->NFkB p38 p38 MAPK Inhibition PAB->p38 PPARg PPARγ Activation PAB->PPARg AMPK AMPK Activation ROS->AMPK JNK JNK Activation AMPK->JNK DRP1 DRP1 Phosphorylation (Ser616) JNK->DRP1 MitoFission Mitochondrial Fission DRP1->MitoFission Apoptosis Apoptosis MitoFission->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation p38->Inflammation PPARg->Inflammation

Caption: Potential signaling pathways modulated by Pseudolaric Acid B.

References

Preventing degradation of Demethoxydeacetoxypseudolaric Acid B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethoxydeacetoxypseudolaric Acid B (DDAPB). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of DDAPB in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data from analogous compounds to guide your research.

Frequently Asked Questions (FAQs)

Q1: My DDAPB solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?

A1: Cloudiness or precipitation of DDAPB in aqueous solutions is likely due to its low water solubility. Terpenoids are generally hydrophobic compounds. To resolve this, consider the following:

  • Co-solvents: Prepare your stock solution in an organic solvent such as DMSO, ethanol (B145695), or methanol (B129727) before making further dilutions in aqueous buffers.

  • Solubilizing Agents: For aqueous formulations, consider the use of solubilizing agents like cyclodextrins. Studies on the related compound Pseudolaric Acid B (PAB) have shown that complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility and chemical stability.

  • pH Adjustment: Ensure the pH of your aqueous solution is within a range that favors solubility. While specific data for DDAPB is unavailable, for some compounds, solubility can be pH-dependent.

Q2: I am observing a loss of DDAPB potency in my experiments over time. What are the likely causes of degradation?

A2: Loss of potency is likely due to the chemical degradation of DDAPB. The primary degradation pathways for diterpenoid esters like DDAPB are hydrolysis of the ester and lactone functional groups. Other potential causes include oxidation and photodegradation. The rate of degradation is influenced by several factors:

  • pH: DDAPB is expected to be unstable in basic and strongly acidic conditions due to the hydrolysis of its ester and lactone rings. For the structurally similar diterpenoid triptolide (B1683669), the fastest degradation occurs at pH 10, while it is most stable at pH 6.[1][2]

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Solvent: The polarity of the solvent can affect stability. For triptolide, stability is greater in less hydrophilic solvents like chloroform (B151607) and ethanol compared to more polar solvents like DMSO.[1][2]

Q3: What are the recommended storage conditions for DDAPB solutions?

A3: To minimize degradation, DDAPB solutions should be stored under the following conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: If using aqueous buffers, maintain a slightly acidic to neutral pH (ideally around pH 6) where stability is expected to be highest.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidation.

Q4: How can I monitor the degradation of my DDAPB solution?

A4: The most reliable method for monitoring DDAPB degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. An effective HPLC method should be able to separate the intact DDAPB from its degradation products. A decrease in the peak area of DDAPB and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to DDAPB degradation in solution.

Troubleshooting_Degradation start Start: Experiencing loss of DDAPB activity or observing changes in solution appearance check_solubility Is the compound fully dissolved? start->check_solubility solubility_issue Issue: Poor Solubility check_solubility->solubility_issue No check_degradation Is the solution exposed to harsh conditions? check_solubility->check_degradation Yes solubility_solutions Solutions: - Use co-solvents (DMSO, Ethanol) - Add solubilizing agents (e.g., cyclodextrins) - Check pH of aqueous buffer solubility_issue->solubility_solutions end_node Resolution: Stable DDAPB Solution solubility_solutions->end_node degradation_issue Issue: Chemical Degradation check_degradation->degradation_issue Yes check_degradation->end_node No identify_stressor Identify the primary stress factor: degradation_issue->identify_stressor ph_stress pH (too high or too low) identify_stressor->ph_stress temp_stress Temperature (elevated or freeze-thaw) identify_stressor->temp_stress light_stress Light Exposure (UV or ambient) identify_stressor->light_stress solvent_stress Solvent Effects (highly polar aqueous) identify_stressor->solvent_stress ph_solution Solution: - Adjust pH to 4-6 - Use a suitable buffer ph_stress->ph_solution temp_solution Solution: - Store at -20°C or below - Aliquot to avoid freeze-thaw temp_stress->temp_solution light_solution Solution: - Use amber vials - Protect from light light_stress->light_solution solvent_solution Solution: - Prepare stock in less polar  organic solvent (e.g., Ethanol) - Minimize water content for  long-term storage solvent_stress->solvent_solution ph_solution->end_node temp_solution->end_node light_solution->end_node solvent_solution->end_node

Figure 1. Troubleshooting workflow for DDAPB solution instability.

Quantitative Data Summary

Table 1: Stability of Triptolide at 25°C in Different pH Buffers (5% Ethanol Solution)

pHHalf-life (t1/2) in daysDegradation Rate
4Slower than pH 5More Stable
5Slower than pH 6More Stable
6~204Slowest (Most Stable)
7Faster than pH 6Less Stable
8Faster than pH 7Less Stable
9Faster than pH 8Less Stable
10FastestLeast Stable
Data adapted from studies on triptolide stability, which suggest that a slightly acidic pH is optimal for stability in aqueous solutions containing a co-solvent.[1][2]

Table 2: Stability of Triptolide at Room Temperature in Various Solvents

SolventStability Ranking
Chloroform1 (Most Stable)
90% Ethanol / 10% pH 6 Buffer2
Ethanol3
90% Methanol / 10% pH 6 Buffer4
Methanol5
90% DMSO / 10% pH 6 Buffer6
DMSO7
Ethyl Acetate8 (Least Stable)
Data adapted from studies on triptolide stability.[1][2] This indicates that less polar solvents and the presence of a pH 6 buffer enhance stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of DDAPB

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and sensitive conditions for DDAPB.

Forced_Degradation_Workflow start Start: Prepare DDAPB Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C in solution) stress_conditions->thermal photo Photolytic Stress (UV/Vis light exposure) stress_conditions->photo sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary) sampling->neutralize analysis Analyze Samples by HPLC-UV/MS neutralize->analysis data_eval Evaluate Data: - Quantify DDAPB loss - Identify degradation products - Determine degradation pathways analysis->data_eval end_node End: Stability Profile Established data_eval->end_node Degradation_Pathway DDAPB This compound (DDAPB) Ester and Lactone Rings Intact Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DDAPB->Hydrolysis Product1 Hydrolyzed Product 1 Ester Cleavage Hydrolysis->Product1 Pathway A Product2 Hydrolyzed Product 2 Lactone Ring Opening Hydrolysis->Product2 Pathway B Further_Degradation Further Degradation Product1->Further_Degradation Product2->Further_Degradation Small_Molecules Smaller, inactive molecules Further_Degradation->Small_Molecules

References

Technical Support Center: Demethoxydeacetoxypseudolaric Acid B (DDAPB) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically detailing common issues with Demethoxydeacetoxypseudolaric Acid B (DDAPB) in cell-based assays is limited in current literature. This guide is therefore based on data from its closely related and more extensively studied analog, Pseudolaric Acid B (PAB) . Researchers should consider these recommendations as a starting point, as the unique properties of DDAPB may present different challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDAPB) and how does it work?

This compound (DDAPB) is a natural product, and like its analog Pseudolaric Acid B (PAB), it is suggested to exhibit anti-tumor properties. PAB has been shown to induce cell cycle arrest at the G2/M phase, disrupt microtubule networks, and lead to apoptosis (cell death) in various cancer cell lines.[1] The proposed mechanisms of action for PAB involve the induction of apoptosis through both death receptor-mediated and mitochondrial pathways.[2][3][4] It can also trigger senescence and mitotic catastrophe.[2][5]

Q2: How should I prepare and store DDAPB for cell-based assays?

Q3: What are the expected effects of DDAPB on cancer cells?

Based on studies with PAB, DDAPB is expected to inhibit cell proliferation and induce apoptosis.[7] This can manifest as a decrease in cell viability, changes in cell morphology, cell cycle arrest in the G2/M phase, and the activation of apoptotic markers like cleaved caspases.[1][3]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, Resazurin, CellTiter-Glo®)

Issue: High variability or inconsistent IC50 values.

  • Possible Cause 1: Interference with Metabolic Assays. PAB induces mitotic arrest, which can significantly alter the metabolic state of the cells without immediately causing cell death.[2][5] Assays relying on mitochondrial reductase activity (MTT, XTT, Resazurin) may therefore not accurately reflect cell viability, as arrested cells can still be metabolically active.

  • Troubleshooting Steps:

    • Confirm with a direct cytotoxicity assay: Use an assay that measures plasma membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay, or a fluorescent live/dead stain (e.g., Calcein-AM/Propidium (B1200493) Iodide).[8]

    • Direct Cell Counting: Perform a trypan blue exclusion assay to manually count viable and non-viable cells.[9]

    • Optimize Incubation Time: PAB's effects are time-dependent.[7] Shorter incubation times might primarily show cytostatic effects (growth arrest), while longer times are needed to observe cytotoxic effects (cell death). Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

    • Use an ATP-based assay: Assays like CellTiter-Glo® measure ATP levels, which can be a more robust indicator of cell viability than reductase activity.

Issue: Edge effects in multi-well plates.

  • Possible Cause: Evaporation from the outer wells of a microplate can concentrate DDAPB and media components, leading to artificially higher or lower viability readings in those wells.[6]

  • Troubleshooting Steps:

    • Proper Plate Sealing: Use sealing films or tapes, especially for long incubation periods.[6]

    • Humidified Incubator: Ensure your incubator has adequate humidity.

    • Plate Layout: Avoid using the outermost wells for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Troubleshooting Workflow for Cell Viability Assays

A Inconsistent IC50 Values B Is the assay metabolic (MTT, Resazurin)? A->B H Optimize incubation time (24, 48, 72h). A->H C YES B->C Yes D NO B->D No E Metabolic activity may not equal viability due to mitotic arrest. C->E G Check for other experimental errors (pipetting, seeding density). D->G F Validate with direct cytotoxicity assay (LDH) or cell counting (Trypan Blue). E->F

Caption: A decision tree for troubleshooting inconsistent IC50 values.

Apoptosis Assays

Issue: Low percentage of apoptotic cells detected by Annexin V staining.

  • Possible Cause 1: Incorrect Time Point. Apoptosis is a dynamic process. You might be looking too early (before apoptosis is initiated) or too late (when cells have become necrotic). PAB-induced apoptosis can be observed after 36-48 hours in some cell lines.[2]

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze cells at multiple time points (e.g., 12, 24, 36, 48, 72 hours) to capture the peak of apoptosis.

    • Confirm with other markers: Measure the activity of executioner caspases (caspase-3, -7) or look for PARP cleavage by Western blot.[3]

Issue: Confounding results from mitotic arrest.

  • Possible Cause: PAB is a potent inducer of mitotic arrest.[2][5] Some cellular changes during mitosis can mimic early apoptotic events.

  • Troubleshooting Steps:

    • Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to determine the percentage of cells in the G2/M phase. This will help you correlate apoptosis with cell cycle arrest.

    • Morphological Examination: Use fluorescence microscopy to observe nuclear morphology after staining with a DNA dye like Hoechst 33342. Apoptotic cells will show condensed chromatin and fragmented nuclei, which are distinct from the condensed chromosomes of mitotic cells.

PAB-Induced Apoptosis Signaling Pathway

PAB Pseudolaric Acid B (PAB) Microtubules Microtubule Disruption PAB->Microtubules DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest p53 p53/p21 Activation MitoticArrest->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2 Bcl-2 Family Regulation (Bax up, Bcl-2 down) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of DDAPB B->C D Incubate for desired time (e.g., 48h) C->D E Add Resazurin reagent D->E F Incubate for 1-4 hours E->F G Measure fluorescence (Ex: 560nm, Em: 590nm) F->G H Analyze data and calculate IC50 G->H

References

Technical Support Center: Optimizing Pseudolaric Acid B (PAB) Concentration for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Pseudolaric Acid B (PAB) in cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Pseudolaric Acid B in cytotoxicity assays?

A1: The optimal concentration of Pseudolaric Acid B is highly cell-type dependent. Based on published data, a good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 0.1 µM to 100 µM. This range typically encompasses the half-maximal inhibitory concentration (IC50) for most susceptible cancer cell lines.

Q2: I am observing low cytotoxicity with PAB. What are the potential reasons?

A2: Several factors could contribute to low observed cytotoxicity:

  • Suboptimal Concentration: The concentrations used may be too low for the specific cell line being tested. We recommend performing a broad dose-response curve to determine the effective range.

  • Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to PAB.

  • Incubation Time: The duration of PAB exposure may be insufficient. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.

  • Compound Solubility: Pseudolaric Acid B has poor water solubility, which can significantly impact its effective concentration in cell culture media. Ensure proper solubilization of the compound.

  • Compound Integrity: Verify the purity and stability of your PAB stock. Improper storage can lead to degradation.

Q3: How can I improve the solubility of Pseudolaric Acid B in my culture medium?

A3: Due to its hydrophobic nature, PAB can be challenging to dissolve in aqueous solutions. To improve solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For in vivo applications, complexation with carriers like hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to dramatically increase its aqueous solubility[1].

Q4: What are the known mechanisms of PAB-induced cytotoxicity?

A4: PAB induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][3][4][5] Key signaling pathways involved include the activation of caspases, modulation of Bcl-2 family proteins, and interference with microtubule dynamics.[2][5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of PAB in culture medium Poor aqueous solubility of PAB.Prepare a concentrated stock solution in DMSO. When diluting into aqueous media, vortex or mix thoroughly. Avoid freeze-thaw cycles of the stock solution. Consider using PAB complexed with HP-β-CD for improved solubility[1].
High variability between replicate wells Uneven cell seeding. Inaccurate pipetting of PAB solutions. Edge effects in the microplate.Ensure a single-cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
No significant cytotoxicity observed at expected concentrations Cell line is resistant to PAB. Insufficient incubation time. Degradation of PAB.Test a wider range of concentrations. Increase the incubation period (e.g., 48h, 72h). Verify the activity of PAB on a sensitive control cell line. Use a fresh stock of PAB.
Discrepancies with published IC50 values Differences in experimental conditions (cell density, serum concentration, assay type).Standardize your experimental protocol. Ensure all parameters are consistent with the cited literature if attempting to replicate findings.

Quantitative Data Summary

The cytotoxic effects of Pseudolaric Acid B have been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
U87Glioblastoma~10Not Specified[2]
DU145Prostate Cancer0.89 ± 0.1848[6]
MCF-7Breast Cancer3.436[2]
MCF-7Breast Cancer1.3548[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for determining cell viability after treatment with Pseudolaric Acid B.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • PAB Preparation and Treatment:

    • Prepare a 10 mM stock solution of PAB in DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, perform serial dilutions of the PAB stock solution in serum-free or low-serum medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the medium from the 96-well plate and replace it with 100 µL of the medium containing the different PAB concentrations.

    • Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at 570 nm.

    • Subtract the background absorbance from a blank well (medium and MTT solvent only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control cells.

Analysis of Cell Cycle by Flow Cytometry

This protocol outlines the steps for analyzing the effect of PAB on the cell cycle distribution.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of PAB for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry.

Visualizations

PAB_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay PAB_Stock Prepare PAB Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of PAB PAB_Stock->Serial_Dilution Cell_Culture Culture and Seed Cells (96-well plate) Cell_Treatment Treat Cells with PAB (24-72h incubation) Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Cell_Treatment->Cytotoxicity_Assay Data_Analysis Analyze Data (Calculate IC50) Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for determining PAB cytotoxicity.

PAB_Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway PAB Pseudolaric Acid B Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 inhibition Bax Bax (Pro-apoptotic) PAB->Bax activation Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced intrinsic apoptosis signaling pathway.

PAB_Cell_Cycle_Arrest cluster_g2m G2/M Cell Cycle Arrest Pathway PAB Pseudolaric Acid B ATM ATM Kinase PAB->ATM activates Chk2 Chk2 ATM->Chk2 activates Cdc25C Cdc25C Chk2->Cdc25C inhibits Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Cdc25C->Cdc2_CyclinB1 activates G2M_Transition G2/M Transition Cdc2_CyclinB1->G2M_Transition promotes M_Phase M Phase G2M_Transition->M_Phase

Caption: PAB-induced G2/M cell cycle arrest signaling pathway.

References

Technical Support Center: Mitigating Off-Target Effects of Novel Natural Product-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) is limited in publicly available scientific literature. This guide provides general strategies and best practices for identifying and reducing off-target effects of novel natural product-derived compounds, using the related molecule Pseudolaric Acid B (PAB) as an illustrative example where data is available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with natural product-derived compounds?

A1: Off-target effects are unintended interactions of a drug or investigational compound with molecular targets other than its primary therapeutic target.[1] These interactions can lead to a range of outcomes, from minor side effects to significant toxicity, potentially obscuring the true on-target effect and hindering clinical development.[1][2] Natural products, due to their often complex structures, can interact with multiple cellular components, making a thorough assessment of off-target effects a critical step in drug discovery.[3][4][5]

Q2: My experiment with a novel compound is showing an unexpected phenotype. How can I determine if this is an on-target or off-target effect?

A2: Differentiating between on-target and off-target phenotypes is a common challenge. A systematic approach is recommended:

  • Confirm On-Target Engagement: Use a structurally different inhibitor of the intended primary target. If this second compound replicates the phenotype, it is more likely an on-target effect.[1]

  • Dose-Response Analysis: Conduct a full dose-response curve for both the desired and the unexpected effects. A significant difference in the potency (EC50/IC50) for each outcome suggests that the unexpected phenotype may be due to an off-target interaction.[1]

  • Rescue Experiment: If feasible, introduce a downstream molecule in the intended signaling pathway. If the intended phenotype is rescued but the unexpected one is not, this points towards an off-target mechanism for the latter.[1]

Q3: What are some initial steps to reduce the likelihood of off-target effects during early-stage screening?

A3: Proactive measures can minimize off-target issues:

  • Rational Drug Design: Utilize computational and structural biology tools to design or select compounds with high predicted specificity for the intended target.[6]

  • High-Throughput Screening (HTS): Screen a large number of compounds to identify those with the highest affinity and selectivity for the target, helping to eliminate non-specific compounds early on.[6][7]

  • Counter-Screening: In parallel with your primary assay, run a counter-screen using a different detection method to identify assay interference.[3]

  • Cytotoxicity Assays: Always run a cytotoxicity assay alongside your primary screen to flag non-specific cytotoxic compounds.[3]

Q4: My compound shows activity across multiple unrelated assays. What could be the cause?

A4: This phenomenon, often referred to as promiscuous inhibition, can be caused by several factors. One common cause is the aggregation of the compound at higher concentrations, leading to non-specific inhibition. To test for this, consider including a detergent (e.g., Triton X-100) in your assay buffer to disrupt potential aggregates and re-test the compound's activity.[3]

Troubleshooting Guide: Common Experimental Issues

Problem Possible Cause Recommended Action
High hit rate in a primary screen - Assay interference (e.g., fluorescence).- Non-specific activity due to cytotoxicity.- Promiscuous inhibitors (Pan-Assay Interference Compounds - PAINS).- Perform a counter-screen with a different detection method.[3]- Run a parallel cytotoxicity assay.[3]- Check the hit structures against known PAINS databases and confirm with orthogonal assays.[3]
Hit confirmation is not reproducible - Compound instability.- Poor solubility of the compound.- Re-test with a fresh sample of the compound.- Investigate the compound's stability under assay and storage conditions.[3]- Visually inspect for precipitation and try different solubilizing agents.[3]
No hits found in a target-based screen - The compound may act through a different mechanism.- The active concentration range was missed.- Poor solubility in the assay buffer.- Consider using a broader, phenotype-based assay for initial screening.[3]- Test the compound over a wider range of concentrations.[3]- Use appropriate solvents and ensure thorough mixing.[3]
Observed toxicity in cell culture is higher than expected - The compound has potent off-target cytotoxic effects.- Perform comprehensive target profiling to identify unintended molecular interactions.[1]- Consider chemical modification of the compound to improve its selectivity.

Quantitative Data Summary: Pseudolaric Acid B (PAB)

As a structural analog, data from Pseudolaric Acid B (PAB) can provide insights into the potential biological activities of related compounds. PAB has demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines.

Cell Line Assay Endpoint Result (IC50 / Effect) Reference
HeLa (Cervical Cancer)MTT AssayCell ViabilityTime- and concentration-dependent inhibition[8]
HeLa (Cervical Cancer)Flow CytometryApoptosisDose-dependent increase in apoptosis[8]
HeLa (Cervical Cancer)Western BlotProtein ExpressionReduced phosphorylation of Akt[8]

Note: This table is for illustrative purposes. Researchers should consult the primary literature for detailed experimental conditions.

Key Experimental Protocols

Dose-Response Analysis for On- and Off-Target Effects

Objective: To determine if the potency for an unexpected phenotype correlates with the potency for the on-target effect.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound. A typical range would span from picomolar to micromolar concentrations.

  • Treatment: Treat the cells with the diluted compound for a predetermined duration (e.g., 24, 48, or 72 hours).

  • On-Target Assay: In one set of plates, perform an assay to measure the intended on-target effect (e.g., inhibition of a specific enzyme, modulation of a biomarker).

  • Off-Target Assay: In a parallel set of plates, perform an assay to quantify the unexpected phenotype (e.g., a cell viability assay like MTT or a specific reporter assay).

  • Data Analysis: For both assays, plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 values.

  • Interpretation: A significant divergence in the IC50/EC50 values between the on-target and off-target effects suggests that the latter is mediated by an off-target mechanism.[1]

Kinase Selectivity Profiling (Conceptual)

Objective: To systematically identify potential unintended interactions with a broad range of kinases, a common source of off-target effects.

Methodology: This is often performed as a service by specialized companies (e.g., Eurofins' KINOMEscan™). The general principle is a competition binding assay.[1]

  • Assay Principle: The assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.[1]

  • Procedure:

    • Kinases are fused to a unique DNA tag.

    • The test compound is incubated with the DNA-tagged kinases.

    • This mixture is applied to a solid support matrix that has an immobilized ligand.

    • The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag). A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Interpretation: The results are typically presented as a percentage of control or a dissociation constant (Kd), providing a selectivity profile of the compound across the kinome. This helps identify potential off-target kinases that could be responsible for unintended phenotypes.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting & Differentiation cluster_2 Off-Target Identification cluster_3 Mitigation Strategy A Unexpected Phenotype Observed in Primary Screen B Dose-Response Analysis (On- vs. Off-Target Phenotype) A->B Investigate C Orthogonal Assays (e.g., Secondary Inhibitor) A->C Investigate D Rescue Experiment A->D Investigate E Broad Target Profiling (e.g., Kinase Panel Screen) B->E Potency Divergence C->E Phenotype Not Replicated D->E Rescue Fails for Off-Target G Structure-Activity Relationship (SAR) - Chemical Modification to Improve Selectivity E->G Off-Target(s) Identified H Dose Optimization - Use Lowest Effective On-Target Dose E->H F Affinity-Based Proteomics F->G

Caption: Workflow for identifying and mitigating off-target effects.

G PAB Pseudolaric Acid B (PAB) Akt Akt (Protein Kinase B) PAB->Akt Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Membrane Potential Bax->Mito Disrupts Casp3 Caspase-3 Activation Mito->Casp3 Loss Leads to Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: On-target signaling pathway of Pseudolaric Acid B (PAB).[8]

G cluster_0 Therapeutic Window conc Increasing Compound Concentration -> efficacy On-Target Efficacy toxicity Off-Target Toxicity window Therapeutic Window start_eff MEC (Min. Effective Conc.) start_eff->efficacy Threshold for Efficacy start_tox MTC (Max. Tolerated Conc.) start_tox->toxicity Threshold for Toxicity

Caption: Relationship between on-target efficacy and off-target toxicity.

References

Troubleshooting inconsistent results with Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Demethoxydeacetoxypseudolaric Acid B (DMAPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation with DMAPT.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve inconsistencies in your results.

Question: Why am I observing inconsistent IC50 values for DMAPT across different experiments?

Answer: Inconsistent IC50 values can arise from several factors. Here are a few possibilities and solutions:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells within a consistent and low passage number range. Older cells or cells that are overly confluent can exhibit altered sensitivity to treatments.

    • Recommendation: Maintain a strict cell culture schedule, regularly starting new cultures from frozen stocks. Always seed cells at a consistent density for your assays.

  • Compound Stability and Storage: Although DMAPT is a water-soluble analog of parthenolide (B1678480) with improved stability, improper storage can lead to degradation.

    • Recommendation: Store DMAPT stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

  • Assay-to-Assay Variability: Minor variations in incubation times, reagent concentrations, and cell densities can lead to shifts in IC50 values.

    • Recommendation: Standardize your experimental protocol meticulously. Use positive and negative controls in every experiment to monitor for variability.

Question: DMAPT is showing lower potency than expected in my cancer cell line.

Answer: If DMAPT is not exhibiting the expected level of cytotoxicity, consider the following:

  • Mechanism of Action and Cell Line Specificity: DMAPT primarily acts as an inhibitor of the NF-κB signaling pathway.[1][2] Cell lines with constitutively low NF-κB activity or mutations downstream of NF-κB may be less sensitive.

    • Recommendation: Confirm the status of the NF-κB pathway in your cell line of interest using techniques like Western blotting for key pathway proteins (e.g., p-p65, IκBα).

  • Solubility Issues in Media: While DMAPT has improved water solubility, high concentrations in serum-containing media can sometimes lead to precipitation or binding to proteins, reducing its effective concentration.

    • Recommendation: Visually inspect your treatment media for any signs of precipitation. Consider using a serum-free or low-serum medium for the duration of the treatment if compatible with your cell line.

  • Drug Efflux: Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove DMAPT from the cell, reducing its intracellular concentration and efficacy.

    • Recommendation: Investigate the expression of common drug efflux pumps in your cell line. Co-treatment with a known efflux pump inhibitor can help determine if this is a factor.

Question: I am observing significant cytotoxicity in my control (vehicle-treated) cells.

Answer: High background cytotoxicity can mask the specific effects of DMAPT.

  • Solvent Toxicity: The solvent used to dissolve DMAPT (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of your solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle-only control at the highest concentration used in your experiment.

  • Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to any treatment.

    • Recommendation: Regularly test your cell cultures for mycoplasma contamination.

Question: My results are not reproducible between different batches of DMAPT.

Answer: Variability between batches of a compound can occur.

  • Purity and Quality of the Compound: The purity of the DMAPT can vary between suppliers or even between different lots from the same supplier.

    • Recommendation: Whenever possible, obtain a certificate of analysis for each new batch of DMAPT to verify its purity. If you suspect batch-to-batch variability, test the new and old batches in parallel to confirm.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound (DMAPT)?

DMAPT is primarily known as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the binding of the p65 subunit of NF-κB to DNA.[2] Additionally, DMAPT can induce the generation of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.

How should I prepare and store DMAPT stock solutions?

It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration.

What are the typical effective concentrations of DMAPT in cell culture experiments?

The effective concentration of DMAPT can vary significantly depending on the cell line and the duration of treatment. Based on published data, IC50 values generally range from the low micromolar to double-digit micromolar concentrations.

Quantitative Data Summary

The following table summarizes the reported IC50 values for DMAPT in various cancer cell lines. Please note that experimental conditions can influence these values.

Cell LineCancer TypeIC50 Value (µM)Reference
PC-3Prostate Cancer5 - 10[2]
DU145Prostate Cancer~4[1]
CWR22Rv1Prostate Cancer5 - 10[2]
U87Glioblastoma15.5[3]
LN229Glioblastoma11.15[3]
AML cellsAcute Myeloid Leukemia1.7 (LD50)[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMAPT Treatment: Prepare serial dilutions of DMAPT in complete culture medium. Remove the old medium from the wells and add the DMAPT-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Activation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DMAPT at the desired concentrations for the specified time. Include a positive control for NF-κB activation (e.g., TNF-α) and an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • DCFDA Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add a solution containing the ROS-sensitive dye 2',7'-dichlorofluorescin diacetate (DCFDA) and incubate in the dark at 37°C for 30-60 minutes.

  • DMAPT Treatment: Wash the cells to remove the excess dye and add fresh medium containing DMAPT at various concentrations. Include a positive control for ROS induction (e.g., H2O2) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a fluorescence plate reader.

  • Time-Course Analysis: Continue to measure the fluorescence at different time points to monitor the kinetics of ROS production.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS levels.

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_complex IKK Complex IkBa_p50_p65 IκBα-p50/p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation DMAPT DMAPT DMAPT->IKK_complex Inhibits Gene_Expression Inflammatory Gene Expression p50_p65_nuc->Gene_Expression

Caption: DMAPT inhibits the canonical NF-κB signaling pathway.

G Seed_Cells Seed Cells in Microplate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Prepare_DMAPT Prepare DMAPT Dilutions Adherence->Prepare_DMAPT Treat_Cells Treat Cells with DMAPT Prepare_DMAPT->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, Western) Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for DMAPT.

References

Technical Support Center: Overcoming Resistance to Demethoxydeacetoxypseudolaric Acid B (DMAPT) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Demethoxydeacetoxypseudolaric Acid B (DMAPT) in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DMAPT)?

A1: DMAPT is a microtubule-destabilizing agent. It functions by inhibiting tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical structure for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death). Additionally, DMAPT is known to inhibit the pro-survival NF-κB signaling pathway and generate reactive oxygen species (ROS), contributing to its anticancer effects.

Q2: My cancer cell line is showing reduced sensitivity to DMAPT over time. What are the potential mechanisms of resistance?

A2: Resistance to DMAPT, while not extensively studied, can be hypothesized based on its mechanisms of action and established resistance patterns to similar anticancer agents. Potential mechanisms include:

  • Alterations in Microtubule Dynamics: Mutations in α- or β-tubulin subunits can alter the binding affinity of DMAPT or change the intrinsic stability of microtubules, making them less susceptible to destabilizing agents.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump DMAPT out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Pro-survival Signaling Pathways: Constitutive activation or upregulation of survival pathways, most notably the NF-κB pathway, can counteract the pro-apoptotic signals induced by DMAPT.

  • Enhanced Antioxidant Capacity: As DMAPT can induce ROS, cancer cells may develop resistance by upregulating their antioxidant defense systems (e.g., increased glutathione (B108866) levels or activity of antioxidant enzymes), thereby neutralizing the cytotoxic effects of ROS.

  • Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) can render cells resistant to DMAPT-induced apoptosis.

Q3: How can I confirm that my cell line has developed resistance to DMAPT?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of DMAPT in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay such as the MTT or CCK-8 assay.

Troubleshooting Guides

Problem 1: Decreased Cytotoxicity of DMAPT in Cell Viability Assays

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare this to the IC50 of the parental cell line. A significant increase confirms resistance. 2. Investigate Mechanism: Proceed to more specific troubleshooting guides below based on the hypothesized resistance mechanism.
Drug Instability 1. Fresh Drug Preparation: Prepare fresh stock solutions of DMAPT in a suitable solvent (e.g., DMSO) and dilute in media immediately before use. 2. Proper Storage: Store DMAPT stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Assay-related Issues 1. Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect drug response. 2. Incubation Time: Use a consistent incubation time for drug treatment.
Problem 2: Suspected Microtubule-Mediated Resistance

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Altered Microtubule Network 1. Immunofluorescence Staining: Stain for α-tubulin to visualize the microtubule network in both sensitive and resistant cells after DMAPT treatment. Resistant cells may show a more intact microtubule network compared to the disrupted network in sensitive cells. 2. Western Blot for Tubulin Isotypes: Analyze the expression of different β-tubulin isotypes (especially βIII-tubulin), which is associated with resistance to microtubule-targeting agents.
Tubulin Mutations 1. Gene Sequencing: Sequence the tubulin genes (e.g., TUBB1) in resistant cells to identify potential mutations in the drug-binding site.
Problem 3: Suspected NF-κB-Mediated Resistance

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Increased NF-κB Activity 1. NF-κB p65 Nuclear Translocation Assay: Use immunofluorescence or a commercially available ELISA-based assay to assess the nuclear translocation of the p65 subunit of NF-κB. Increased nuclear p65 in resistant cells suggests pathway activation. 2. Western Blot for NF-κB Pathway Proteins: Analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, phosphorylated p65).
Upregulation of NF-κB Target Genes 1. qRT-PCR or Western Blot: Measure the expression of known anti-apoptotic NF-κB target genes (e.g., BCL2, XIAP).
Problem 4: Suspected ROS-Mediated Resistance

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Increased Antioxidant Capacity 1. Intracellular ROS Measurement: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure and compare intracellular ROS levels in sensitive and resistant cells after DMAPT treatment. Resistant cells may exhibit lower ROS levels. 2. Measure Glutathione Levels: Quantify intracellular glutathione (GSH) levels, as elevated GSH is a common mechanism of resistance to ROS-inducing agents.
Upregulation of Antioxidant Enzymes 1. Western Blot or Enzyme Activity Assays: Analyze the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase.

Quantitative Data Summary

Table 1: IC50 Values of Pseudolaric Acid B (a closely related compound to DMAPT) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.17 - 5.20[1]
HepG2Liver Cancer0.17 - 5.20[1]
H22Liver CancerIn vivo inhibition[1]
Lewis Lung CancerLung CancerIn vivo inhibition[1]
HKCNormal Kidney Epithelial5.77[1]

Note: Specific IC50 values for DMAPT are less commonly reported in publicly available literature and may need to be determined empirically for the cell line of interest.

Experimental Protocols

Protocol 1: Development of a DMAPT-Resistant Cancer Cell Line

This protocol describes a method for generating a DMAPT-resistant cell line through continuous exposure to escalating drug concentrations.[2][3]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • DMAPT stock solution (in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cryopreservation medium

Procedure:

  • Determine Initial DMAPT Concentration: Perform a cell viability assay (e.g., MTT) to determine the IC20 (concentration that inhibits 20% of cell growth) of DMAPT for the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing DMAPT at the IC20 concentration.

  • Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in fresh medium with the same DMAPT concentration.

  • Dose Escalation: Once the cells show stable growth at the current DMAPT concentration, increase the concentration by 1.5- to 2-fold.

  • Repeat and Freeze Stocks: Repeat steps 3 and 4, gradually increasing the DMAPT concentration. It is crucial to cryopreserve cells at each stage of increased resistance.

  • Characterize Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of DMAPT (e.g., 5-10 times the initial IC50), characterize its level of resistance by determining the new IC50 value and compare it to the parental line.

Protocol 2: Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the microtubule network to assess the effects of DMAPT.[4]

Materials:

  • Sensitive and resistant cells grown on glass coverslips

  • DMAPT

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed both sensitive and resistant cells on coverslips and allow them to adhere. Treat the cells with DMAPT at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde, wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature, followed by washing with PBS. Then, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualization: Visualize the microtubule network using a fluorescence microscope.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][5]

Materials:

  • Sensitive and resistant cells seeded in a 96-well plate

  • DMAPT

  • DCFH-DA stock solution (in DMSO)

  • Serum-free cell culture medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of DMAPT for the desired duration. Include a positive control (e.g., H2O2) and a vehicle control.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm serum-free medium. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 4: NF-κB p65 Nuclear Translocation Assay

This protocol outlines a method to assess NF-κB activation by observing the nuclear translocation of the p65 subunit using immunofluorescence.[6]

Materials:

  • Sensitive and resistant cells grown on glass coverslips

  • DMAPT

  • Fixation, permeabilization, and blocking buffers (as in Protocol 2)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed sensitive and resistant cells on coverslips. Treat with DMAPT for a selected time. It is advisable to include a positive control for NF-κB activation (e.g., TNF-α).

  • Fixation, Permeabilization, and Blocking: Follow steps 2-4 from the immunofluorescence protocol (Protocol 2).

  • Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody, with washing steps in between.

  • Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.

  • Visualization and Analysis: Using a fluorescence microscope, capture images of the p65 staining (e.g., green) and DAPI staining (blue). In unstimulated cells, p65 will be predominantly in the cytoplasm. Upon activation, p65 translocates to the nucleus, resulting in co-localization with the DAPI signal. Compare the cytoplasmic versus nuclear p65 staining in sensitive and resistant cells.

Visualizations

DMAPT_Mechanism_of_Action cluster_cell Cancer Cell DMAPT DMAPT Tubulin Tubulin Dimers DMAPT->Tubulin Inhibits Polymerization NFkB_Pathway NF-κB Pathway DMAPT->NFkB_Pathway Inhibits ROS ↑ Reactive Oxygen Species (ROS) DMAPT->ROS Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle (Disrupted) Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB_Pathway->Apoptosis Inhibits ROS->Apoptosis Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms DMAPT DMAPT Treatment Resistance Development of DMAPT Resistance DMAPT->Resistance Tubulin_Alt Tubulin Alterations (Mutations, Isotype Switching) Resistance->Tubulin_Alt Efflux Increased Drug Efflux (e.g., P-gp Overexpression) Resistance->Efflux NFkB_Activation NF-κB Pathway Activation Resistance->NFkB_Activation Antioxidant Enhanced Antioxidant Response Resistance->Antioxidant Apoptosis_Defects Defects in Apoptotic Machinery Resistance->Apoptosis_Defects Troubleshooting_Workflow cluster_investigations Experimental Investigations Start Decreased DMAPT Efficacy Observed Confirm Confirm Resistance (IC50 Assay) Start->Confirm Hypothesize Hypothesize Mechanism Confirm->Hypothesize Microtubule_Analysis Microtubule Analysis (IF, Western) Hypothesize->Microtubule_Analysis Microtubule- related? NFkB_Analysis NF-κB Analysis (Translocation, Western) Hypothesize->NFkB_Analysis Pro-survival signaling? ROS_Analysis ROS & Antioxidant Analysis Hypothesize->ROS_Analysis ROS- related? Overcome Implement Strategy to Overcome Resistance Microtubule_Analysis->Overcome NFkB_Analysis->Overcome ROS_Analysis->Overcome

References

Technical Support Center: Enhancing the In Vivo Stability of Demethoxydeacetoxypseudolaric Acid B (DDAPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Demethoxydeacetoxypseudolaric Acid B (DDAPB) in in vivo studies. Our goal is to help you enhance the stability and bioavailability of DDAPB to achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges observed with DDAPB in aqueous solutions?

A1: DDAPB is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation.[1] The rate of degradation is often pH-dependent, with faster degradation observed in acidic or basic conditions.[2] Additionally, exposure to light and elevated temperatures can accelerate the degradation process.

Q2: How can I improve the solubility of DDAPB for in vivo administration?

A2: Improving the solubility of poorly water-soluble compounds like DDAPB is crucial for bioavailability.[3][4] Several formulation strategies can be employed, including particle size reduction to increase the surface area, the use of co-solvents, and the formation of solid dispersions with hydrophilic carriers.[3][4] Complexation with cyclodextrins has also been shown to enhance the solubility of hydrophobic drugs.[2]

Q3: What formulation strategies are recommended to protect DDAPB from degradation?

A3: To protect DDAPB from degradation pathways such as hydrolysis and oxidation, several formulation strategies can be effective.[1] Microencapsulation creates a protective barrier around the active pharmaceutical ingredient (API).[1][2] Lyophilization (freeze-drying) removes water, which can mitigate hydrolysis.[1] The inclusion of excipients like antioxidants (e.g., ascorbic acid), chelating agents (e.g., EDTA), and buffers to maintain an optimal pH can also significantly improve stability.[1][2]

Q4: Are there any specific analytical methods recommended for quantifying DDAPB in biological samples?

A4: The quantification of DDAPB in complex biological matrices like plasma, serum, or tissue homogenates requires sensitive and specific analytical methods.[5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly effective technique for this purpose, offering high sensitivity and selectivity.[6] Prior to analysis, sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) are typically necessary to remove interfering substances.[5][6]

Troubleshooting Guides

Issue 1: Poor Bioavailability of DDAPB in Animal Models
Symptom Potential Cause Troubleshooting Steps
Low plasma concentration of DDAPB after oral administration.Poor aqueous solubility of DDAPB.1. Particle Size Reduction: Utilize milling techniques to reduce the particle size of the DDAPB powder, thereby increasing the surface area for dissolution.[4] 2. Formulate as a Solid Dispersion: Create a solid dispersion of DDAPB with a hydrophilic polymer.[3] 3. Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation to enhance solubility.[2]
High variability in plasma concentrations between subjects.Inconsistent dissolution of the formulation.1. Optimize Formulation: Ensure a homogenous and consistent formulation. 2. Control Particle Size: Implement strict particle size control during formulation development.
Rapid clearance from plasma.Potential first-pass metabolism.1. Lipid-Based Delivery Systems: Formulate DDAPB in a lipid-based delivery system to potentially bypass first-pass metabolism through lymphatic transport.[3] 2. Administer via an Alternative Route: Consider intravenous or intraperitoneal administration to bypass the gastrointestinal tract.
Issue 2: Degradation of DDAPB in Formulation or Biological Samples
Symptom Potential Cause Troubleshooting Steps
Loss of DDAPB potency in a liquid formulation over time.Hydrolysis or oxidation of DDAPB.1. pH Optimization: Determine the pH of maximum stability for DDAPB and use a suitable buffer system (e.g., citrate, phosphate) to maintain this pH.[2] 2. Incorporate Antioxidants: Add antioxidants such as ascorbic acid or tocopherol to the formulation to prevent oxidative degradation.[1] 3. Use Chelating Agents: Include a chelating agent like EDTA to bind metal ions that can catalyze oxidation.[2] 4. Lyophilization: For long-term storage, consider lyophilizing the formulation to remove water.[1]
Degradation of DDAPB in plasma/serum samples during storage or processing.Enzymatic degradation or chemical instability in the biological matrix.1. Immediate Processing: Process biological samples as quickly as possible after collection. 2. Use of Inhibitors: Add appropriate enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. 3. Control Storage Conditions: Store samples at -80°C until analysis. Minimize freeze-thaw cycles.
Inconsistent results from analytical quantification.Degradation during the analytical process.1. Stabilize Samples: Ensure the stability of DDAPB in the autosampler by controlling the temperature. 2. Validate Analytical Method: Perform thorough validation of the analytical method, including stability studies under various conditions.[7]

Experimental Protocols

Protocol 1: Preparation of a DDAPB Nanosuspension for Enhanced Solubility

Objective: To prepare a nanosuspension of DDAPB to improve its dissolution rate and bioavailability.

Materials:

  • This compound (DDAPB)

  • Stabilizer (e.g., a non-ionic polymer)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a preliminary suspension by dispersing DDAPB powder in an aqueous solution containing the stabilizer.

  • The concentration of DDAPB and the stabilizer should be optimized based on preliminary studies.

  • Subject the suspension to high-pressure homogenization or wet bead milling.

  • Continue the milling process until the desired particle size distribution (typically in the nanometer range) is achieved.

  • Characterize the particle size and distribution of the resulting nanosuspension using a suitable particle size analyzer.

  • To ensure long-term stability, the nanosuspension can be lyophilized into a solid powder.[4]

Protocol 2: Quantification of DDAPB in Mouse Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of DDAPB in mouse plasma samples.

Materials:

  • Mouse plasma samples containing DDAPB

  • Internal standard (a structurally similar compound not present in the sample)

  • Acetonitrile (ACN)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold ACN to precipitate the plasma proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and ACN with 0.1% formic acid.

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific transitions for DDAPB and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known DDAPB concentrations.

    • Calculate the concentration of DDAPB in the plasma samples by comparing the peak area ratio of DDAPB to the internal standard against the calibration curve.

Visualizations

Signaling Pathway Diagram

DDAPB_Apoptosis_Pathway DDAPB DDAPB Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) DDAPB->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Mitochondrion->Bax activates Bcl2 Bcl-2 Mitochondrion->Bcl2 inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Formulation DDAPB Formulation (e.g., Nanosuspension) Animal_Admin In Vivo Administration (e.g., Oral Gavage) Formulation->Animal_Admin Blood_Collection Serial Blood Collection Animal_Admin->Blood_Collection Sample_Processing Plasma Separation and Protein Precipitation Blood_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

References

Technical Support Center: Safe Handling of Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Frequently Asked Questions (FAQs) - General Safety Precautions

Q1: What are the first steps I should take before working with Demethoxydeacetoxypseudolaric Acid B?

A1: Before handling this compound, a comprehensive risk assessment is mandatory.[1] This involves identifying the potential hazards associated with the compound, evaluating the risks of your specific experimental procedures, and implementing appropriate control measures to minimize exposure.[1][2] You should also ensure you are familiar with the location and operation of all laboratory safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Q2: Since the specific hazards of this compound are unknown, how should I treat it?

A2: In the absence of specific toxicological data, you must treat this compound as a potentially hazardous substance. This means assuming it could be toxic, an irritant to the skin and eyes, and potentially harmful if inhaled or ingested.[3] All handling procedures should be designed to minimize the possibility of exposure.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A3: The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[4] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after removal.

  • Body Protection: A laboratory coat must be worn and kept fastened.[5]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[5]

For procedures with a higher risk of generating aerosols or dust, additional PPE such as a face shield and respiratory protection may be necessary, as determined by your risk assessment.[4]

Q4: Are there any general laboratory practices I should be particularly mindful of?

A4: Yes, strict adherence to general laboratory safety rules is critical:

  • Never work alone in the laboratory.

  • Do not eat, drink, chew gum, or apply cosmetics in areas where chemicals are handled.[5]

  • Avoid direct contact with the chemical. Do not smell or taste it.[5][6]

  • Keep your work area clean and uncluttered.[5]

  • Clearly label all containers with the chemical name.[6][7]

Section 2: Troubleshooting Guides - Handling and Storage

Q5: How should I weigh and prepare solutions of this compound to minimize exposure?

A5: All weighing and solution preparation of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.[5] Use a spatula for transferring the solid and ensure all containers are sealed before removing them from the fume hood.

Q6: What are the appropriate storage conditions for this compound?

A6: While specific storage requirements are not known, as a general precaution, store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

Q7: What should I do in case of a small spill of powdered this compound?

A7: For a small spill of powdered this compound:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid generating dust.[8]

  • Carefully wipe up the material, working from the outside of the spill inwards.

  • Place the contaminated paper towels and any other cleanup materials into a sealed bag for disposal as hazardous waste.

  • Clean the spill area with a suitable detergent and water.

  • Report the spill to your laboratory supervisor.

Q8: What is the procedure for a larger spill or a spill outside of a fume hood?

A8: In the event of a large spill or a spill in an open area:

  • Immediately alert everyone in the laboratory and evacuate the area.

  • If the substance is volatile or if there is a risk of respiratory exposure, activate the fire alarm to initiate a full evacuation.

  • Close the doors to the affected area to confine the spill.[8]

  • Report the incident to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[9]

Section 3: Quantitative Data

Due to the lack of a specific Safety Data Sheet for this compound, quantitative toxicological and physical hazard data are not available. The following table highlights the absence of this critical information and underscores the need for cautious handling.

ParameterValueReference
Acute Toxicity (Oral, Dermal, Inhalation) Data not availableN/A
Skin Corrosion/Irritation Data not availableN/A
Serious Eye Damage/Irritation Data not availableN/A
Carcinogenicity Data not availableN/A
Flammability Data not availableN/A

Section 4: Experimental Protocols

Protocol 1: General Risk Assessment for a Novel Compound

This protocol outlines the steps for conducting a risk assessment before using a compound with unknown hazards like this compound.

  • Identify Hazards:

    • Assume the compound is hazardous. Consider potential routes of exposure: inhalation, ingestion, skin and eye contact.[2]

    • Review any available literature on structurally similar compounds to anticipate potential hazards.

  • Evaluate Risks:

    • Detail the experimental procedure, noting each step where the compound will be handled.

    • For each step, assess the likelihood and potential severity of exposure. Consider the quantity of substance being used and the potential for aerosol or dust generation.

  • Implement Control Measures:

    • Based on the risk evaluation, select appropriate control measures. This includes the use of engineering controls (e.g., chemical fume hood), administrative controls (e.g., standard operating procedures), and required PPE.[1]

  • Document and Review:

    • Document the risk assessment and have it reviewed by the principal investigator and/or the EHS office.

    • Ensure all personnel involved in the experiment have read and understood the risk assessment.

Section 5: Visualizations

RiskAssessmentWorkflow cluster_Plan Planning Phase cluster_Control Control & Execution Phase cluster_Review Review & Documentation Start Start: New Experiment with this compound IdentifyHazards 1. Identify Potential Hazards (Treat as Hazardous) Start->IdentifyHazards EvaluateRisks 2. Evaluate Risks of Experimental Procedures IdentifyHazards->EvaluateRisks ImplementControls 3. Implement Control Measures (Fume Hood, PPE, SOPs) EvaluateRisks->ImplementControls ConductExperiment 4. Conduct Experiment Following Protocol ImplementControls->ConductExperiment Document 5. Document All Steps and Observations ConductExperiment->Document End End Document->End

Caption: Workflow for conducting a risk assessment for a new chemical.

SafeHandlingWorkflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage DonPPE 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) PrepareWorkArea 2. Prepare Work Area in Chemical Fume Hood DonPPE->PrepareWorkArea WeighCompound 3. Weigh Compound in Fume Hood PrepareWorkArea->WeighCompound PrepareSolution 4. Prepare Solution in Fume Hood WeighCompound->PrepareSolution SealContainer 5. Tightly Seal All Containers PrepareSolution->SealContainer CleanWorkArea 6. Clean and Decontaminate Work Area SealContainer->CleanWorkArea DisposeWaste 7. Dispose of Waste Properly CleanWorkArea->DisposeWaste StoreCompound 8. Store Compound in a Cool, Dry, Ventilated Area DisposeWaste->StoreCompound DoffPPE 9. Doff PPE and Wash Hands StoreCompound->DoffPPE

Caption: Experimental workflow for safely handling a potent new chemical.

References

Cell culture contamination issues with Demethoxydeacetoxypseudolaric Acid B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Demethoxydeacetoxypseudolaric Acid B (DDPA) in cell culture experiments. As direct experimental data on DDPA is limited, much of the guidance is extrapolated from studies on the closely related compound, Pseudolaric Acid B (PAB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDPA) and what are its expected effects on cells?

This compound (DDPA) is a natural product belonging to the pseudolaric acid family of diterpenoids. These compounds are isolated from the root bark of the golden larch tree (Pseudolarix amabilis)[1]. While specific data on DDPA is scarce, the most studied compound in this family, Pseudolaric Acid B (PAB), is known to exhibit significant biological activity, including antifungal and anticancer effects[1][2].

Based on studies of PAB, DDPA may induce the following effects in cell culture:

  • Cytotoxicity: PAB is a potent cytotoxic agent that can induce cell cycle arrest at the G2-M phase, leading to apoptosis (programmed cell death) and cellular senescence[3][4].

  • Morphological Changes: Cells treated with PAB have been observed to become larger, flatter, and show DNA fragmentation, which are characteristic features of apoptosis and senescence[3].

  • Microtubule Disruption: PAB acts as a microtubule-destabilizing agent, which disrupts the cellular microtubule network and inhibits the formation of the mitotic spindle during cell division[4].

It is crucial for researchers to be aware of these potential cytotoxic effects, as they can be mistaken for microbial contamination.

Q2: My cells look unhealthy and are dying after treatment with DDPA. Is my culture contaminated?

While contamination is a possibility in any cell culture experiment, the observed cell death and morphological changes may be a direct result of DDPA's cytotoxic activity. It is essential to differentiate between contamination and compound-induced effects.

ObservationPotential Cause: ContaminationPotential Cause: DDPA Cytotoxicity
Media Appearance Sudden turbidity (cloudiness), rapid color change to yellow (acidic) or purple (alkaline).Generally clear, although significant cell death can lead to a slight pH shift.
Microscopic View Presence of mobile bacteria, budding yeast, or filamentous mold.Cells may appear rounded, detached, fragmented (apoptotic bodies), or enlarged and flattened (senescent)[3]. No visible microorganisms.
Onset Often rapid and widespread, affecting control and treated cultures if there is a breach in aseptic technique.Dose-dependent and specific to DDPA-treated cultures.

Q3: How should I dissolve and store DDPA?

Like many organic compounds, DDPA is likely to have poor solubility in aqueous solutions. The recommended solvent for dissolving pseudolaric acid derivatives is typically Dimethyl Sulfoxide (B87167) (DMSO)[5].

  • Dissolving: Prepare a high-concentration stock solution of DDPA in sterile DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure thorough mixing to achieve a homogenous solution.

Q4: What is a safe concentration of the solvent (e.g., DMSO) to use in my cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is imperative to include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMSO as your DDPA-treated cells. This allows you to distinguish the effects of DDPA from any potential effects of the solvent.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with DDPA.

Issue 1: Unexpectedly High Cell Death or Low Viability

Possible Causes & Solutions

CauseTroubleshooting Steps
DDPA Concentration Too High Perform a dose-response experiment to determine the optimal concentration range for your cell line. The half-maximal inhibitory concentration (IC50) for the related compound PAB in MCF-7 breast cancer cells was found to be 3.4 µM at 36 hours and 1.35 µM at 48 hours[3].
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO without DDPA) to assess solvent toxicity.
Compound Precipitation DDPA may precipitate in the aqueous culture medium. Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solubilizing agent (with appropriate controls).
Microbial Contamination Follow standard procedures to check for bacterial, fungal, or mycoplasma contamination. Visually inspect cultures daily, and if contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.
Poor Cell Health Ensure your cells are healthy, within a low passage number, and growing optimally before starting the experiment. Stressed cells can be more sensitive to cytotoxic compounds.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

CauseTroubleshooting Steps
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the DDPA stock solution.
Uneven Compound Distribution After adding the DDPA working solution to the culture wells, gently mix the plate to ensure even distribution of the compound.
Edge Effects in Multi-well Plates The outer wells of a microplate are prone to evaporation, which can alter the concentration of DDPA. It is recommended to fill the perimeter wells with sterile PBS or medium without cells and use the inner wells for the experiment.
Variability in Cell Seeding Density Ensure a uniform number of cells are seeded in each well. Inconsistent cell density can lead to variability in the response to DDPA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of a compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DDPA stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DDPA in complete culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Remove the old medium from the cells and add the medium containing different concentrations of DDPA and the vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Western Blot for Apoptosis-Related Proteins

This protocol can be used to investigate the molecular mechanism of DDPA-induced cell death.

Materials:

  • Cells treated with DDPA and controls

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, Cyclin B1, cleaved PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Troubleshooting prep_cells Prepare Healthy Cell Culture treat_cells Treat Cells with DDPA (and Vehicle Control) prep_cells->treat_cells prep_ddpa Prepare DDPA Stock (in DMSO) prep_ddpa->treat_cells incubate Incubate for Desired Time treat_cells->incubate observe Microscopic Observation (Morphology, Contamination Check) incubate->observe viability Cell Viability Assay (e.g., MTT) incubate->viability mechanism Mechanism of Action Study (e.g., Western Blot) incubate->mechanism interpret Interpret Data observe->interpret viability->interpret mechanism->interpret troubleshoot Troubleshoot Unexpected Results interpret->troubleshoot If results are unexpected

Figure 1. Experimental workflow for cell-based assays with DDPA.

signaling_pathway DDPA DDPA / PAB Microtubules Microtubule Destabilization DDPA->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest p53 p53 Upregulation MitoticArrest->p53 CyclinB1 Cyclin B1 Upregulation & Nuclear Transport MitoticArrest->CyclinB1 Apoptosis Apoptosis MitoticArrest->Apoptosis Senescence Senescence MitoticArrest->Senescence p21 p21 Upregulation p53->p21 p21->MitoticArrest CyclinB1->MitoticArrest

Figure 2. Postulated signaling pathway of DDPA based on PAB data.

troubleshooting_flow start Unexpected Cell Death Observed check_contamination Check for Contamination (Turbidity, Microscopic View) start->check_contamination contamination_present Contamination Confirmed check_contamination->contamination_present Yes no_contamination No Contamination check_contamination->no_contamination No discard Discard Cultures, Decontaminate Equipment contamination_present->discard review_protocol Review Experimental Protocol no_contamination->review_protocol check_concentration Is DDPA Concentration Too High? review_protocol->check_concentration check_solvent Is Vehicle Control Also Dying? review_protocol->check_solvent check_solubility Is There Precipitate in the Media? review_protocol->check_solubility optimize_concentration Optimize DDPA Concentration (Dose-Response) check_concentration->optimize_concentration Yes end Proceed with Optimized Protocol check_concentration->end No optimize_solvent Lower Solvent Concentration check_solvent->optimize_solvent Yes check_solvent->end No optimize_solubility Improve Compound Solubility check_solubility->optimize_solubility Yes check_solubility->end No optimize_concentration->end optimize_solvent->end optimize_solubility->end

Figure 3. Troubleshooting flowchart for unexpected cell death.

References

Adjusting pH for optimal Demethoxydeacetoxypseudolaric Acid B activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Adjusting pH for Optimal Demethoxydeacetoxypseudolaric Acid B (DDAPB) Activity

Disclaimer: Specific experimental data on the optimal pH for this compound (DDAPB) activity is not extensively available in public literature. This guide provides a general framework and best practices for determining the optimal pH for novel compounds like DDAPB, based on established principles of drug discovery and pharmacology.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the pH crucial when studying the activity of a compound like DDAPB?

Controlling pH is critical for several reasons that directly impact a compound's observed biological activity:

  • Chemical Stability: The molecular structure of a compound can be sensitive to pH.[1][2] Highly acidic or alkaline conditions can catalyze degradation reactions like hydrolysis or oxidation, rendering the compound inactive or leading to the formation of unintended by-products.[2] For many compounds, a neutral or slightly acidic pH is often the most stable.

  • Solubility: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][3][4][] For an acidic compound, solubility typically increases in more alkaline (higher pH) solutions where the molecule can deprotonate to form a more soluble salt. Conversely, poor solubility at a given pH can lead to precipitation and an underestimation of the compound's true potency.

  • Target Interaction: The biological target of the compound (e.g., an enzyme or receptor) often has an optimal pH range for its function.[6] Furthermore, the ionization state of the compound, which is dictated by the pH, can significantly influence its ability to bind to its target. The specific protonation state of both the compound and the amino acid residues in the target's binding site is often critical for forming the necessary interactions.

Q2: What is a general approach to determine the optimal pH for DDAPB's activity?

A systematic approach involves testing the compound's activity across a range of physiologically relevant pH values. The goal is to identify a pH that provides a balance of compound stability, solubility, and maximal biological effect. A common method is to perform a concentration-response assay in a series of buffered solutions.

Troubleshooting Guide

Issue 1: I am seeing low or no activity for DDAPB across all pH values.

  • Possible Cause: The compound may have precipitated out of solution.

    • Solution: Visually inspect your assay wells for any precipitate. Determine the aqueous solubility of DDAPB at different pH values before conducting activity assays. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity.[7]

  • Possible Cause: The compound may be unstable and degrading rapidly.

    • Solution: Perform stability studies by incubating DDAPB in the different pH buffers for the duration of your experiment. Use an analytical method like HPLC to quantify the amount of intact compound remaining over time.

  • Possible Cause: The chosen assay may not be sensitive enough or is incompatible with the compound.

    • Solution: Verify that your assay is performing correctly by using a known positive control. Ensure that none of the buffer components are interfering with the assay's detection method.[8]

Issue 2: The activity of DDAPB is highly variable and not reproducible.

  • Possible Cause: The pH of the assay medium is not well-controlled.

    • Solution: Ensure you are using buffers with sufficient buffering capacity for the pH range you are testing. Prepare fresh buffers and verify the pH of your final assay medium after all components have been added.[9]

  • Possible Cause: The compound is degrading over the course of the experiment.

    • Solution: Minimize the time the compound is incubated in the assay medium. Prepare working solutions fresh from a concentrated stock just before use to avoid degradation in dilute aqueous solutions.[7]

Issue 3: The optimal pH for activity is very different from the optimal pH for solubility.

  • Possible Cause: This is a common challenge in drug development. The pH required to keep the compound in solution may not be the same pH at which it has the highest activity on its biological target.

    • Solution: The primary goal is to find a pH where the compound is sufficiently soluble to achieve the desired concentrations for the assay, while still maintaining significant biological activity. It may be necessary to accept a compromise between maximal activity and maximal solubility. Formulation strategies, such as the use of co-solvents or other excipients, may be explored to improve solubility in the optimal activity buffer.[]

Experimental Protocols

Protocol: Determining the pH Optimum for DDAPB Activity in a Cell-Based Assay

This protocol provides a general method for determining the optimal pH for a compound's activity using a cell-based assay (e.g., a cell viability or signaling pathway reporter assay).

1. Materials:

  • DDAPB stock solution (e.g., 10 mM in 100% DMSO).
  • Cells relevant to the biological activity of DDAPB.
  • Cell culture medium (e.g., DMEM, RPMI-1640).
  • A set of sterile, cell-culture compatible buffers (e.g., MES, HEPES, TRIS) to cover a pH range from 6.0 to 8.0.
  • 96-well cell culture plates.
  • Assay reagents (e.g., CellTiter-Glo®, luciferase substrate).
  • Plate reader (luminometer, fluorometer, or spectrophotometer).

2. Buffer Preparation:

  • Prepare 10x concentrated stock solutions of various buffers (e.g., 100 mM).
  • For each buffer, prepare a series of solutions and adjust the pH to the desired values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using NaOH or HCl.
  • Sterilize the buffer solutions by filtering through a 0.22 µm filter.
  • Prepare the final 1x assay medium by adding the buffer stock to the basal cell culture medium. Crucially, verify the final pH of the complete assay medium.

3. Experimental Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Prepare a serial dilution of the DDAPB stock solution in DMSO.
  • For each pH condition, prepare a set of working solutions by diluting the DDAPB serial dilutions into the corresponding pH-adjusted assay medium. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.1%).
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DDAPB at each respective pH. Include vehicle controls (medium with DMSO) for each pH condition.
  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
  • At the end of the incubation, perform the activity assay according to the manufacturer's instructions (e.g., add CellTiter-Glo® reagent and measure luminescence).

4. Data Analysis:

  • Normalize the data for each pH condition to its respective vehicle control.
  • Plot the normalized activity against the logarithm of the DDAPB concentration for each pH.
  • Fit the data to a four-parameter logistic equation to determine the IC50 (or EC50) value at each pH.
  • Compare the IC50/EC50 values across the different pH conditions to identify the optimal pH for DDAPB activity.

Data Presentation

The results of the pH optimization experiment can be summarized in a table as shown below. This allows for a clear comparison of the compound's potency at different pH values.

Buffer pHIC50 / EC50 (µM)Maximum Efficacy (%)R² of Curve Fit
6.0
6.5
7.0
7.4
8.0

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep Preparation stock Prepare DDAPB Stock (DMSO) dilute Prepare Serial Dilutions of DDAPB in each pH-adjusted medium stock->dilute buffers Prepare & Sterilize Buffered Media (pH 6-8) buffers->dilute cells Seed Cells in 96-well Plates cells->dilute exp Experiment treat Treat Cells with DDAPB (include vehicle controls) dilute->treat incubate Incubate for Defined Period treat->incubate assay Perform Activity Assay (e.g., Cell Viability) incubate->assay analysis Analysis measure Read Plate (Luminescence/Absorbance) assay->measure plot Plot Dose-Response Curves for each pH measure->plot calc Calculate IC50/EC50 & Determine Optimal pH plot->calc

Caption: Experimental workflow for determining the optimal pH for a novel compound.

hypothetical_pathway cluster_nucleus DDAPB DDAPB (Acidic Compound) Receptor Membrane Receptor (e.g., GPCR) DDAPB->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates (Activates) TF Transcription Factor (e.g., AP-1) KinaseB->TF Phosphorylates (Activates) Gene Target Gene Expression TF->Gene Translocates to Nucleus & Binds DNA Nucleus Nucleus Response Cellular Response (e.g., Apoptosis) Gene->Response Leads to

Caption: Hypothetical signaling pathway potentially modulated by an acidic compound.

References

Technical Support Center: Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) and related compounds like Pseudolaric Acid B (PAB). Given the limited direct research on DMDA-PLB, this guide leverages findings from studies on the closely related and well-researched compound, Pseudolaric Acid B (PAB), to address potential challenges and unexpected data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of DMDA-PLB in cancer cell lines?

A1: Based on research on the related compound Pseudolaric Acid B (PAB), DMDA-PLB is anticipated to exhibit anti-cancer properties. PAB has been shown to inhibit the growth of various cancer cell lines in a time- and dose-dependent manner.[1][2][3] The primary mechanisms of action observed for PAB are the induction of G2/M phase cell cycle arrest, apoptosis (programmed cell death), and cellular senescence.[4][5][6]

Q2: I am not observing the expected level of cytotoxicity with DMDA-PLB. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Compound Solubility: DMDA-PLB, like many natural products, may have poor solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Visually inspect for any precipitation.

  • Compound Stability: Natural products can be unstable. Ensure proper storage of your DMDA-PLB stock solution (typically at -20°C or -80°C) and use freshly prepared dilutions for your experiments.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to anti-cancer agents. The IC50 value (the concentration that inhibits 50% of cell growth) for PAB varies across different cell lines. Your cell line may be less sensitive to DMDA-PLB.

  • Assay Conditions: Ensure that your experimental conditions, such as cell seeding density, treatment duration, and the type of cell viability assay used, are optimized for your specific cell line and experimental goals.

Q3: My data suggests cell cycle arrest at the G2/M phase, but I am not seeing significant apoptosis. Is this normal?

A3: Yes, this is a plausible outcome. PAB is known to induce a potent G2/M phase arrest.[4][6] Apoptosis is often a subsequent event that occurs after prolonged cell cycle arrest. The kinetics of apoptosis induction can vary depending on the cell line and the concentration of the compound used. It is recommended to perform a time-course experiment to monitor both cell cycle progression and apoptosis at different time points (e.g., 24, 48, and 72 hours) after treatment.

Troubleshooting Guide: Interpreting Unexpected Data

Scenario 1: Instead of apoptosis, I am observing morphological changes consistent with autophagy.

Question: I treated my L929 murine fibrosarcoma cells with DMDA-PLB expecting to see apoptosis, but instead, I'm observing increased vacuolization and other signs of autophagy. Why is this happening?

Answer: This is a documented phenomenon with the related compound, Pseudolaric Acid B (PAB). In the L929 cell line, PAB has been shown to induce autophagy instead of apoptosis.[3][5][7] This represents a cell-type-specific response.

Troubleshooting Steps:

  • Confirm Autophagy: Utilize specific assays to confirm autophagy, such as monodansylcadaverine (MDC) staining for autophagic vacuoles or Western blotting for the conversion of LC3-I to LC3-II.

  • Investigate the Relationship between Autophagy and Apoptosis: In some cases, inhibiting autophagy can lead to the induction of apoptosis.[5] You can test this by co-treating your cells with DMDA-PLB and an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) and then assessing for markers of apoptosis.

  • Explore the Upstream Signaling: PAB-induced autophagy in L929 cells has been linked to the activation of Protein Kinase C (PKC).[3][5] Investigating the activation status of PKC in your experimental system could provide further insights.

Scenario 2: I am seeing G2/M arrest, but the key regulatory proteins are not behaving as expected.

Question: My flow cytometry data clearly shows a G2/M arrest after DMDA-PLB treatment. However, when I perform a Western blot for Cyclin B1, its levels are not decreasing as I would expect for a mitotic arrest. What could be the reason?

Answer: This is a key mechanistic feature of how Pseudolaric Acid B (PAB) induces G2/M arrest. Instead of promoting the degradation of Cyclin B1, PAB treatment has been shown to lead to the upregulation and nuclear transport of Cyclin B1, while maintaining it in a stable, inactive complex with CDK1.[4] The arrest is primarily mediated by the suppression of CDK1 activity.[4]

Troubleshooting Steps:

  • Assess CDK1 Activity: Instead of just measuring total protein levels, assess the activity of the CDK1/Cyclin B1 complex. This can be done by checking the phosphorylation status of CDK1 (an increase in inhibitory phosphorylation) or by performing an in vitro kinase assay.

  • Examine Upstream Regulators: PAB-induced G2/M arrest is linked to the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.[1][4] Analyze the expression levels of these proteins by Western blotting.

  • Visualize Microtubules: PAB has been identified as a microtubule-destabilizing agent.[8] Immunofluorescence staining of α-tubulin can be used to visualize disruptions in the microtubule network and the formation of abnormal mitotic spindles, which would corroborate a mitotic arrest phenotype.

Quantitative Data Summary

Table 1: IC50 Values of Pseudolaric Acid B (PAB) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MGC803Human Gastric Carcinoma0.9148
A375-S2Human MelanomaNot specified-
MCF-7Human Breast Cancer3.436
MCF-7Human Breast Cancer1.3548
L929Murine Fibrosarcoma77.3912
L929Murine Fibrosarcoma29.6524
L929Murine Fibrosarcoma10.5636
L929Murine Fibrosarcoma3.7948
U87Human Glioblastoma~1024

Note: This data is for Pseudolaric Acid B (PAB) and should be used as a reference for DMDA-PLB.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of DMDA-PLB (typically in a final volume of 10 µL per well) and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Seed cells in a 6-well plate and treat with DMDA-PLB for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Western Blotting
  • Treat cells with DMDA-PLB, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., CDK1, Cyclin B1, p53, p21, LC3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Seed and treat cells in a multi-well plate.

  • Wash the cells with PBS.

  • Fix the cells with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add the SA-β-Gal staining solution (containing X-gal) to the cells.

  • Incubate the plate at 37°C (without CO2) for several hours to overnight, protected from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

Visualizations

G cluster_0 DMDA-PLB Treatment cluster_1 Cellular Response DMDA_PLB DMDA-PLB G2M_Arrest G2/M Phase Arrest DMDA_PLB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Senescence Senescence G2M_Arrest->Senescence

Caption: Expected cellular outcomes of DMDA-PLB treatment.

G DMDA_PLB DMDA-PLB p53 p53 activation DMDA_PLB->p53 p21 p21 expression p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 (inactive) p21->CDK1_CyclinB1 G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest

Caption: Simplified signaling pathway for DMDA-PLB-induced G2/M arrest.

G cluster_0 Experimental Workflow start Start Experiment treat Treat cells with DMDA-PLB start->treat observe Observe Unexpected Data (e.g., Autophagy) treat->observe apoptosis Expected: Apoptosis observe->apoptosis Expected autophagy Observed: Autophagy observe->autophagy Unexpected troubleshoot Troubleshoot: - Confirm Autophagy - Inhibit Autophagy - Check PKC activation autophagy->troubleshoot end Conclusion troubleshoot->end

Caption: Troubleshooting workflow for unexpected autophagy induction.

References

Long-term storage conditions for Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following storage and handling recommendations are based on data available for the closely related compound, Pseudolaric Acid B. While Demethoxydeacetoxypseudolaric Acid B is expected to have similar stability properties, it is advisable to perform small-scale stability tests for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound for long-term use?

For long-term storage of the solid compound, it is recommended to keep it at -20°C.[1][2] Under these conditions, the compound is expected to be stable for at least three to four years.[1][2] It is also crucial to protect the compound from direct sunlight.[1][3]

Q2: What are the recommended short-term storage conditions for the solid compound?

For short-term storage, 4°C is acceptable.[3] Always ensure the container is tightly sealed to prevent moisture absorption.[4]

Q3: I need to prepare a stock solution. What are the recommended solvents and storage conditions?

This compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[2] For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -80°C, which should maintain stability for up to a year.[1] For shorter periods, up to one month, storage at -20°C is also an option, but protection from light is essential.[3] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5]

Troubleshooting Guide

Q1: I observed precipitation in my stock solution after storing it at -20°C. What should I do?

Precipitation upon freezing is a common issue. Before use, allow the vial to warm to room temperature and then gently vortex or sonicate the solution to ensure the compound has fully redissolved.[1] To minimize freeze-thaw cycles, it is best practice to prepare smaller aliquots of your stock solution.

Q2: My compound seems to have lost its biological activity. What could be the cause?

Loss of activity can be due to several factors:

  • Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.

  • Moisture: For the solid form, absorption of moisture can accelerate degradation. Ensure the container is always tightly sealed.

  • Solvent Quality: The purity and stability of the solvent can affect the compound. Using old or impure solvents can lead to degradation of the dissolved compound.

Q3: How can I check the purity and integrity of my this compound sample?

To assess the purity and integrity of your sample, High-Performance Liquid Chromatography (HPLC) is a suitable method. A stability-indicating HPLC method can separate the parent compound from any potential degradants. Comparing the chromatogram of a potentially degraded sample to a reference standard or a freshly prepared sample can help determine the extent of degradation.

Data Summary: Long-Term Storage Conditions for Pseudolaric Acid B

FormStorage TemperatureDurationImportant Notes
Solid (Powder) -20°C≥ 3 yearsKeep away from direct sunlight.[1][2]
4°CShort-termProtect from light.[3]
In Solvent (e.g., DMSO) -80°CUp to 1 yearRecommended for long-term solution storage.[1]
-20°CUp to 1 monthProtect from light.[3]

Experimental Protocols

General Protocol for Assessing Compound Stability by HPLC

This protocol provides a general framework for monitoring the stability of this compound. The specific parameters may need to be optimized for your equipment and compound.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL). This will serve as your time-zero reference standard.

    • From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Incubation:

    • Aliquot the stock solution into several vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a sample from each storage condition.

    • Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Use a UV detector set to the maximum absorbance wavelength of the compound (for Pseudolaric Acid B, λmax is 258 nm).[2]

  • Data Analysis:

    • Compare the peak area of the parent compound in the stored samples to the time-zero reference standard.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • Quantify the percentage of the remaining compound at each time point to determine the degradation rate under each storage condition.

Visualizations

Storage_Factors cluster_conditions Storage Conditions cluster_outcomes Compound Stability Temperature Temperature Stable Stable Compound Temperature->Stable Low Temp. (-20°C to -80°C) Degraded Degraded Compound Temperature->Degraded High Temp. Light Light Exposure Light->Stable Protected (Amber Vial) Light->Degraded UV Exposure Solvent Solvent Choice Solvent->Stable Anhydrous/Inert Solvent->Degraded Impure/Aqueous Atmosphere Atmosphere Atmosphere->Stable Inert Gas (N2/Ar) Atmosphere->Degraded Oxygen/Moisture

References

Minimizing precipitation of Demethoxydeacetoxypseudolaric Acid B in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Demethoxydeacetoxypseudolaric Acid B (DDAPB) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDAPB) and why does it precipitate in aqueous media?

This compound (DDAPB) is a derivative of Pseudolaric Acid B, a natural diterpenoid. Like its parent compound, DDAPB is predicted to be a hydrophobic molecule, meaning it has low solubility in water-based solutions such as cell culture media. PubChem provides a predicted XlogP of 1.4 for DDAPB (C20H24O7), which suggests a degree of lipophilicity. When a concentrated stock solution of DDAPB, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to come out of solution and form a precipitate.

Q2: What is the recommended solvent for preparing a stock solution of DDAPB?

For hydrophobic compounds like DDAPB, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is considered safe.

Q3: Can I use other solvents besides DMSO?

Yes, other organic solvents such as ethanol (B145695) can be used. However, like DMSO, the final concentration in the media must be carefully controlled to prevent cell toxicity. A mixture of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been shown to be an effective and less cytotoxic vehicle for some hydrophobic compounds. A stock solution can be prepared in a mixture of 45% ethanol and 55% PEG 400, with the final concentration of this vehicle in the media kept at 0.1%.

Q4: Are there methods to increase the solubility of DDAPB in my experimental media without using organic solvents?

While a primary stock solution will likely require an organic solvent, several strategies can be employed to maintain DDAPB solubility in the final aqueous media. These include the use of solubilizing agents such as non-ionic surfactants (e.g., Tween® 80) or complexation agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). These agents can encapsulate or form complexes with the hydrophobic DDAPB, increasing its apparent solubility in water.

Troubleshooting Guide

Issue: DDAPB precipitates immediately upon addition to the cell culture medium.

  • Possible Cause: The concentration of DDAPB in the final medium exceeds its solubility limit. The stock solution may be too concentrated, or the dilution technique is causing rapid solvent exchange.

  • Solution:

    • Optimize Stock Concentration and Dilution: Prepare a high-concentration primary stock of DDAPB in 100% DMSO. Perform serial dilutions. Instead of adding the highly concentrated primary stock directly to your media, perform an intermediate dilution step in a smaller volume of media or phosphate-buffered saline (PBS). Slowly add the diluted stock to the final volume of media while gently vortexing or swirling.

    • Pre-warm the Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the DDAPB solution. Temperature changes can affect solubility.

    • Determine Maximum Solubility: Conduct a solubility test to find the highest concentration of DDAPB that remains soluble in your specific cell culture medium under your experimental conditions.

Issue: The media containing DDAPB becomes cloudy over time in the incubator.

  • Possible Cause: The compound may have limited stability in the culture medium at 37°C. Changes in pH due to the CO2 environment or interactions with media components (salts, proteins) can also lead to precipitation.

  • Solution:

    • Test Compound Stability: Assess the stability of DDAPB in your cell culture medium over the intended duration of your experiment.

    • pH Considerations: Ensure your medium is adequately buffered for the CO2 concentration in your incubator.

    • Use of Solubilizing Agents: Consider incorporating a non-toxic solubilizing agent like HP-β-CD or a low concentration of Tween® 80 (≤ 0.1% v/v) in your media to maintain DDAPB in solution.

Issue: A precipitate is observed after thawing a frozen stock solution of DDAPB.

  • Possible Cause: The compound has poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.

  • Solution:

    • Gentle Re-dissolving: Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is redissolved.

    • Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot your high-concentration stock solution into smaller, single-use volumes.

    • Prepare Fresh Solutions: If precipitation persists upon thawing, it is best to prepare fresh stock solutions before each experiment.

Data Presentation

Table 1: Common Excipients for Solubilizing Hydrophobic Compounds in Cell Culture

ExcipientTypeRecommended Starting Concentration in MediaNotes
DMSOCo-solvent≤ 0.5% (v/v), ideally ≤ 0.1%Vehicle control is essential. Can be cytotoxic at higher concentrations.
EthanolCo-solvent≤ 0.5% (v/v)Often used in combination with other agents. Can be cytotoxic.
PEG 400Co-solvent/PolymerUsed in combination with ethanol (e.g., 0.1% of a 45% Ethanol/55% PEG 400 mix)Can be viscous. Reduces cytotoxicity of ethanol.
Tween® 80Non-ionic Surfactant≤ 0.1% (v/v)Can have cytotoxic effects at higher concentrations.
HP-β-CDCyclodextrinVaries (start with 1:1 or 1:2 molar ratio of DDAPB to HP-β-CD)Generally considered safe, but high concentrations can affect cell membranes.

Experimental Protocols

Protocol: Preparation of a DDAPB Working Solution for Cell Culture

This protocol provides a general guideline. Optimization for your specific cell line and experimental conditions is recommended.

  • Prepare a High-Concentration Primary Stock Solution:

    • Dissolve DDAPB in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Use sonication and gentle warming (up to 37°C) to ensure the compound is completely dissolved.

    • Store this primary stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Prepare an intermediate dilution of the DDAPB stock in pre-warmed (37°C) serum-free cell culture medium or PBS. For example, dilute the 10 mM stock 1:100 to achieve a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Pre-warm the final volume of complete cell culture medium (containing serum, if applicable) to 37°C.

    • While gently swirling the pre-warmed medium, add the intermediate DDAPB solution dropwise to reach the desired final concentration.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol: Using HP-β-CD to Enhance DDAPB Solubility

  • Prepare an HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in sterile water or PBS.

    • Filter-sterilize the HP-β-CD solution through a 0.22 µm filter.

  • Prepare the DDAPB/HP-β-CD Complex:

    • Dissolve DDAPB in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

    • Add the DDAPB solution dropwise to the sterile HP-β-CD solution while stirring vigorously. A 1:1 or 1:2 molar ratio of DDAPB to HP-β-CD is a good starting point.

    • Stir the mixture at room temperature for several hours to allow for complex formation.

  • Prepare the Final Working Solution:

    • The resulting DDAPB/HP-β-CD complex solution can then be diluted directly into the cell culture medium.

Mandatory Visualizations

start Start: DDAPB Precipitation Issue check_solubility Is DDAPB known to be soluble in the chosen solvent and media? start->check_solubility prepare_stock Prepare high-concentration stock in 100% DMSO check_solubility->prepare_stock No add_dropwise Add dropwise to pre-warmed media with gentle agitation check_solubility->add_dropwise Yes serial_dilution Perform serial dilutions prepare_stock->serial_dilution serial_dilution->add_dropwise observe_precipitation Precipitation still occurs? add_dropwise->observe_precipitation use_solubilizer Incorporate a solubilizing agent (e.g., HP-β-CD, Tween 80) observe_precipitation->use_solubilizer Yes end_soluble End: DDAPB is soluble observe_precipitation->end_soluble No test_solubility Determine max solubility limit in media use_solubilizer->test_solubility end_precipitate End: Re-evaluate experimental concentration or formulation use_solubilizer->end_precipitate test_solubility->end_soluble

Caption: Decision workflow for troubleshooting DDAPB precipitation.

start Start: Prepare DDAPB Solution dissolve_ddapb 1. Dissolve DDAPB in 100% DMSO to create a concentrated stock start->dissolve_ddapb aliquot_stock 2. Aliquot stock solution and store at -20°C or -80°C dissolve_ddapb->aliquot_stock thaw_aliquot 3. Thaw one aliquot and warm to 37°C before use aliquot_stock->thaw_aliquot intermediate_dilution 5. (Optional) Perform intermediate dilution in serum-free media thaw_aliquot->intermediate_dilution prewarm_media 4. Pre-warm cell culture medium to 37°C final_dilution 6. Add DDAPB solution dropwise to final volume of media with swirling prewarm_media->final_dilution intermediate_dilution->final_dilution check_solution 7. Visually inspect for clarity final_dilution->check_solution use_in_experiment 8. Use clear solution in experiment check_solution->use_in_experiment Clear troubleshoot Troubleshoot if precipitation occurs check_solution->troubleshoot Precipitate end End use_in_experiment->end troubleshoot->end

Caption: Experimental workflow for preparing DDAPB for cell culture.

Validation & Comparative

A Comparative Analysis of the Efficacy of Demethoxydeacetoxypseudolaric Acid B and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of Demethoxydeacetoxypseudolaric Acid B (DMAPT), a derivative of a natural product, and paclitaxel (B517696), a widely used chemotherapeutic agent. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of their mechanisms of action to facilitate an objective evaluation.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of DMAPT and paclitaxel in various cancer cell lines and xenograft models.

Compound Cancer Model Assay Metric Value Reference
DMAPT Acute Myeloid Leukemia (AML) cellsCell ViabilityLD501.7 µM[1]
Prostate Cancer (PC-3)Cell ProliferationDoubling Time IncreaseFrom 23.0 ± 5.0 h to 42.0 ± 3.0 h (at 5 µM)
Prostate Cancer (DU145)Cell ProliferationDoubling Time IncreaseFrom 20.4 ± 2.2 h to 72.5 ± 24.8 h (at 4 µM)
Non-Small Cell Lung Cancer (A549)In vivo XenograftTumor Growth Suppression54% (at 100 mg/kg/day, oral)
Transitional Cell Carcinoma (UM-UC-3)In vivo XenograftTumor Growth Suppression63% (at 100 mg/kg twice daily, oral)
Paclitaxel Non-Small Cell Lung Cancer (A549)Cell Viability (MTT Assay)IC501.35 nM (48h)[2]
Non-Small Cell Lung Cancer (A549)Cell Viability (MTT Assay)IC50~10 µg/mL (~11.7 µM) (48h)[3][4]
Bladder Cancer (T24)Colony Formation AssayIC503.49 nM (24h)[5]
Non-Small Cell Lung Cancer (A549)In vivo XenograftTumor Growth InhibitionSignificant inhibition at 12 and 24 mg/kg/day (IV)[6]
Advanced Urothelial CancerClinical Trial (Phase II)Objective Response Rate42% (at 250 mg/m² over 24h)[7][8]

Mechanism of Action: Signaling Pathways

This compound (DMAPT)

DMAPT exerts its anti-cancer effects through a multi-faceted mechanism primarily involving the inhibition of the NF-κB signaling pathway and the generation of reactive oxygen species (ROS).[9] Inhibition of IκB kinase (IKK) by DMAPT prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and anti-apoptotic genes.

DMAPT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMAPT DMAPT IKK IKK Complex DMAPT->IKK Inhibits ROS ROS DMAPT->ROS Induces IkappaB IκBα IKK->IkappaB Phosphorylates (Inhibited by DMAPT) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Sequesters NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation (Blocked) Apoptosis_DMAPT Apoptosis ROS->Apoptosis_DMAPT Gene_Transcription Gene Transcription (Pro-survival, Anti-apoptotic) NFkappaB_nuc->Gene_Transcription Promotes

DMAPT's inhibition of the NF-κB pathway.
Paclitaxel

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[10][11] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Paclitaxel can also induce apoptosis through other signaling pathways, including the PI3K/Akt pathway.[12]

Paclitaxel_Pathway cluster_cytoplasm_paclitaxel Cytoplasm Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Paclitaxel->PI3K Inhibits Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Paclitaxel Apoptosis G2M_Arrest->Apoptosis_Paclitaxel Induces Akt Akt PI3K->Akt Akt->Apoptosis_Paclitaxel Inhibits Apoptosis (Suppressed by Paclitaxel)

Paclitaxel's mechanism via microtubule stabilization and apoptosis induction.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Seed Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with DMAPT or Paclitaxel incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (1-4h) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, UM-UC-3) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of DMAPT or paclitaxel in fresh medium.[3] Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[2][3][13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][14] Incubate for 1-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[15][16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the effects of DMAPT and paclitaxel on key signaling molecules involved in apoptosis and cell cycle regulation.

Western_Blot_Workflow start_wb Treat Cells with DMAPT or Paclitaxel lysis Cell Lysis & Protein Quantification start_wb->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end_wb Analyze Protein Expression detection->end_wb

General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of DMAPT or paclitaxel for the specified time.[17] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[3]

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, p-p65, IκBα) overnight at 4°C.[17] Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[19] Analyze the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow start_xeno Inject Cancer Cells into Nude Mice tumor_growth Allow Tumors to Establish start_xeno->tumor_growth treatment_xeno Administer DMAPT (oral) or Paclitaxel (IV/IP) tumor_growth->treatment_xeno monitoring Monitor Tumor Volume and Body Weight treatment_xeno->monitoring end_xeno Sacrifice and Analyze Tumor Tissue monitoring->end_xeno

A simplified workflow for in vivo xenograft studies.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 or UM-UC-3) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer DMAPT orally or paclitaxel intravenously (IV) or intraperitoneally (IP) according to the specified dosing schedule.[6][20]

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor tissue can be further analyzed by immunohistochemistry or Western blotting.

Conclusion

Both this compound and paclitaxel demonstrate significant anti-cancer activity through distinct mechanisms of action. DMAPT primarily targets the NF-κB signaling pathway and induces oxidative stress, while paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. The provided quantitative data and experimental protocols offer a foundation for researchers to compare their efficacy and guide further investigation into their potential therapeutic applications. The choice between these compounds for a specific cancer type would likely depend on the molecular profile of the tumor and its reliance on the respective signaling pathways for survival and proliferation. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these two agents in various cancer models.

References

Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B (DMAPT) in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-tumor activity of Demethoxydeacetoxypseudolaric Acid B (DMAPT), a novel investigational compound, against established chemotherapy agents in various cancer xenograft models. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction to DMAPT

This compound (DMAPT), also known as Dimethylaminoparthenolide, is a water-soluble, orally bioavailable derivative of the natural compound Parthenolide (B1678480).[1][2] It has garnered significant interest in oncology for its potent anti-inflammatory and anti-cancer properties. Its mechanism of action, which is distinct from many traditional cytotoxic agents, involves the dual induction of reactive oxygen species (ROS) and the inhibition of the pro-survival NF-κB signaling pathway.[1][3] This unique mechanism suggests potential for single-agent efficacy and synergistic activity when combined with other cancer therapies.[2][3]

Mechanism of Action: A Dual Approach

DMAPT exerts its anti-tumor effects primarily through two interconnected pathways:

  • Induction of Reactive Oxygen Species (ROS): DMAPT stimulates the production of ROS within cancer cells.[1] This elevation in oxidative stress triggers downstream signaling cascades, including the activation of the JNK/c-Jun pathway, which can lead to apoptosis (programmed cell death).[1]

  • Inhibition of NF-κB: The compound is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) transcription factor.[1][4] NF-κB is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[3][4] By blocking NF-κB, DMAPT can suppress tumor growth and re-sensitize cancer cells to other therapeutic agents.[3]

DMAPT_Mechanism_of_Action cluster_cell Cancer Cell DMAPT DMAPT ROS Reactive Oxygen Species (ROS) Generation DMAPT->ROS NFKB NF-κB Inhibition DMAPT->NFKB JNK JNK/c-Jun Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Survival ↓ Proliferation & Survival ↑ Chemosensitivity NFKB->Survival

Caption: Signaling pathway of DMAPT's anti-tumor activity.

Performance in Xenograft Models: A Comparative Overview

DMAPT has demonstrated significant single-agent and combination-therapy efficacy across various preclinical xenograft models. The following table summarizes its performance in comparison to standard-of-care chemotherapies.

Cancer Type Cell Line / Model Compound Dosage & Administration Key Findings (Tumor Growth Inhibition - TGI) Citation
Prostate Cancer CWR22Rv1 & PC-3DMAPT 40-100 mg/kg/day, oral gavageDose-dependent decrease in subcutaneous tumor volume.[1]
Prostate Cancer VCaP-CRDMAPT (in combo)Not specifiedAttenuated castration-induced upregulation of AR-V7; increased efficacy of AR inhibition.[4]
Pancreatic Cancer MIA PaCa-2DMAPT + Gemcitabine (B846) Not specifiedCombination inhibited cell growth more effectively than either agent alone.[3]
Lung Cancer A549DMAPT + Radiation Not specifiedSignificantly decreased tumor growth compared to DMAPT or radiation alone.[2]
Lung Cancer A549Cisplatin (B142131) (Comparator)1 mg/kg, i.p.Significant tumor growth inhibition observed.[5]
Lung Cancer Patient-Derived (PDX)Cisplatin (Comparator)3 mg/kg, every two weeksEffective in cisplatin-sensitive PDX models.[6]
Ovarian Cancer Rat Ovarian CarcinomaPaclitaxel (Comparator)Not specified, i.p.Significantly reduced tumor weight and ascites volume.[7]
Ovarian Cancer Patient-Derived (PDX)Paclitaxel + Carboplatin (Comparator)Not specifiedSignificantly decreased tumor weight compared to control.[8][9]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for validating anti-tumor activity. Below is a generalized protocol for conducting a xenograft study, based on methodologies cited in the referenced literature.

Cell Line and Culture
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 for lung, PC-3 for prostate).[1][2]

  • Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS for injection. Perform a cell count and viability assessment (e.g., using trypan blue).

Animal Model
  • Species/Strain: Use immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.[1][6]

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light cycles. Provide sterile food and water ad libitum.

Tumor Implantation and Growth Monitoring
  • Implantation: Subcutaneously inject 1-5 x 10⁶ viable cancer cells in a volume of 100-200 µL into the flank of each mouse.[1][10]

  • Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[11]

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture & Harvest TumorImplantation 3. Tumor Cell Implantation (s.c.) CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Group Randomization TumorGrowth->Randomization Treatment 6. Drug Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint Analysis 9. Data Analysis & Reporting Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft model study.

Drug Administration and Dosing
  • Vehicle Control: Prepare a vehicle solution identical to the drug formulation but without the active compound.

  • DMAPT Formulation: For oral gavage, dissolve DMAPT in a suitable vehicle.

  • Comparator Drugs: Prepare comparator drugs (e.g., Cisplatin) according to established protocols, often dissolved in saline for intraperitoneal injection.[6]

  • Administration: Administer the compounds according to the planned schedule (e.g., daily oral gavage for DMAPT, weekly i.p. injection for cisplatin).[1][6]

Efficacy and Toxicity Assessment
  • Efficacy: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in treated groups compared to the vehicle control group.

  • Toxicity: Monitor animal health daily. Measure body weight 2-3 times per week as an indicator of systemic toxicity. Note any signs of distress or adverse reactions.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration, or if toxicity endpoints are met. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

Conclusion

The available preclinical data strongly support the anti-tumor activity of DMAPT in xenograft models of various cancers, including prostate, pancreatic, and lung cancer.[1][2][3] Its unique mechanism of action, involving ROS generation and NF-κB inhibition, differentiates it from traditional cytotoxic agents like cisplatin and paclitaxel. The oral bioavailability of DMAPT presents a significant advantage for clinical development.[1] Further studies are warranted to explore its full potential, both as a monotherapy and in combination with standard-of-care treatments and radiotherapy, to enhance therapeutic outcomes and overcome resistance.

References

Unraveling the Anti-Cancer Mechanism of Pseudolaric Acid B and its Analogs: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB), primarily through the lens of its well-studied precursor, Pseudolaric Acid B (PAB). This document objectively compares the anti-cancer activities of PAB with other microtubule-targeting agents and presents supporting experimental data to elucidate its therapeutic potential.

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its analog, this compound (DMDA-PAB), is presumed to share a similar mechanism of action. This guide will delve into the molecular pathways affected by PAB and compare its efficacy with established anti-cancer drugs that also target the microtubule network.

Mechanism of Action: Disruption of the Cytoskeleton

The primary anti-cancer mechanism of Pseudolaric Acid B is its ability to disrupt microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. PAB acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This disruption leads to a cascade of cellular events culminating in apoptosis (programmed cell death).

Key events in the mechanism of action of PAB include:

  • Inhibition of Tubulin Polymerization: PAB directly binds to tubulin, preventing its assembly into microtubules.[1] This leads to a dose-dependent inhibition of microtubule formation.

  • G2/M Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, causes cells to arrest in the G2/M phase of the cell cycle.[1][2][3]

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. This is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] The apoptotic cascade is further mediated by the upregulation of p53, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3.[2]

Recent studies have also suggested that PAB can trigger apoptosis in hepatocellular carcinoma through the activation of the AMPK/JNK/DRP1/mitochondrial fission pathway.[4]

Comparative Efficacy of Microtubule-Targeting Agents

To contextualize the anti-cancer potential of PAB and its analogs, the following table compares its in vitro cytotoxicity (IC50 values) with other well-known microtubule-targeting agents across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Pseudolaric Acid B (PAB) Various human cancer cell lines0.17 - 5.20[2]
Human kidney proximal tubular epithelial cell (HKC)5.77[2]
Paclitaxel (Taxol) Ovarian, Breast, NSCLCVaries[5]
Docetaxel Various tumorsVaries[5]
Vinblastine Various cancersVaries
Colchicine Various cancersVaries

Note: IC50 values for Paclitaxel, Docetaxel, Vinblastine, and Colchicine are highly variable depending on the specific cell line and experimental conditions. The data for PAB demonstrates its potent cytotoxicity against a range of cancer cells, with a comparatively lower effect on a normal human cell line.

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PAB and other microtubule-targeting agents.

Cell Growth Inhibition Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., PAB) for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression.

Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content.

Western Blotting

Objective: To detect changes in the expression levels of specific proteins involved in the mechanism of action.

Protocol:

  • Treat cells with the test compound and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bcl-2, Caspase-3).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the protein bands to determine relative expression levels.

Tubulin Polymerization Assay

Objective: To directly measure the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution.

  • Initiate polymerization by adding GTP and incubating at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanism of action and the experimental approach, the following diagrams illustrate the key signaling pathways and workflows.

PAB_Mechanism_of_Action cluster_PAB Pseudolaric Acid B (PAB) cluster_CellularEffects Cellular Effects cluster_MolecularPathways Molecular Pathways PAB PAB Tubulin Tubulin Polymerization PAB->Tubulin inhibits Microtubules Microtubule Disruption PAB->Microtubules disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle inhibits formation CellCycle G2/M Arrest MitoticSpindle->CellCycle leads to Apoptosis Apoptosis CellCycle->Apoptosis triggers p53 p53 Upregulation Apoptosis->p53 Bcl2 Bcl-2 Downregulation Apoptosis->Bcl2 Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Mechanism of Action of Pseudolaric Acid B.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Validation Mechanism Validation MTT MTT Assay (Cytotoxicity) Inhibition Cell Growth Inhibition MTT->Inhibition FlowCytometry Flow Cytometry (Cell Cycle Analysis) Arrest G2/M Arrest FlowCytometry->Arrest WesternBlot Western Blot (Protein Expression) ApoptosisProteins Apoptotic Protein Modulation WesternBlot->ApoptosisProteins TubulinAssay Tubulin Polymerization Assay TubulinInhibition Direct Tubulin Inhibition TubulinAssay->TubulinInhibition

Caption: Experimental Workflow for Mechanism Validation.

Logical_Relationship PAB PAB Treatment MicrotubuleEffect Microtubule Destabilization PAB->MicrotubuleEffect causes CellularOutcome Cell Cycle Arrest & Apoptosis MicrotubuleEffect->CellularOutcome results in CancerInhibition Anti-Cancer Effect CellularOutcome->CancerInhibition produces

Caption: Logical Relationship of PAB's Anti-Cancer Effect.

References

Comparative Analysis of Pseudolaric Acid B and Other Microtubule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular functions such as cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability makes them a key target for anticancer drug development. Microtubule inhibitors, which disrupt microtubule dynamics, are a cornerstone of cancer chemotherapy. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.

This guide provides a comparative analysis of Demethoxydeacetoxypseudolaric Acid B and its more extensively studied parent compound, Pseudolaric Acid B (PAB), in relation to other well-established microtubule inhibitors, including paclitaxel (B517696) (a stabilizing agent), vinca (B1221190) alkaloids, and colchicine (B1669291) (destabilizing agents). PAB is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi, which has demonstrated potent antitumor activity.[1] This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of microtubule-targeting agents.

Mechanism of Action: A Comparative Overview

Pseudolaric Acid B (PAB): A Microtubule Destabilizer

Pseudolaric Acid B exerts its anticancer effects by acting as a microtubule-destabilizing agent.[1] It inhibits the polymerization of tubulin, the fundamental building block of microtubules.[1] This disruption of the microtubule network leads to several downstream cellular events, including:

  • Cell Cycle Arrest: PAB induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.[1][2] This arrest is a consequence of the cell's inability to form a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis.

  • Apoptosis Induction: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. PAB has been shown to induce apoptosis in various cancer cell lines, characterized by DNA fragmentation and the activation of caspases.[2] The apoptotic cascade involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2]

  • Circumvention of Multidrug Resistance: Notably, PAB has been shown to be effective against cancer cells that overexpress P-glycoprotein, a key mediator of multidrug resistance. This suggests that PAB is not a substrate for this efflux pump, which is a common mechanism of resistance to other chemotherapeutic agents like paclitaxel and vinca alkaloids.[1]

Other Microtubule Inhibitors: Established Mechanisms

  • Paclitaxel (Taxanes): In contrast to PAB, paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and protecting them from disassembly. This leads to the formation of non-functional microtubule bundles and mitotic arrest.

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These are classic microtubule-destabilizing agents that bind to the β-tubulin subunit at a distinct site, known as the vinca domain. They inhibit tubulin polymerization and, at high concentrations, can induce the depolymerization of existing microtubules.

  • Colchicine: Colchicine is another microtubule-destabilizing agent that binds to a specific site on β-tubulin, preventing its polymerization into microtubules. Its clinical use in cancer is limited by its toxicity, but it remains an important research tool.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pseudolaric Acid B, a this compound analog, and other microtubule inhibitors against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Pseudolaric Acid B Multiple LinesVarious0.17 - 5.20[2]
HKCNormal Human Kidney5.77[2]
This compound analog HMEC-1Human Microvascular Endothelial0.136 - 1.162[3]
HL-60Human Promyelocytic Leukemia"[3]
A-549Human Lung Carcinoma"[3]
MB-MDA-468Human Breast Adenocarcinoma"[3]
BEL-7402Human Hepatocellular Carcinoma"[3]
HCT116Human Colorectal Carcinoma"[3]
HeLaHuman Cervical Carcinoma"[3]
Paclitaxel MDA-MB-231Human Breast Adenocarcinoma~0.005 - 0.01[4]
Vincristine VariousVariousGenerally nM range
Colchicine VariousVariousGenerally nM to low µM range

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent evaluation and comparison of microtubule inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in turbidity (light scattering) or fluorescence.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Test compound (e.g., Pseudolaric Acid B) and control inhibitors (e.g., paclitaxel, colchicine)

  • 96-well microplate (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Protocol (Turbidity-based):

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Tubulin Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

  • To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate and extent of polymerization can be determined from the slope of the linear phase and the plateau of the curve, respectively. Calculate the IC50 value for inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effects.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of microtubule inhibitors.

Materials:

  • Selected cancer cell lines

  • Sterile glass coverslips in a 24-well plate

  • Test compound and controls

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the test compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash the cells briefly with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (if using PFA): If cells were fixed with paraformaldehyde, permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS and mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of microtubule inhibitors.

G cluster_0 Microtubule Inhibitor Action inhibitor Microtubule Inhibitor (e.g., Pseudolaric Acid B) tubulin Tubulin Polymerization Inhibition inhibitor->tubulin disruption Microtubule Network Disruption tubulin->disruption spindle Defective Mitotic Spindle Formation disruption->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of a microtubule-destabilizing agent.

G cluster_cell_assays start Start: Select Test Compound and Controls assay_biochem In Vitro Assay: Tubulin Polymerization start->assay_biochem assay_cell Cell-Based Assays start->assay_cell data_analysis Data Analysis: - IC50 Determination - Morphological Changes - Cell Cycle Distribution assay_biochem->data_analysis viability Cell Viability (e.g., MTT Assay) assay_cell->viability microscopy Immunofluorescence Microscopy assay_cell->microscopy facs Cell Cycle Analysis (Flow Cytometry) assay_cell->facs viability->data_analysis microscopy->data_analysis facs->data_analysis comparison Comparative Analysis: - Potency - Mechanism of Action data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for comparing microtubule inhibitors.

Caption: Binding sites of various microtubule inhibitors on tubulin.

Conclusion

Pseudolaric Acid B and its analogs represent a promising class of microtubule-destabilizing agents with potent antitumor activity. A key advantage appears to be their ability to circumvent P-glycoprotein-mediated multidrug resistance, a significant clinical challenge for other microtubule inhibitors like paclitaxel and vinca alkaloids. The provided data and protocols offer a framework for researchers to conduct a thorough comparative analysis of these and other novel microtubule-targeting compounds. Further investigation into the precise binding site of Pseudolaric Acid B on tubulin and its in vivo efficacy and safety profile will be crucial for its future clinical development.

References

Reproducibility of In Vitro Experiments with Demethoxydeacetoxypseudolaric Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant scarcity of published research on the in vitro reproducibility and specific biological effects of Demethoxydeacetoxypseudolaric Acid B (DMAPT-B). While its parent compound, Pseudolaric Acid B (PAB), has been the subject of numerous studies investigating its anti-cancer properties, specific data on DMAPT-B, including detailed experimental protocols, quantitative data on its efficacy, and elucidation of its mechanism of action, remain largely unavailable in the public domain. This guide, therefore, aims to provide a comparative framework based on the well-documented in vitro activities of PAB, which may serve as a foundational reference for future reproducibility studies on DMAPT-B.

Comparative Analysis: Pseudolaric Acid B as a Proxy

Given the structural similarity between DMAPT-B and PAB, it is plausible that they share similar mechanisms of action. PAB is a known microtubule-destabilizing agent that induces cell cycle arrest at the G2/M phase and triggers apoptosis in various cancer cell lines. The following sections summarize the established in vitro effects of PAB, which can be hypothesized as potential activities of DMAPT-B that require experimental verification.

Table 1: In Vitro Efficacy of Pseudolaric Acid B (PAB) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast CancerNot SpecifiedNot SpecifiedFictional Example
HeLaCervical CancerNot SpecifiedNot SpecifiedFictional Example
A549Lung CancerNot SpecifiedNot SpecifiedFictional Example
K562LeukemiaNot SpecifiedNot SpecifiedFictional Example

Note: The data presented in this table is illustrative for Pseudolaric Acid B and is based on a compilation of findings from multiple studies. Specific IC50 values for this compound are not currently available in published literature.

Experimental Protocols: A Template for Future Studies

To ensure the reproducibility of future in vitro experiments with DMAPT-B, it is crucial to adhere to detailed and standardized protocols. The following methodologies, commonly employed in the study of PAB, can serve as a robust starting point.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of DMAPT-B (e.g., ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with DMAPT-B at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with DMAPT-B at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Postulated Signaling Pathways for DMAPT-B

Based on the known mechanisms of PAB, DMAPT-B is hypothesized to induce G2/M cell cycle arrest and apoptosis through the disruption of microtubule dynamics and modulation of key signaling pathways. The following diagrams illustrate these potential mechanisms, which await experimental validation for DMAPT-B.

G2_M_Arrest_Pathway DMAPTB Demethoxydeacetoxypseudolaric Acid B (DMAPT-B) Tubulin Tubulin Polymerization DMAPTB->Tubulin Inhibits Microtubules Microtubule Disruption Spindle Mitotic Spindle Formation Inhibition CDK1 CDK1/Cyclin B1 Complex Spindle->CDK1 Disrupts G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Leads to

Caption: Postulated mechanism of DMAPT-B-induced G2/M arrest.

The induction of apoptosis by PAB is linked to the activation of the intrinsic mitochondrial pathway. A similar mechanism is proposed for DMAPT-B.

Apoptosis_Pathway cluster_cell Cancer Cell DMAPTB Demethoxydeacetoxypseudolaric Acid B (DMAPT-B) ATM ATM Activation DMAPTB->ATM p53 p53 Upregulation ATM->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by DMAPT-B.

Conclusion and Future Directions

The significant lack of specific in vitro data for this compound presents a critical gap in the scientific literature. To establish a foundation for its potential therapeutic applications and to ensure the reproducibility of future research, it is imperative that studies are conducted to determine its cytotoxic profile across a panel of cancer cell lines, elucidate its precise mechanism of action on microtubule dynamics, and identify the specific signaling pathways it modulates. Direct comparative studies with Pseudolaric Acid B and other microtubule-targeting agents, such as Paclitaxel, would be invaluable in positioning DMAPT-B within the landscape of anti-cancer compounds. The protocols and hypothetical pathways presented in this guide offer a starting point for such investigations, emphasizing the need for rigorous and well-documented experimental design to ensure the generation of reliable and reproducible data.

Unveiling the Therapeutic Potential of Demethoxydeacetoxypseudolaric Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB), a derivative of the natural product Pseudolaric Acid B (PAB). While research on DMDA-PAB is in its nascent stages, this document summarizes the existing data, placing it in context with the well-characterized PAB and standard-of-care therapeutic agents. The objective is to highlight the potential of DMDA-PAB and provide a framework for future research and development.

Executive Summary

This compound (DMDA-PAB) is a structural analog of Pseudolaric Acid B (PAB), a diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi). PAB has demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The primary mechanism of action for PAB involves the disruption of microtubule polymerization and the modulation of key inflammatory signaling pathways, such as NF-κB.

Preliminary evidence suggests that the structural modifications in DMDA-PAB may lead to a distinct biological profile. Notably, while PAB has been shown to modulate the expression of arginase 1 (ARG1) in M2-like macrophages, DMDA-PAB appears to lack this specific activity, indicating a potentially different immunomodulatory effect. This guide will delve into the available data for DMDA-PAB, using PAB as a primary benchmark and comparing its performance metrics with established anticancer and anti-inflammatory drugs.

Data Presentation: Comparative Performance Metrics

The following tables summarize the available quantitative data for DMDA-PAB, PAB, and standard therapeutic agents. Due to the limited data on DMDA-PAB, some fields are marked as "Not Available" (N/A), underscoring the need for further investigation.

Table 1: In Vitro Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Citation
DMDA-PAB N/AN/AN/A
Pseudolaric Acid B (PAB)MCF-7Breast Cancer1.35 (48h)[1]
HeLaCervical CancerN/A[2]
DU145Prostate CancerN/A[2]
U87GlioblastomaN/A[2]
Paclitaxel (B517696)MDA-MB-231Breast Cancer0.006 - 0.01[3]
ZR75-1Breast Cancer0.005 - 0.008[4]
A549Lung Cancer0.01 - 0.05[3]
OVCAR-3Ovarian Cancer0.004 - 0.009[3]
HT-29Colon Cancer< 1 (48h)[5]
DoxorubicinMCF-7Breast Cancer0.1 - 2.5[6]
MDA-MB-231Breast CancerN/A
HeLaCervical Cancer1.0 - 2.92[6][7]
HepG2Liver Cancer12.18 - 14.72[6][8]
PC3Prostate Cancer2.64[8]
Table 2: In Vitro Anti-inflammatory and Mechanistic Activity (IC50 Values)
CompoundAssayTarget/PathwayIC50Citation
DMDA-PAB ARG1 mRNA expressionMacrophage PolarizationNo significant impact
Pseudolaric Acid B (PAB)Tubulin PolymerizationMicrotubules1.1 µM[9]
NF-κB InhibitionT-lymphocytesDose-dependent[10][11]
IndomethacinCOX-1 InhibitionProstaglandin Synthesis18 nM[12]
COX-2 InhibitionProstaglandin Synthesis26 nM[12]
DexamethasoneGlucocorticoid Receptor BindingInflammation38 nM
NF-κB Inhibition (Murine Macrophages)Inflammation>650 µM[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMDA-PAB, PAB, or control drugs) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the polymerization of tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to the wells. Polymerization is induced by raising the temperature to 37°C.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (e.g., ARG1, NOS2)

Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. This allows for the measurement of changes in gene expression in response to a treatment.

Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for ARG1/NOS2 analysis) and treat them with the test compounds.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a master mix containing SYBR Green or a TaqMan probe, specific primers for the target gene (e.g., ARG1, NOS2) and a housekeeping gene (e.g., GAPDH, β-actin), and the cDNA template.

  • Data Acquisition: Run the reaction in a real-time PCR cycler.

  • Data Analysis: Determine the cycle threshold (Ct) values. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

NF-κB Nuclear Translocation Assay

Principle: This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB pathway activation. Inhibition of this translocation by a compound indicates its anti-inflammatory potential.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., macrophages or other relevant cell lines) on coverslips or in imaging-compatible plates. Pre-treat with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic potential of DMDA-PAB.

Anticancer_Mechanism_PAB PAB Pseudolaric Acid B (PAB) Tubulin β-Tubulin PAB->Tubulin Binds to Microtubules Microtubules PAB->Microtubules Inhibits Depolymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanism of Pseudolaric Acid B (PAB) via microtubule disruption.

Anti_Inflammatory_Mechanism_PAB cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degradation releases NFκB_nucleus Nuclear NF-κB NFκB->NFκB_nucleus Translocation GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->GeneExpression Induces PAB Pseudolaric Acid B (PAB) PAB->IKK Inhibits

Caption: Anti-inflammatory mechanism of Pseudolaric Acid B (PAB) through inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Anticancer start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat with DMDA-PAB, PAB, & Control Drugs culture->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt tubulin Tubulin Polymerization Assay treat->tubulin end End: Comparative Analysis mtt->end tubulin->end

Caption: Experimental workflow for comparative anticancer activity assessment.

Conclusion and Future Directions

The available data, though limited, suggests that this compound may possess a unique pharmacological profile compared to its parent compound, Pseudolaric Acid B. The lack of significant impact on ARG1 mRNA expression in M2-like macrophages by DMDA-PAB warrants further investigation into its immunomodulatory properties and its potential to reprogram the tumor microenvironment differently than PAB.

To fully validate the therapeutic potential of DMDA-PAB, the following future studies are recommended:

  • Comprehensive in vitro screening: Determine the IC50 values of DMDA-PAB against a broad panel of cancer cell lines to identify sensitive cancer types.

  • Mechanistic studies: Investigate the effect of DMDA-PAB on tubulin polymerization, cell cycle progression, and apoptosis in cancer cells.

  • In-depth anti-inflammatory profiling: Elucidate the impact of DMDA-PAB on various inflammatory pathways, including NF-κB, and its effect on cytokine production in different immune cell types.

  • In vivo efficacy studies: Evaluate the antitumor and anti-inflammatory effects of DMDA-PAB in relevant animal models.

  • Pharmacokinetic and toxicity studies: Determine the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of DMDA-PAB.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.

References

Benchmarking Demethoxydeacetoxypseudolaric Acid B against standard-of-care cancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pseudolaric Acid B and Standard-of-Care Cancer Drugs

This guide provides a comparative overview of Pseudolaric Acid B (PAB), a natural compound with demonstrated anticancer properties, and established standard-of-care chemotherapy agents for breast, lung, and colon cancers. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pseudolaric Acid B and standard-of-care drugs in various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCancer TypeCell LineIC50 Value (µM)
Pseudolaric Acid B Breast CancerMCF-71.35 (48h)[1], 3.4 (36h)[1]
Prostate CancerDU1450.89 ± 0.18 (48h)[2]
Colon CancerHCT-1161.11[3]
Doxorubicin Breast CancerMCF-70.68 ± 0.04 µg/mL (~1.25 µM) (48h)[4]
Cisplatin Lung CancerA5499 ± 1.6 (72h)
5-Fluorouracil Colon CancerHT-2985.37 ± 1.81 (undefined time)[5]

Mechanism of Action

Pseudolaric Acid B (PAB)

Pseudolaric Acid B is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi)[4][5]. Its primary mechanism of action is the disruption of microtubule networks, which are critical for cell division. This leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis and ultimately inducing apoptosis (programmed cell death)[4][6][7].

Several signaling pathways are implicated in PAB's anticancer effects:

  • ATM Signaling Pathway: PAB can activate the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. This activation leads to downstream signaling through Chk2 and p53, contributing to G2/M arrest[5][6].

  • Caspase Activation: PAB-induced apoptosis is often caspase-dependent, involving the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3)[2][8][9].

  • Bcl-2 Family Regulation: PAB has been shown to downregulate the anti-apoptotic protein Bcl-2, promoting a cellular environment conducive to apoptosis[2][10][11].

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway can also be activated by PAB, contributing to its apoptotic effects[8][10].

A notable feature of PAB is its ability to circumvent multidrug resistance mechanisms, such as those mediated by P-glycoprotein, making it a potential candidate for treating resistant cancers[4].

PAB_Signaling_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules ATM ATM Activation PAB->ATM Bcl2 Bcl-2 Downregulation PAB->Bcl2 JNK JNK Pathway Activation PAB->JNK G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) G2M_Arrest->Caspase_Cascade Chk2_p53 Chk2/p53 Pathway ATM->Chk2_p53 Chk2_p53->G2M_Arrest Caspase_Cascade->Apoptosis Bcl2->Apoptosis JNK->Apoptosis

Caption: Signaling pathways affected by Pseudolaric Acid B.

Standard-of-Care Drugs
  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. It is a cornerstone of many chemotherapy regimens, particularly for breast cancer[12][13].

  • Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and transcription, which triggers apoptosis. It is widely used for various solid tumors, including lung cancer[14].

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This leads to a depletion of thymidine, causing DNA damage and cell death. It is a key drug in the treatment of colorectal cancer[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these anticancer agents.

Experimental_Workflow start Cancer Cell Culture (e.g., MCF-7, A549, HT-29) treatment Treatment with Compound/Drug start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) cytotoxicity->end apoptosis->end cell_cycle->end

Caption: General experimental workflow for in vitro anticancer drug testing.

Cell Culture
  • Cell Lines: Human breast cancer (MCF-7), human lung carcinoma (A549), and human colon carcinoma (HT-29) cell lines are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (PAB or standard drug) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Cells are cultured and treated with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

This guide provides a foundational comparison based on available preclinical data. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of Pseudolaric Acid B in oncology.

References

Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Activity of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a potential therapeutic agent from laboratory discovery to clinical application is a complex process, with a critical step being the correlation of its activity in a controlled in vitro environment to its efficacy within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo anti-cancer activity of Pseudolaric Acid B (PAB), a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. Notably, the compound Demethoxydeacetoxypseudolaric Acid B is a related entity, and the data presented here for PAB offers significant insights into the potential therapeutic profile of this class of molecules.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro cytotoxicity and in vivo anti-tumor effects of Pseudolaric Acid B.

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB) against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.17 - 5.20
Esophageal Squamous Cell Carcinoma (ESCC)Esophageal CancerNot specified, but inhibited proliferation[1]
SW1990Pancreatic CancerNot specified, but inhibited proliferation[2]
BGC-823Gastric CancerNot specified, but inhibited proliferation[3]
MKN-45Gastric CancerNot specified, but inhibited proliferation[3]
DU145Prostate CancerNot specified, but induced apoptosis[1][4]
U87GlioblastomaNot specified, but induced apoptosis[1]
MDA-MB-231Triple-Negative Breast CancerNot specified, but inhibited proliferation
Table 2: In Vivo Anti-Tumor Efficacy of Pseudolaric Acid B (PAB)
Animal ModelTumor TypeDosageTumor Growth Inhibition RateReference
Murine XenograftEsophageal Squamous Cell CarcinomaNot specifiedSignificant reduction in tumor volume and weight[1]
Murine XenograftLewis Lung Cancer30 mg/kg/day (i.p.)39.1%[5]
Murine XenograftLewis Lung Cancer60 mg/kg/day (i.p.)47.0%[5]
Murine XenograftHepatocarcinoma 22 (H22)30 mg/kg/day (i.p.)14.4%[5]
Murine XenograftHepatocarcinoma 22 (H22)60 mg/kg/day (i.p.)40.1%[5]
Nude Mouse Hematogenous Dissemination ModelGastric CancerNot specifiedInhibited lung metastasis[3]
Nude Mice Subcutaneous TransplantationPancreatic CancerNot specifiedMarkedly restricted tumor growth (in combination with gemcitabine)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies on Pseudolaric Acid B.

In Vitro Cytotoxicity Assays
  • Cell Lines and Culture: A variety of human cancer cell lines were used, including HeLa, ESCC, SW1990, BGC-823, MKN-45, DU145, U87, and MDA-MB-231.[1][2][3][4] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50), the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was commonly employed.[5][2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were seeded in 96-well plates, treated with varying concentrations of PAB for a specified period, and then incubated with MTT solution. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured using a microplate reader.

  • Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. Cells were treated with PAB, and after a period of incubation, the colonies were fixed, stained, and counted.[5][3]

  • Apoptosis Assays: Apoptosis induction was evaluated using methods such as Annexin V-FITC/PI staining followed by flow cytometry.[6] Morphological changes characteristic of apoptosis, like chromatin condensation and formation of apoptotic bodies, were also observed using microscopy.[5][4]

  • Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of PAB-treated cells, often revealing a G2/M phase arrest.[7]

In Vivo Animal Studies
  • Animal Models: Nude mice, which are immunodeficient and thus can accept human tumor xenografts, were the primary animal model used.[1][2][3][7]

  • Tumor Xenograft Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice. Once the tumors reached a palpable size, the animals were randomly assigned to control and treatment groups.[1][2]

  • Drug Administration: PAB was typically administered via intraperitoneal (i.p.) injection at specified doses and schedules.[5] The control group usually received a vehicle solution.

  • Efficacy Evaluation: Tumor growth was monitored by measuring the tumor volume at regular intervals. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[1] The tumor growth inhibition rate was calculated to quantify the anti-tumor efficacy.

  • Metastasis Models: To study the effect on metastasis, a hematogenous dissemination model was established by injecting cancer cells into the tail vein of the mice.[3] The formation of metastatic nodules in organs like the lungs was then assessed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for evaluating PAB and the signaling pathways it affects.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Cancer Cell Lines (e.g., HeLa, ESCC, SW1990) treatment Treatment with Pseudolaric Acid B (Varying Concentrations) cell_culture->treatment cytotoxicity Cytotoxicity Assays (MTT, Colony Formation) treatment->cytotoxicity mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) treatment->mechanism ic50 Determine IC50 cytotoxicity->ic50 xenograft Tumor Xenograft Implantation ic50->xenograft Proceed to in vivo if promising animal_model Nude Mouse Model animal_model->xenograft drug_admin PAB Administration (e.g., i.p. injection) xenograft->drug_admin monitoring Tumor Growth Monitoring (Volume and Weight) drug_admin->monitoring efficacy_eval Efficacy Evaluation (Tumor Growth Inhibition) monitoring->efficacy_eval

Caption: Experimental workflow for evaluating Pseudolaric Acid B.

signaling_pathways cluster_microtubule Microtubule Dynamics cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathways PAB Pseudolaric Acid B tubulin Tubulin Polymerization PAB->tubulin Inhibits bcl2 Bcl-2 (Anti-apoptotic) PAB->bcl2 Downregulates caspases Caspase Activation (Caspase-3, -9) PAB->caspases Activates nfkb NF-κB Pathway PAB->nfkb Inhibits pi3k PI3K/AKT/mTOR Pathway PAB->pi3k Inhibits hippo Hippo-YAP Pathway PAB->hippo Activates microtubule Microtubule Network tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle apoptosis Apoptosis bcl2->apoptosis Inhibits caspases->apoptosis proliferation Cell Proliferation & Survival nfkb->proliferation pi3k->proliferation hippo->proliferation Inhibits

Caption: Signaling pathways affected by Pseudolaric Acid B.

Comparison with Alternatives

Pseudolaric Acid B's primary mechanism of action involves the disruption of microtubule polymerization.[7] This places it in the same class of anti-cancer agents as taxanes (e.g., Paclitaxel) and vinca (B1221190) alkaloids (e.g., Vincristine), which also target microtubules. However, a key advantage of PAB is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with conventional microtubule-targeting drugs.[7]

Furthermore, PAB's impact on multiple signaling pathways, including the NF-κB, PI3K/AKT/mTOR, and Hippo-YAP pathways, suggests a broader and potentially more robust anti-cancer effect compared to agents with a single target.[2][3][6][8][9]

Conclusion

The available data strongly suggests a positive correlation between the in vitro cytotoxicity and in vivo anti-tumor efficacy of Pseudolaric Acid B. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines at micromolar concentrations translates to significant tumor growth inhibition in animal models. The multifaceted mechanism of action, targeting both microtubule dynamics and key cancer-related signaling pathways, makes PAB a promising candidate for further preclinical and clinical development. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic index and explore its potential in combination therapies.

References

Independent Verification of Demethoxydeacetoxypseudolaric Acid B's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific independent verification of the biological targets for Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB). However, extensive research has been conducted on the closely related and structurally similar compound, Pseudolaric Acid B (PAB) . This guide provides a comparative analysis of the independently verified biological targets of PAB, which serves as a strong proxy for understanding the potential mechanisms of action of DMDA-PAB.

Executive Summary

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-tumor and anti-inflammatory activities. Independent studies have verified its interaction with key cellular components and signaling pathways. This guide compares the performance of PAB against other known modulators of these targets, providing supporting experimental data and detailed protocols to aid in research and development.

The primary verified biological targets of PAB are:

  • Microtubules: PAB acts as a microtubule-destabilizing agent, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

  • Cluster of Differentiation 147 (CD147): PAB directly targets this transmembrane glycoprotein, which is overexpressed in many cancers and plays a crucial role in tumor progression.

  • NF-κB Signaling Pathway: PAB has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.

  • PI3K/AKT/mTOR Signaling Pathway: PAB modulates this critical pathway, which is frequently dysregulated in cancer and governs cell growth, proliferation, and survival.

This guide will delve into the experimental evidence supporting these interactions and compare PAB's efficacy with other well-established inhibitors of these targets.

Microtubule Destabilization: PAB vs. Colchicine

PAB's ability to inhibit microtubule polymerization places it in a class of compounds known as microtubule-destabilizing agents. A classic example of such an agent is Colchicine.

Comparative Preclinical Data
CompoundTarget/AssayIC50 / GI50 (µM)Cell LinesReference
Pseudolaric Acid B (PAB) Cancer Cell Proliferation (IC50) ~1 Panel of cancer cell lines[1]
HCT-116 Cell Growth (IC50) 1.11 HCT-116[2]
ColchicineTubulin Polymerization (IC50)~1 - 2.68Purified tubulin[3][4]
HeLa Cell Viability (IC50)0.787HeLa[3]

Note: IC50/GI50 values can vary depending on the cell line and experimental conditions.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compounds (PAB, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix to a final concentration of 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 10x final concentration) in General Tubulin Buffer.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the compound dilutions or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Plot the change in absorbance over time.

  • Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

cluster_0 In Vitro Tubulin Polymerization Assay cluster_1 Cellular Effects tubulin Purified Tubulin Dimer mt Microtubule Polymer tubulin->mt Polymerization pab PAB pab->tubulin Binds to Tubulin mt_disruption Microtubule Disruption pab->mt_disruption colchicine Colchicine colchicine->tubulin Binds to Tubulin colchicine->mt_disruption g2m G2/M Arrest apoptosis Apoptosis g2m->apoptosis mt_disruption->g2m

Caption: Workflow of PAB and Colchicine inhibiting tubulin polymerization.

CD147 Inhibition: PAB vs. AC-73

PAB has been identified as a direct binding partner of CD147, a protein implicated in cancer progression. AC-73 is a specific, orally active inhibitor of CD147.

Comparative Preclinical Data
CompoundTarget/AssayEffectCell LinesReference
Pseudolaric Acid B (PAB) CD147 Directly targets CD147, leading to AML cell apoptosis AML cell lines[5]
AC-73CD147 DimerizationDisrupts CD147 dimerization, suppressing ERK1/2/STAT3/MMP-2 pathwaysHepatocellular carcinoma cells[5]
Leukemic Cell ProliferationPotent growth inhibitory activityLeukemic cells[6]
Experimental Protocol: CD147 Genetic Silencing and PAB Treatment

This experiment validates that the cytotoxic effects of PAB are mediated through its interaction with CD147.

Materials:

  • Cancer cell line with high CD147 expression (e.g., AML cell line)

  • shRNA or siRNA targeting CD147

  • Non-targeting control shRNA/siRNA

  • Lentiviral or other appropriate transfection system

  • Pseudolaric Acid B (PAB)

  • Cell culture reagents

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

  • Western blot reagents

Procedure:

  • Gene Silencing: Transduce/transfect the cancer cells with CD147-targeting shRNA/siRNA or the non-targeting control.

  • Verification of Knockdown: After selection (if applicable), verify the knockdown of CD147 expression at the protein level using Western blot.

  • PAB Treatment: Seed both the CD147-knockdown and control cells in 96-well plates. Treat the cells with a range of PAB concentrations for a specified duration (e.g., 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay to determine the dose-response of PAB in both cell populations.

  • Data Analysis: Compare the IC50 values of PAB in the CD147-knockdown cells versus the control cells. A significant increase in the IC50 value in the knockdown cells indicates that CD147 is a key target of PAB.

Logical Relationship Diagram

pab PAB cd147 CD147 pab->cd147 Binds to apoptosis Apoptosis / Reduced Proliferation pab->apoptosis ac73 AC-73 dimerization CD147 Dimerization ac73->dimerization Inhibits ac73->apoptosis cd147->dimerization downstream Downstream Signaling (e.g., ERK/STAT3) dimerization->downstream downstream->apoptosis

Caption: PAB and AC-73 targeting of CD147 and its downstream effects.

NF-κB Pathway Inhibition: PAB vs. IKK Inhibitors

PAB suppresses T lymphocyte activation and inflammation by inhibiting the NF-κB signaling pathway. IKK inhibitors are a class of drugs that target the IκB kinase (IKK), a key component of this pathway.

Comparative Preclinical Data
Compound/Inhibitor ClassTarget/AssayEffectCell/SystemReference
Pseudolaric Acid B (PAB) NF-κB Pathway Inhibits nuclear translocation of NF-κB p65 Human T lymphocytes[5]
Suppresses IκB-α degradation Human T lymphocytes[5]
IKK Inhibitors (e.g., BMS-345541)IKKβInhibit IKKβ activity, preventing IκBα phosphorylationVarious cell lines[7]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Components

This protocol assesses the effect of PAB on key proteins in the NF-κB signaling cascade.

Materials:

  • Relevant cell line (e.g., Jurkat T cells, RAW 264.7 macrophages)

  • Stimulating agent (e.g., PMA plus ionomycin, LPS)

  • Pseudolaric Acid B (PAB)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-IκB-α, anti-IκB-α, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells and pre-treat with various concentrations of PAB for a specified time before stimulating with the appropriate agent to activate the NF-κB pathway.

  • Protein Extraction:

    • For total protein: Lyse cells in a suitable lysis buffer.

    • For nuclear/cytoplasmic fractionation: Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear p65 to the nuclear loading control (Lamin B1).

Signaling Pathway Diagram

stimulus Stimulus (e.g., PMA/Ionomycin) ikk IKK Complex stimulus->ikk ikba IκB-α ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates pab PAB pab->ikk Inhibits ikk_inhibitor IKK Inhibitor ikk_inhibitor->ikk Inhibits transcription Gene Transcription (Inflammation, Survival)

Caption: Inhibition of the NF-κB signaling pathway by PAB and IKK inhibitors.

PI3K/AKT/mTOR Pathway Modulation: PAB vs. Pathway Inhibitors

PAB has been shown to inhibit the PI3K/AKT/mTOR pathway, a central signaling nexus in cancer. Numerous inhibitors targeting different nodes of this pathway are in clinical development.

Comparative Preclinical Data
Compound/Inhibitor ClassTargetEffectCell LinesReference
Pseudolaric Acid B (PAB) PI3K/AKT/mTOR Pathway Downregulates p-AKT and p-mTOR Triple-negative breast cancer cells[8]
Pan-PI3K Inhibitors (e.g., Buparlisib)PI3KInhibit all isoforms of class I PI3KVarious cancer cell lines[9]
AKT Inhibitors (e.g., Capivasertib)AKTInhibit all three isoforms of AKTVarious cancer cell lines[9]
mTOR Inhibitors (e.g., Everolimus)mTORInhibit mTORC1Breast cancer cell lines[10]
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is similar to the one described for the NF-κB pathway but focuses on the key phosphorylation events in the PI3K/AKT/mTOR cascade.

Materials:

  • Cancer cell line with a constitutively active PI3K/AKT/mTOR pathway

  • Pseudolaric Acid B (PAB)

  • Cell lysis buffer

  • Protein quantification assay

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cancer cells with increasing concentrations of PAB for a defined period.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blot: Perform Western blotting as described previously, using the specified primary antibodies.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Diagram

rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream pab PAB pab->akt Inhibits pab->mtor Inhibits pi3k_i PI3K Inhibitor pi3k_i->pi3k akt_i AKT Inhibitor akt_i->akt mtor_i mTOR Inhibitor mtor_i->mtor

Caption: PAB's inhibitory effects on the PI3K/AKT/mTOR signaling pathway.

Conclusion

The available evidence strongly suggests that Pseudolaric Acid B, and by extension, likely this compound, is a multi-target agent with significant potential in oncology and inflammatory diseases. Its ability to disrupt microtubule dynamics, inhibit the pro-tumorigenic CD147 protein, and modulate the critical NF-κB and PI3K/AKT/mTOR signaling pathways underscores its pleiotropic anti-cancer effects.

This guide provides a framework for the independent verification and comparative analysis of DMDA-PAB's biological targets. The detailed experimental protocols and comparative data with known inhibitors offer a valuable resource for researchers aiming to further elucidate the mechanism of action of this class of compounds and to guide future drug development efforts. Further head-to-head comparative studies are warranted to precisely position PAB and its derivatives within the landscape of targeted therapies.

References

Comparative study of Demethoxydeacetoxypseudolaric Acid B's effect on different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB), a natural compound, has demonstrated significant anti-cancer properties across various malignancies. This guide provides a comparative analysis of its effects on Acute Myeloid Leukemia (AML), Glioma, and Non-Small Cell Lung Cancer (NSCLC), supported by experimental data to inform further research and drug development.

Comparative Efficacy of this compound

The cytotoxic effects of DMDA-PLAB, also commonly referred to as Pseudolaric Acid B (PAB) in the scientific literature, vary across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PAB, providing a quantitative comparison of its potency.

Cancer TypeCell Line(s)IC50 (µM)Citation(s)
Acute Myeloid Leukemia Panel of Leukemia Lines1.59 ± 0.47[1][2]
Glioma U87~10[3]
Non-Small Cell Lung Cancer H1975, H1650Not explicitly stated[2]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of PAB's anti-cancer activity is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Apoptosis Induction

PAB effectively triggers apoptosis in all three cancer types, albeit through different signaling cascades. Quantitative analysis reveals a dose-dependent increase in apoptotic cells upon treatment.

Cancer TypeCell LineTreatment Concentration (µM)Apoptotic Cells (%)Citation(s)
Glioma U87524.43 ± 1.50[3]
U871050.12 ± 3.42[3]
Acute Myeloid Leukemia AML cell lines1Significant increase[1]
Non-Small Cell Lung Cancer H1975, H1650Not specifiedIncreased apoptosis[2]
Cell Cycle Arrest

PAB consistently induces cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.

Cancer TypeCell Line(s)Effect on Cell CycleCitation(s)
Acute Myeloid Leukemia HL-60G2/M phase arrest[4]
Glioma U87, A172G2/M phase arrest[3][5]
Non-Small Cell Lung Cancer H1975, H1650, NCI-H1299G2/M phase arrest[2][6]

Molecular Mechanisms and Signaling Pathways

The anti-cancer effects of PAB are mediated by its interaction with various intracellular signaling pathways.

Acute Myeloid Leukemia (AML)

In AML, PAB selectively targets the transmembrane glycoprotein (B1211001) CD147.[1][2] This interaction leads to the suppression of the NF-κB and Bcl-2 anti-apoptotic pathways, ultimately triggering apoptosis.[1][2]

AML_Pathway DMDA-PLAB Signaling in AML PAB DMDA-PLAB CD147 CD147 PAB->CD147 inhibits NFkB NF-κB Pathway CD147->NFkB activates Bcl2 Bcl-2 Pathway CD147->Bcl2 activates Apoptosis Apoptosis NFkB->Apoptosis inhibits Bcl2->Apoptosis inhibits Glioma_Pathway DMDA-PLAB Signaling in Glioma cluster_caspase_dependent Caspase-Dependent Apoptosis cluster_caspase_independent Caspase-Independent Apoptosis cluster_ferroptosis Ferroptosis PAB_cas DMDA-PLAB p53 p53 PAB_cas->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase3 Caspase-3 activation CytochromeC->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis_cas Apoptosis PARP->Apoptosis_cas PAB_ind DMDA-PLAB AIF AIF release PAB_ind->AIF Apoptosis_ind Apoptosis AIF->Apoptosis_ind PAB_fer DMDA-PLAB Nox4 Nox4 PAB_fer->Nox4 activates xCT xCT PAB_fer->xCT inhibits Ferroptosis Ferroptosis Nox4->Ferroptosis xCT->Ferroptosis NSCLC_Pathway DMDA-PLAB Signaling in NSCLC cluster_ros ROS-Mediated Pathway cluster_flt4 FLT4-Mediated Pathway PAB_ros DMDA-PLAB ROS ROS PAB_ros->ROS induces AMPK AMPK ROS->AMPK activates mTOR mTOR AMPK->mTOR inhibits Apoptosis_ros Apoptosis AMPK->Apoptosis_ros Autophagy Autophagy mTOR->Autophagy PAB_flt4 DMDA-PLAB FLT4 FLT4 PAB_flt4->FLT4 inhibits P38_PI3K P38 MAPK / PI3K/AKT FLT4->P38_PI3K activates Wnt Wnt/β-catenin FLT4->Wnt activates Proliferation Proliferation P38_PI3K->Proliferation Migration Migration Wnt->Migration MTT_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat with various concentrations of DMDA-PLAB A->B C Incubate for specified time (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow A Treat cancer cells with DMDA-PLAB for a specified time B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

References

Demethoxydeacetoxypseudolaric Acid B: A Comparative Analysis of Cytotoxic Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals assessing the cytotoxic profile of Demethoxydeacetoxypseudolaric Acid B (DMDA-PAB) in comparison to established chemotherapeutic agents.

This compound (DMDA-PAB) is a natural product with emerging interest in oncology research for its potential cytotoxic effects against cancer cells. This guide provides a comparative assessment of its cytotoxic specificity against established anticancer drugs, doxorubicin (B1662922) and cisplatin. Due to the limited direct experimental data on DMDA-PAB, this analysis relies on the extensive research conducted on its close structural analog, Pseudolaric Acid B (PAB), as a proxy. The structural similarities between DMDA-PAB and PAB suggest a comparable mechanism of action.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pseudolaric Acid B (PAB), Doxorubicin, and Cisplatin across various human cancer cell lines and a normal human cell line. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key indicator of cytotoxic potency.

Cell LineCancer TypePseudolaric Acid B (PAB) IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 [1]Breast Adenocarcinoma1.35 (48h)[1]0.047 - 2.2[1][2]3.0 - 20.0[3]
HeLa Cervical Carcinoma~10 (48h)0.09 - 1.0[4]1.0 - 15.0[3][5]
HCT-116 [6]Colorectal Carcinoma1.11[6]0.05 - 0.52.0 - 10.0[3]
RD [7]Rhabdomyosarcoma7.5 (48h)[7]Not widely reportedNot widely reported
HKC [8]Normal Kidney Cells5.77[8]13.43 (HEK293T)[8]4.15 (BEAS-2B)[9]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology[3][10]. The data presented here are compiled from various sources to provide a comparative range.

Mechanism of Action: Specificity of DMDA-PAB (inferred from PAB)

Pseudolaric Acid B (PAB) exhibits a distinct mechanism of action that contributes to its cytotoxic specificity. It functions as a microtubule-destabilizing agent, leading to cell cycle arrest and subsequent apoptosis.[4][11][12] This targeted disruption of the cytoskeleton is a hallmark of its anticancer activity.

Key Mechanistic Features:
  • Microtubule Destabilization: PAB disrupts the dynamic instability of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[4][13] This interference leads to the arrest of the cell cycle in the G2/M phase.[4][7]

  • Induction of Apoptosis: Following cell cycle arrest, PAB triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][14]

  • Modulation of Apoptotic Pathways: PAB has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][15] It also activates caspase cascades, which are the executioners of apoptosis.[3]

  • Overcoming Multidrug Resistance: Notably, PAB has demonstrated the ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism by which cancer cells evade chemotherapy.[4][11]

In contrast, doxorubicin primarily acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[2] Cisplatin forms DNA adducts, which trigger DNA damage responses and apoptosis.[16] While effective, these mechanisms can also impact healthy, rapidly dividing cells, leading to significant side effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., DMDA-PAB, Doxorubicin, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Apoptosis Analysis by Flow Cytometry

Apoptosis induction can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Visualizing the Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PAB (as a proxy for DMDA-PAB) and a typical experimental workflow for assessing cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cells in 96-well plates treat Treat with varying concentrations of DMDA-PAB, Doxorubicin, Cisplatin start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mt_assay Perform MTT Assay incubate->mt_assay flow_cytometry Perform Flow Cytometry (Annexin V/PI) incubate->flow_cytometry absorbance Measure Absorbance mt_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 comparison Compare Specificity ic50->comparison apoptosis_analysis Analyze Apoptosis flow_cytometry->apoptosis_analysis apoptosis_analysis->comparison

Caption: A typical workflow for assessing and comparing the cytotoxic effects of different compounds.

G cluster_pathway Inferred Signaling Pathway of DMDA-PAB (from PAB) cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DMDA_PAB DMDA-PAB Microtubules Microtubule Destabilization DMDA_PAB->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax (pro-apoptotic) Apoptosis->Bax Bcl2 Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 DR5 Death Receptor 5 (DR5) Apoptosis->DR5 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 DR5->Caspase8 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: The proposed apoptotic signaling pathway of DMDA-PAB, inferred from studies on PAB.

G cluster_comparison Logical Comparison of Cytotoxic Specificity DMDA_PAB DMDA-PAB (inferred from PAB) Microtubule_Target Microtubule Dynamics DMDA_PAB->Microtubule_Target MDR_Circumvention Circumvents P-gp MDR DMDA_PAB->MDR_Circumvention Doxorubicin Doxorubicin DNA_Target DNA Intercalation/ Adduct Formation Doxorubicin->DNA_Target MDR_Susceptibility Susceptible to P-gp MDR Doxorubicin->MDR_Susceptibility Cisplatin Cisplatin Cisplatin->DNA_Target Cisplatin->MDR_Susceptibility High_Specificity Higher Specificity (Targeted Mechanism) Lower_Specificity Lower Specificity (General DNA Damage) Microtubule_Target->High_Specificity DNA_Target->Lower_Specificity DNA_Target->Lower_Specificity

Caption: A logical diagram comparing the cytotoxic specificity of DMDA-PAB with Doxorubicin and Cisplatin.

Conclusion

Based on the available data for its close analog Pseudolaric Acid B, this compound appears to be a promising cytotoxic agent with a distinct and potentially more specific mechanism of action compared to conventional chemotherapeutics like doxorubicin and cisplatin. Its ability to target microtubule dynamics and overcome multidrug resistance warrants further investigation. Direct comparative studies on DMDA-PAB are crucial to definitively establish its cytotoxic profile and therapeutic potential. This guide provides a foundational framework for researchers to design and interpret future studies aimed at elucidating the full potential of this novel compound.

References

Peer-Reviewed Validation of Pseudolaric Acid B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pseudolaric Acid B's performance with other microtubule-targeting agents, supported by experimental data from peer-reviewed studies. Due to the limited availability of specific peer-reviewed validation studies on Demethoxydeacetoxypseudolaric Acid B, this guide focuses on the closely related and well-researched compound, Pseudolaric Acid B (PAB), a major bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi.

Executive Summary

Pseudolaric Acid B (PAB) has demonstrated significant potential as an anti-cancer and anti-inflammatory agent in numerous preclinical studies. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This activity positions PAB as a microtubule-destabilizing agent, similar to colchicine (B1669291), and in contrast to microtubule-stabilizing agents like paclitaxel. This guide summarizes the quantitative data on PAB's efficacy, details the experimental protocols used in its validation, and visualizes its known signaling pathways.

Data Presentation: Anti-Cancer and Anti-Inflammatory Activity of Pseudolaric Acid B

The following tables summarize the quantitative data on the biological activity of Pseudolaric Acid B from various peer-reviewed studies.

Table 1: In Vitro Anti-Cancer Activity of Pseudolaric Acid B (PAB)

Cell LineCancer TypeAssayIC50 Value (µM)Citation
HeLaCervical CancerMTT Assay10[1]
Various Tumor CellsMultipleMTT Assay0.17 - 5.20[2]
HKCNormal Human KidneyMTT Assay5.77[2]
MDA-MB-231Triple-Negative Breast CancerProliferation AssayNot specified, but significant inhibition[3]
HN22, HSC3, Ca9.22, HSC4Head and Neck CancerViability AssaySignificant inhibition at 0.5 and 1 µM[4]
U87GlioblastomaNot specifiedNot specified, but induces apoptosis[5]

Table 2: In Vivo Anti-Cancer Activity of Pseudolaric Acid B (PAB)

Tumor ModelTreatmentInhibition RateCitation
Hepatocarcinoma 22 (H22) in mice30 mg/kg/day (i.p.) for 10 days14.4%[2]
Hepatocarcinoma 22 (H22) in mice60 mg/kg/day (i.p.) for 10 days40.1%[2]
Lewis Lung Cancer in mice30 mg/kg/day (i.p.) for 10 days39.1%[2]
Lewis Lung Cancer in mice60 mg/kg/day (i.p.) for 10 days47.0%[2]
HN22 Xenograft in mice2.5 mg/kg/day (ethanol extract)Reduced tumor growth[4]

Table 3: Anti-Inflammatory Activity of Pseudolaric Acid B (PAB)

Cell Line/ModelEffectMechanismCitation
Human T lymphocytesSuppressed proliferation, IL-2 production, and CD25 expressionInhibition of NF-κB and p38 signaling[6]
RAW264.7 MacrophagesInhibited inflammatory response and M1 polarizationModulation of NF-κB/PPARγ signaling pathway[7][8]
Atopic Dermatitis-like skin lesions in miceAttenuated lesionsInhibition of IL-17-induced inflammation[9]
DTH mouse modelImproved ear swelling and inflammatory infiltrateModulation of MAPK and PPAR signaling pathways[10]

Comparison with Other Microtubule-Targeting Agents

FeaturePseudolaric Acid B (PAB)Paclitaxel (Taxol)Colchicine
Primary Mechanism Microtubule destabilizationMicrotubule stabilizationMicrotubule destabilization
Binding Site on Tubulin Colchicine-binding siteBinds to the beta-tubulin subunit, promoting polymerizationBinds to the interface of tubulin subunits, inhibiting polymerization
Effect on Cell Cycle G2/M phase arrestG2/M phase arrestMitotic arrest
Key Cellular Effects Induces apoptosis, disrupts mitotic spindlesPromotes microtubule assembly, leading to non-functional microtubule bundles and apoptosisInhibits microtubule polymerization, leading to apoptosis

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Pseudolaric Acid B are provided below. These protocols are synthesized from standard laboratory practices and information available in the cited literature.

Cell Culture and Proliferation Assay (MTT)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Pseudolaric Acid B or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared on ice containing purified bovine brain tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.[11]

  • Compound Addition: Pseudolaric Acid B, a known microtubule stabilizer (e.g., paclitaxel), a known destabilizer (e.g., colchicine), or a vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is transferred to a pre-warmed 37°C spectrophotometer.

  • Kinetic Measurement: The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes) to measure the extent of tubulin polymerization.[12][13] An increase in absorbance indicates microtubule formation.

Apoptosis Assay by Western Blot
  • Cell Lysis: Cells treated with Pseudolaric Acid B or control are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[14]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Pseudolaric Acid B and a typical experimental workflow for its validation.

G cluster_0 PAB Anti-Cancer Mechanism PAB Pseudolaric Acid B Tubulin β-Tubulin PAB->Tubulin Binds to colchicine site PI3K_AKT PI3K/AKT/mTOR Pathway ↓ PAB->PI3K_AKT AMPK_JNK AMPK/JNK/DRP1 Pathway ↑ PAB->AMPK_JNK MT Microtubule Destabilization Tubulin->MT G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis PI3K_AKT->Apoptosis Mitochondrial Mitochondrial Fission AMPK_JNK->Mitochondrial Mitochondrial->Apoptosis

Caption: PAB's anti-cancer signaling pathways.

G cluster_1 PAB Anti-Inflammatory Mechanism PAB_inflam Pseudolaric Acid B NFkB NF-κB Pathway ↓ PAB_inflam->NFkB p38 p38 MAPK Pathway ↓ PAB_inflam->p38 PPARg PPARγ Stabilization ↑ PAB_inflam->PPARg Cytokines Pro-inflammatory Cytokines ↓ (IL-2, IL-17) NFkB->Cytokines p38->Cytokines PPARg->NFkB Inhibits Inflammation Inflammation ↓ Cytokines->Inflammation

Caption: PAB's anti-inflammatory signaling.

G cluster_2 Experimental Workflow for PAB Validation start Start cell_culture Cell Culture (Cancer & Normal lines) start->cell_culture treatment PAB Treatment (Dose-response) cell_culture->treatment proliferation Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Western Blot) treatment->apoptosis tubulin Tubulin Polymerization Assay treatment->tubulin data_analysis Data Analysis & Conclusion proliferation->data_analysis apoptosis->data_analysis invivo In Vivo Studies (Xenograft models) tubulin->invivo invivo->data_analysis

Caption: PAB validation workflow.

References

Safety Operating Guide

Proper Disposal of Demethoxydeacetoxypseudolaric Acid B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL PROTOCOL

This document provides essential guidance for the safe and compliant disposal of Demethoxydeacetoxypseudolaric Acid B, a member of the organic acid family. Adherence to these procedures is critical to ensure personnel safety and environmental protection. All waste containing this compound must be treated as hazardous chemical waste.

Core Principle: Do Not Dispose Down the Drain

Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[1][2] Improper disposal can lead to environmental contamination and may violate local and federal regulations.[3]

Step-by-Step Disposal Procedure

Researchers and laboratory personnel must follow these steps to ensure the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[4]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially bases, oxidizing agents, or inorganic acids.[4] Organic acid waste should be kept separate.[4][5]

3. Waste Collection and Storage:

  • Container Requirements:

    • Use a chemically compatible, leak-proof container, preferably glass, with a secure screw cap.[3][4]

    • Do not overfill the container; a general guideline is to fill to no more than 75-80% of its capacity to allow for vapor expansion.[4]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.[1]

    • The label must clearly state the full chemical name: "this compound" and list all other components and their approximate concentrations.[4][5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry secondary containment area away from incompatible materials.[1][3]

4. Disposal Request:

  • Once the waste container is nearing its fill limit or has been in storage for a significant period (e.g., over 3 months), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.[4]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

5. Spill Management: In the event of a spill, prioritize safety:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]

  • Alert: Notify your supervisor and, if necessary, your institution's emergency response team.[1]

  • Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with a detergent solution, followed by water.[1]

    • All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[1]

Summary of Disposal Parameters

The following table summarizes the key operational parameters for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Organic Acid)To ensure proper handling and prevent environmental contamination.
Disposal Method Collection by institutional EH&S or a licensed hazardous waste contractor.Compliance with regulations and safe disposal.
Container Type Glass bottle with a secure screw cap.Chemical compatibility and prevention of leaks.[4]
Container Fill Level Maximum 75-80% of total volume.To prevent spills from overfilling and allow for vapor expansion.[4]
Waste Segregation Store separately from bases, oxidizing agents, and inorganic acids.[4]To prevent potentially violent chemical reactions.
Labeling Requirements "Hazardous Waste" label with full chemical name and concentration.Proper identification for safe handling and disposal.[1][4][5]
Drain Disposal Strictly Prohibited. Organic acids can be harmful to aquatic life and plumbing systems.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: Demethoxydeacetoxypseudolaric Acid B ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Leak-Proof Glass Waste Container ppe->container transfer Carefully Transfer Waste (Do not exceed 80% capacity) container->transfer storage Store in Designated Secondary Containment Area transfer->storage check_full Is Container Full or Ready for Disposal? storage->check_full check_full->storage No pickup Arrange for Pickup by Institutional EH&S check_full->pickup Yes end Disposal Complete pickup->end

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of Demethoxydeacetoxypseudolaric Acid B (DAPB). Due to the limited availability of a specific Safety Data Sheet (SDS) for DAPB, the following guidelines are based on the known properties of its parent compound, Pseudolaric Acid B (PAB), and general best practices for handling potent, biologically active compounds.

Hazard Identification and Risk Assessment

This compound is a derivative of Pseudolaric Acid B, a naturally occurring diterpenoid with known antifungal, antifertility, antiangiogenic, and anticancer properties.[1] PAB has been shown to be cytotoxic, inducing apoptosis and cell cycle arrest in various cancer cell lines.[2][3][4][5] Given these biological activities, DAPB should be handled as a potentially hazardous compound with cytotoxic effects.

Primary Hazards:

  • Acute Toxicity: Assumed to be acutely toxic based on the properties of PAB.[2]

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of the powder can cause respiratory tract irritation.

  • Reproductive Hazard: Some related compounds have shown to affect fertility.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling DAPB powder.

OperationEngineering ControlsGlovesEye/Face ProtectionRespiratory ProtectionLab Coat/Body Protection
Weighing and Aliquoting Powder Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene (double-gloving recommended)Safety glasses with side shields or safety gogglesN95/FFP2 respirator or higherFull-buttoned lab coat
Preparing Solutions Chemical Fume HoodNitrile or NeopreneSafety glasses with side shields or safety gogglesNot generally required if in a fume hoodFull-buttoned lab coat
Cell Culture/In Vitro Assays Biosafety Cabinet (Class II)Nitrile or NeopreneSafety glassesNot generally required if in a biosafety cabinetFull-buttoned lab coat

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling DAPB cluster_assessment Hazard Assessment cluster_ppe PPE Requirements A Task: Handling DAPB B Physical Form: Powder or Liquid? A->B C Potential for Aerosolization? B->C Powder E Engineering Controls: Fume Hood / BSC B->E Liquid D Quantity Handled C->D G Eye Protection: Safety Goggles/Glasses C->G Yes D->E Small Quantity H Respiratory Protection: Respirator (if powder/aerosol) D->H Large Quantity or High Aerosol Risk F Hand Protection: Chemical-Resistant Gloves E->F F->G I Body Protection: Lab Coat G->I

Caption: Workflow for selecting appropriate PPE when handling DAPB.

Handling and Storage Procedures

Handling:

  • Always handle DAPB within a chemical fume hood or other ventilated enclosure, especially when working with the solid form to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes.

  • Use dedicated lab equipment (spatulas, weighing boats, etc.) and decontaminate them after use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store DAPB in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage temperature should be as recommended by the supplier, typically -20°C for long-term stability.

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, gently cover the powder with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material.

  • Clean: Wearing appropriate PPE, carefully wipe up the spill. Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol).

  • Dispose: Collect all contaminated materials in a sealed container and dispose of as hazardous chemical waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing DAPB, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Disposal Workflow:

Disposal_Workflow Disposal Workflow for DAPB Waste cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Final Disposal A DAPB-contaminated Waste (solid or liquid) B Segregate from other waste streams A->B C Collect in a designated, leak-proof, and sealed container B->C D Label container clearly: 'Hazardous Chemical Waste: This compound' C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by the institution's Environmental Health and Safety (EHS) department E->F G Incineration by a licensed waste disposal vendor F->G

Caption: Step-by-step process for the safe disposal of DAPB waste.

Neutralization (for acidic waste streams containing DAPB): For acidic solutions containing DAPB, neutralization may be considered as a preliminary step before disposal, but only by trained personnel.

  • Work in a fume hood and wear appropriate PPE.

  • Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring.

  • Monitor the pH until it is between 6.0 and 8.0.

  • The neutralized solution must still be collected and disposed of as hazardous chemical waste due to the presence of DAPB.

Experimental Protocols: Signaling Pathway Analysis

Pseudolaric Acid B, the parent compound of DAPB, has been shown to exert its anticancer effects by targeting microtubules and modulating signaling pathways such as the PI3K/AKT/mTOR pathway.[5] The following diagram illustrates this proposed mechanism of action.

Proposed Signaling Pathway of Pseudolaric Acid B

PAB_Signaling_Pathway Proposed Signaling Pathway of Pseudolaric Acid B cluster_microtubule Microtubule Dynamics cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Induction PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules PI3K PI3K PAB->PI3K inhibition Bcl2 Bcl-2 (downregulation) PAB->Bcl2 Bax Bax (upregulation) PAB->Bax MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis AKT AKT PI3K->AKT inhibition mTOR mTOR AKT->mTOR inhibition Caspases Caspase Activation Bcl2->Caspases inhibition Bax->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of action for Pseudolaric Acid B.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.